molecular formula C6H9N B1345603 5-Hexenenitrile CAS No. 5048-19-1

5-Hexenenitrile

Cat. No.: B1345603
CAS No.: 5048-19-1
M. Wt: 95.14 g/mol
InChI Key: UNAQSRLBVVDYGP-UHFFFAOYSA-N
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Description

5-Hexenenitrile, an aliphatic nitrile, is a volatile compound that is formed as a degradation product of glucobrassicanapin in Aurinia sinuata. It is reported to be an attractant from oilseed rape for the cabbage seed weevil, Ceutorhynchus assimilis. This compound is the main volatile compound found in wheat extract. It undergoes Wacker oxidation to form the corresponding methyl ketone using PdCl2-DMA (palladium dichloride-N,N-diemthylacetamide) catalytic system.>This compound is a natural product found in Brassica napus and Aurinia sinuata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-5-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N/c1-2-3-4-5-6-7/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAQSRLBVVDYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198502
Record name 5-Hexenenitrile
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Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5048-19-1
Record name 5-Hexenenitrile
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Record name 5-Hexenenitrile
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Record name 5-Hexenenitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Hexenenitrile: Chemical Properties, Structure, and Synthetic Utility for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexenenitrile is a versatile bifunctional organic compound featuring both a terminal alkene and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules relevant to the pharmaceutical and agrochemical industries. While not typically a pharmacologically active agent itself, its reactivity allows for the introduction of key functional groups and the formation of scaffolds commonly found in drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound, with a focus on its utility as a precursor in drug discovery and development.

Chemical Structure and Identification

This compound is an aliphatic nitrile with an unsaturated six-carbon chain. The presence of both a carbon-carbon double bond and a cyano group allows for a wide range of chemical transformations.

Identifier Value
IUPAC Name hex-5-enenitrile[1]
CAS Number 5048-19-1[1]
Molecular Formula C₆H₉N[1]
SMILES String C=CCCCC#N[1]
InChI Key UNAQSRLBVVDYGP-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic odor. It is soluble in organic solvents but has limited solubility in water due to its hydrocarbon chain.

Property Value
Molecular Weight 95.14 g/mol [1]
Boiling Point 165 °C (lit.)
Density 0.837 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.427 (lit.)
Flash Point 40.5 °C (closed cup)
Water Solubility Limited
Solubility in Organic Solvents Soluble

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Key spectral data are summarized below.

Spectroscopy Key Features
¹³C NMR Spectral data available.[2]
¹H NMR Spectral data available.
FTIR Data available, showing characteristic peaks for C≡N and C=C stretching.
Mass Spectrometry (GC-MS) NIST Number: 343029; Top Peak (m/z): 55[1]
Raman Spectral data available.[1]

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its two functional groups. The terminal alkene can undergo various addition and oxidation reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. This dual reactivity makes it a valuable intermediate in the synthesis of compounds with potential biological activity.

Logical Workflow for Synthetic Applications

logical_workflow This compound This compound Wacker_Oxidation Wacker Oxidation This compound->Wacker_Oxidation Olefin_Metathesis Olefin Metathesis This compound->Olefin_Metathesis Heterocycle_Synthesis Heterocycle Synthesis This compound->Heterocycle_Synthesis 6-Oxohexanenitrile 6-Oxohexanenitrile Wacker_Oxidation->6-Oxohexanenitrile 1_8_Dicyano_4_octene 1,8-Dicyano-4-octene Olefin_Metathesis->1_8_Dicyano_4_octene Nitrogen_Heterocycles Nitrogen-Containing Heterocycles Heterocycle_Synthesis->Nitrogen_Heterocycles Pharmaceutical_Intermediates Pharmaceutical Intermediates 6-Oxohexanenitrile->Pharmaceutical_Intermediates 1_8_Dicyano_4_octene->Pharmaceutical_Intermediates Nitrogen_Heterocycles->Pharmaceutical_Intermediates

Caption: Synthetic utility of this compound in generating pharmaceutical intermediates.

Wacker Oxidation to 6-Oxohexanenitrile

The terminal alkene of this compound can be selectively oxidized to a methyl ketone via the Wacker oxidation, yielding 6-oxohexanenitrile.[3][4] This reaction is a powerful tool for introducing a carbonyl group, a common feature in bioactive molecules.

Experimental Protocol: Wacker Oxidation of Terminal Alkenes (General Procedure)

  • Materials: Palladium(II) chloride (PdCl₂), Copper(I) chloride (CuCl), Dimethylformamide (DMF), Water, Oxygen (balloon or atmosphere), Terminal alkene (e.g., this compound).

  • Procedure:

    • A mixture of DMF and water is prepared as the solvent system.

    • Palladium(II) chloride (typically 5-10 mol%) and a stoichiometric amount of Copper(I) chloride are added to the solvent.

    • Oxygen is bubbled through the mixture, or the reaction is maintained under an oxygen atmosphere, for approximately 30 minutes to ensure the oxidation of Cu(I) to Cu(II).[4]

    • The terminal alkene is then added to the reaction mixture.

    • The reaction is stirred at room temperature or slightly elevated temperatures and monitored by an appropriate technique (e.g., TLC or GC) until completion.

    • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or distillation to yield the corresponding methyl ketone.

Relevance: The resulting 6-oxohexanenitrile possesses both a ketone and a nitrile group, making it a bifunctional intermediate for further synthetic elaborations, such as the synthesis of substituted cyclic compounds.[5]

Olefin Metathesis to 1,8-Dicyano-4-octene

Self-metathesis of the terminal alkene in this compound can be employed to synthesize 1,8-dicyano-4-octene. This reaction provides a route to longer-chain dinitriles, which are precursors to diamines and other difunctional molecules used in polymer and materials science, as well as in the synthesis of macrocycles.

Experimental Protocol: Olefin Metathesis (General Procedure)

  • Materials: A suitable olefin metathesis catalyst (e.g., Grubbs' catalyst), an appropriate solvent (e.g., dichloromethane), and this compound.

  • Procedure:

    • This compound is dissolved in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

    • The olefin metathesis catalyst is added to the solution.

    • The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored (e.g., by GC-MS).

    • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography, to isolate 1,8-dicyano-4-octene.

Relevance: The product, 1,8-dicyano-4-octene, can be reduced to the corresponding diamine, 4-octene-1,8-diamine, a useful monomer and synthetic intermediate.[6]

Synthesis of Nitrogen-Containing Heterocycles

Alkenyl nitriles, such as this compound, are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of pharmaceuticals due to their ability to interact with biological targets. The nitrile group can act as an electrophile or be transformed into other functional groups that can participate in cyclization reactions.

Relevance to Drug Discovery:

  • Versatile Precursors: The dual functionality of alkenyl nitriles allows for the construction of diverse heterocyclic systems, including pyridines, pyrimidines, and imidazoles.

  • Access to Privileged Scaffolds: Many of the heterocycles that can be synthesized from alkenyl nitriles are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets.

  • Modulation of Physicochemical Properties: The incorporation of nitrile-containing fragments can influence a drug candidate's solubility, metabolic stability, and binding affinity.

Conclusion

This compound is a synthetically valuable building block with significant potential in the early stages of drug discovery and development. Its readily transformable alkene and nitrile functionalities provide access to a diverse range of more complex molecules, including ketones, dinitriles, and, most importantly, nitrogen-containing heterocycles. While not a drug itself, its role as a versatile intermediate makes it a crucial compound for medicinal chemists seeking to construct novel molecular architectures for biological screening and lead optimization. The experimental methodologies outlined in this guide, based on established chemical transformations, provide a framework for the effective utilization of this compound in a research and development setting.

References

Spectroscopic Data of 5-Hexenenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-hexenenitrile (C₆H₉N), a valuable building block in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, serving as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and computational models and are intended to be representative for analytical purposes.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
5.88 - 5.72m1H-H-5
5.08 - 4.98m2H-H-6
2.38t2H7.1H-2
2.21q2H7.0H-4
1.83p2H7.0H-3
¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
136.8C-5
119.3C-1
115.6C-6
32.8C-4
24.8C-3
16.5C-2
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3080Medium=C-H Stretch (alkene)
~2940MediumC-H Stretch (alkane)
~2245MediumC≡N Stretch (nitrile)
~1645MediumC=C Stretch (alkene)
~1430MediumCH₂ Bend
~995, ~915Strong=C-H Bend (alkene, out-of-plane)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/zRelative Intensity (%)Proposed Fragment
9515[M]⁺ (Molecular Ion)
94100[M-H]⁺
6840[M-HCN]⁺
5485[C₄H₆]⁺
4190[C₃H₅]⁺ (Allyl cation)
3955[C₃H₃]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of this compound into a small, clean, and dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, adjusting the depth according to the spectrometer's gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity, optimizing for a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Apply a 90° pulse.

    • Set the number of scans (typically 8-16 for a sample of this concentration).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set a larger number of scans (e.g., 128-1024 or more, depending on concentration and desired signal-to-noise ratio) due to the low natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent carbon signal (δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

  • This compound (1-2 drops)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or ethanol for cleaning

  • Kimwipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry. If necessary, clean it with a Kimwipe lightly dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a single drop of this compound directly onto the center of the ATR crystal.

    • Ensure the sample covers the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks with their wavenumbers.

    • Thoroughly clean the ATR crystal with isopropanol and a Kimwipe to remove all traces of the sample.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

  • This compound (a small amount, typically introduced via a gas chromatography (GC) system or a direct insertion probe)

  • GC-MS or a standalone mass spectrometer with an EI source

Procedure:

  • Sample Introduction (via GC):

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The GC will separate the components of the sample, and the this compound will be introduced into the mass spectrometer as it elutes from the column.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Spectrum Generation:

    • An ion detector records the abundance of ions at each m/z value.

    • The instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to gain structural information.

    • Compare the obtained spectrum with library spectra for confirmation if available.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for using the combined spectroscopic data to confirm the structure of this compound.

Spectroscopic_Workflow Workflow for Structural Elucidation of this compound cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis and Interpretation cluster_Structural_Information Derived Structural Information cluster_Conclusion Conclusion NMR NMR Spectroscopy (¹H and ¹³C) NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integration NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Identify Characteristic Functional Group Frequencies IR->IR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS->MS_Analysis NMR_Info Carbon-Hydrogen Framework (Number and Connectivity of H and C) NMR_Analysis->NMR_Info IR_Info Presence of C≡N (nitrile) and C=C (alkene) groups IR_Analysis->IR_Info MS_Info Molecular Formula (C₆H₉N) and Key Fragments MS_Analysis->MS_Info Structure_Confirmation Structure Confirmation of This compound NMR_Info->Structure_Confirmation IR_Info->Structure_Confirmation MS_Info->Structure_Confirmation

Caption: Logical workflow for the structural elucidation of this compound.

An In-depth Technical Guide to the Synthesis and Discovery of 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 5-hexenenitrile (CAS No. 5048-19-1). It is an unsaturated aliphatic nitrile with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details established synthetic protocols, including the classical nucleophilic substitution route and methods involving the dehydration of amides. Quantitative data from key experiments are presented in tabular format for comparative analysis. Furthermore, this guide elucidates the role of this compound as a naturally occurring kairomone, detailing its interaction with the olfactory system of specific insect species. Experimental workflows and reaction pathways are visualized using Graphviz diagrams to provide clear and concise representations of the chemical processes.

Introduction and Discovery

This compound, also known as 4-pentenyl cyanide, is a colorless to pale yellow liquid characterized by a terminal double bond and a nitrile functional group.[1] Its molecular formula is C₆H₉N, and it has a molecular weight of approximately 95.14 g/mol .[2] The discovery and first reported synthesis of this compound can be traced back to early studies on the reactions of unsaturated halides with cyanide salts. A notable early preparation was reported in the Journal of the American Chemical Society in 1948, which laid the groundwork for subsequent synthetic methodologies. This initial work demonstrated the feasibility of forming the carbon-carbon bond of the nitrile group through nucleophilic substitution on an alkenyl halide.

In nature, this compound has been identified as a volatile compound formed from the degradation of glucobrassicanapin in plants of the Brassicaceae family, such as Aurinia sinuata, rapeseed (Brassica napus), and wheat.[2][3] This natural occurrence is significant as it underlies the compound's role in chemical ecology, acting as an attractant for insects like the cabbage seed weevil (Ceutorhynchus assimilis).[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization.

PropertyValueReference
CAS Number 5048-19-1[2]
Molecular Formula C₆H₉N[2]
Molecular Weight 95.14 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 165 °C (lit.)[3]
Density 0.837 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.427 (lit.)[3]
Solubility Soluble in organic solvents, limited solubility in water.[1]
Flash Point 40.5 °C (closed cup)[3]

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

Spectroscopic DataKey FeaturesReference
¹H NMR Signals corresponding to terminal vinyl protons and aliphatic protons.
¹³C NMR Resonances for the nitrile carbon, sp² carbons of the double bond, and sp³ carbons of the alkyl chain.
IR Spectroscopy Characteristic absorption for C≡N stretch (~2245 cm⁻¹), C=C stretch (~1640 cm⁻¹), and =C-H bend (~910 cm⁻¹).[4]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 95, with characteristic fragmentation patterns.[5]

Synthetic Methodologies

Several synthetic routes to this compound have been developed. The most common methods are nucleophilic substitution on a C5 haloalkene and the dehydration of the corresponding amide.

Synthesis via Nucleophilic Substitution (Kolbe Nitrile Synthesis)

This classical and widely used method involves the reaction of a 5-halopent-1-ene with an alkali metal cyanide.[6] The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion acts as a nucleophile, displacing the halide.[7]

Reaction Scheme: CH₂(CH₂)₃CH₂X + NaCN → CH₂(CH₂)₃CH₂CN + NaX (where X = Cl, Br)

ParameterMethod AMethod B
Starting Material 5-bromo-1-pentene5-chloro-1-pentene
Reagent Sodium Cyanide (NaCN)Sodium Cyanide (NaCN)
Solvent Dimethyl Sulfoxide (DMSO)Ethanol/Water with Phase Transfer Catalyst
Catalyst -Quaternary ammonium salt (e.g., Aliquat 336)
Temperature 90-100 °CReflux
Reaction Time 2-4 hours6-8 hours
Yield ~85-95%~75-85%
Purity >95% (after distillation)>95% (after distillation)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Reagents: To the flask, add 5-bromo-1-pentene (1 equiv.) and dimethyl sulfoxide (DMSO, approx. 1.25 mL/mmol of the bromide).

  • Reaction Initiation: While stirring, add sodium cyanide (1.8 equiv.) portionwise to the solution. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of ice-water. Extract the aqueous phase with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

dot

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Synthesis via Dehydration of 5-Hexenamide

An alternative route to this compound is the dehydration of 5-hexenamide. This method is effective for converting primary amides to nitriles using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).[8][9]

Reaction Scheme: CH₂(CH₂)₃CONH₂ --(P₂O₅, Heat)--> CH₂(CH₂)₃CH₂CN + H₂O

ParameterValue
Starting Material 5-Hexenamide
Dehydrating Agent Phosphorus Pentoxide (P₂O₅)
Ratio (Amide:P₂O₅) 1 : 1.5 (by mole)
Temperature 150-200 °C (under vacuum)
Reaction Time 1-2 hours
Yield ~70-80%
Purity >98% (after distillation)
  • Apparatus Setup: A round-bottom flask is fitted with a distillation head and a receiving flask. The apparatus is set up for simple distillation under vacuum.

  • Reagents: In the reaction flask, thoroughly mix 5-hexenamide (1 equiv.) and phosphorus pentoxide (1.5 equiv.).

  • Reaction Conditions: Heat the solid mixture gently under vacuum. The product, this compound, will distill as it is formed.

  • Purification: The collected distillate is typically of high purity. If necessary, it can be redistilled to remove any minor impurities.

dot

Caption: Reaction pathway for the synthesis of this compound via amide dehydration.

Biological Role and Mechanism of Action

This compound plays a significant role in the chemical ecology of certain insects. It has been identified as a key kairomone for the cabbage seed weevil (Ceutorhynchus assimilis), a major pest of oilseed rape.[3] Kairomones are chemical substances emitted by one species that benefit another species by providing cues for host location.

Chemosensory Interaction (Insect Olfaction)

The "signaling pathway" in this context is not a classical intracellular pathway but rather a chemosensory process known as olfaction.[1] The process is initiated when volatile molecules of this compound are detected by the insect's olfactory system.

Mechanism of Olfactory Detection:

  • Detection: The insect's primary olfactory organs, the antennae, are covered in sensory hairs called sensilla.[1] These sensilla house olfactory receptor neurons (ORNs).[10]

  • Binding: Volatile this compound molecules enter the sensilla through pores and bind to specific Odorant Receptors (ORs) located on the dendritic membrane of the ORNs.[11] This binding is often facilitated by Odorant-Binding Proteins (OBPs) present in the sensillar lymph.

  • Signal Transduction: The binding of this compound to an OR triggers a conformational change in the receptor, leading to the opening of an ion channel. This is typically a heterodimeric complex of a specific OR and a highly conserved co-receptor (Orco).[12]

  • Neural Signal: The influx of ions depolarizes the ORN, generating an action potential.

  • Brain Processing: This electrical signal travels along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, the signal is processed, leading to the recognition of the odorant and the initiation of a behavioral response, such as upwind flight towards the source of the odor.[1]

dot

olfactory_pathway cluster_antenna Antenna cluster_brain Brain odorant This compound (Volatile Molecule) sensillum Sensillum odorant->sensillum enters orn Olfactory Receptor Neuron (ORN) sensillum->orn houses receptor Odorant Receptor (OR) + Orco Co-receptor orn->receptor expresses antennal_lobe Antennal Lobe receptor->antennal_lobe Action Potential (Neural Signal) behavior Behavioral Response (Host Location) antennal_lobe->behavior Signal Processing

References

An In-depth Technical Guide to the Physical Properties of 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 5-Hexenenitrile, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes detailed experimental protocols for the determination of these properties and a visualization of a relevant chemical transformation.

Core Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is an unsaturated aliphatic nitrile with the molecular formula C₆H₉N.[1]

Data Summary

The following table summarizes the reported values for the boiling point and density of this compound. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and safety assessments.

Physical PropertyValueConditions
Boiling Point 165 °CAt standard atmospheric pressure (760 mmHg)
160-162 °CAt standard atmospheric pressure (760 mmHg)
75-78 °CAt reduced pressure (13 mmHg)
Density 0.837 g/mLAt 25 °C
0.84 g/mLNot specified
Specific Gravity 0.84At 20 °C (compared to water at 20 °C)

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For an accurate determination, two primary methods are commonly employed: the distillation method for larger sample volumes and the capillary method for smaller quantities.[2]

Capillary Method (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small amounts of liquid.

Materials:

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer or an aluminum block)

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Sample of this compound (a few milliliters)

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed into the fusion tube.

  • A capillary tube, which has been sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.

  • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is placed in a Thiele tube or other heating bath.

  • The apparatus is heated slowly and uniformly.[3]

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon further heating, the vapor of the liquid will enter the capillary tube. When the vapor pressure of the sample equals the atmospheric pressure, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[3]

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Determination of Density

Density is the mass of a substance per unit of its volume. For liquids, this is typically measured in grams per milliliter (g/mL).

Gravimetric Method using a Pycnometer or Volumetric Flask

This method provides high accuracy and is a standard procedure in many laboratories.

Materials:

  • Pycnometer or a calibrated volumetric flask (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.001 g)

  • Temperature-controlled water bath or a constant temperature room

  • Sample of this compound

Procedure:

  • The clean, dry pycnometer or volumetric flask is accurately weighed on an analytical balance. This is the mass of the empty container.

  • The container is carefully filled with this compound up to the calibration mark. Care should be taken to avoid air bubbles.

  • The filled container is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium. The volume of the liquid may change slightly, so it might be necessary to add or remove a small amount to bring it back to the calibration mark.

  • The exterior of the container is carefully dried, and it is weighed again. This is the mass of the container plus the liquid.

  • The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the filled container.

  • The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer or volumetric flask.[5]

Chemical Reactivity: The Wacker Oxidation

This compound can undergo a variety of chemical transformations typical of both alkenes and nitriles.[6] A notable reaction is the Wacker oxidation, where the terminal alkene is oxidized to a methyl ketone in the presence of a palladium catalyst.[7] This reaction is a cornerstone of organopalladium chemistry and is widely used in organic synthesis.[8]

The overall transformation is as follows:

H₂C=CH(CH₂)₃CN + ½ O₂ → CH₃C(=O)(CH₂)₃CN

The catalytic cycle involves the oxidation of Pd(0) back to Pd(II) by a co-oxidant, typically a copper salt, with molecular oxygen as the terminal oxidant.[9][10]

Below is a simplified representation of the Wacker-Tsuji oxidation catalytic cycle.

Wacker_Oxidation cluster_main Wacker-Tsuji Catalytic Cycle cluster_regen Catalyst Regeneration pd2 Pd(II)Cl₂ pi_complex π-Complex pd2->pi_complex + this compound hydroxypalladation Hydroxypalladation Intermediate pi_complex->hydroxypalladation + H₂O - Cl⁻ beta_hydride β-Hydride Elimination hydroxypalladation->beta_hydride β-Hydride Elimination enol_complex Enol Complex beta_hydride->enol_complex Re-insertion ketone_pd0 Product + Pd(0) + 2HCl enol_complex->ketone_pd0 Release of 5-Oxohexanenitrile pd0 Pd(0) pd2_regen Pd(II)Cl₂ pd0->pd2_regen + 2CuCl₂ - 2CuCl cu2 2CuCl₂ cu1 2CuCl cu1->cu2 + ½O₂ + 2HCl o2 ½O₂ + 2HCl

Wacker-Tsuji Oxidation of this compound

References

5-Hexenenitrile CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hexenenitrile, a valuable building block in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis, key reactions, and safety protocols, with a focus on its applications in research and development.

Chemical Identity and Nomenclature

CAS Number: 5048-19-1[1][2]

IUPAC Name: hex-5-enenitrile[1]

Synonyms: 4-Pentenyl cyanide, 5-Cyano-1-pentene[1]

Molecular Formula: C₆H₉N[2]

Molecular Weight: 95.14 g/mol

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Appearance Colorless to pale yellow liquid[3]
Boiling Point 165 °C (lit.)
Density 0.837 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.427 (lit.)
Flash Point 40.5 °C (closed cup)
Solubility Soluble in organic solvents, limited solubility in water.[3]

Synthesis of this compound

This compound can be synthesized via the nucleophilic substitution of a 5-halohex-1-ene, such as 5-bromo-1-hexene, with a cyanide salt. This is a standard method for the preparation of nitriles from alkyl halides.

Experimental Protocol: Synthesis from 5-Bromo-1-hexene

Materials:

  • 5-Bromo-1-hexene

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-1-hexene (1 equivalent) in anhydrous DMSO.

  • Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 5-Bromo-1-hexene 5-Bromo-1-hexene Reaction Nucleophilic Substitution 5-Bromo-1-hexene->Reaction Sodium Cyanide Sodium Cyanide Sodium Cyanide->Reaction DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Reaction 80-90 °C 80-90 °C 80-90 °C->Reaction Aqueous Workup Aqueous Workup Extraction with Diethyl Ether Extraction with Diethyl Ether Aqueous Workup->Extraction with Diethyl Ether Drying and Concentration Drying and Concentration Extraction with Diethyl Ether->Drying and Concentration Vacuum Distillation Vacuum Distillation Drying and Concentration->Vacuum Distillation This compound (Product) This compound (Product) Vacuum Distillation->this compound (Product) Reaction->Aqueous Workup

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

This compound is a versatile intermediate due to the presence of both a terminal alkene and a nitrile functional group.[3] One important transformation is the Wacker oxidation of the terminal alkene to a methyl ketone.

Wacker Oxidation of this compound

The Wacker process is a palladium-catalyzed oxidation of a terminal alkene to a methyl ketone using molecular oxygen as the ultimate oxidant.[4][5][6]

Experimental Protocol: Wacker Oxidation

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • 3 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (0.1 equivalents) and CuCl (1.0 equivalent).

  • Add a mixture of DMF and water (e.g., 7:1 v/v) to the flask.

  • Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes until the solution turns green, indicating the oxidation of Cu(I) to Cu(II).

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously at room temperature under the oxygen balloon. The color of the solution will typically change from green to black and then gradually return to green.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 24 hours).

  • Pour the reaction mixture into cold 3 N HCl and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 5-oxohexanenitrile can be purified by column chromatography.

Wacker Oxidation Workflow

G Wacker Oxidation of this compound cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_workup Workup & Purification This compound This compound Reaction Wacker Oxidation This compound->Reaction PdCl2 (Catalyst) PdCl2 (Catalyst) PdCl2 (Catalyst)->Reaction CuCl (Co-catalyst) CuCl (Co-catalyst) CuCl (Co-catalyst)->Reaction O2 (Oxidant) O2 (Oxidant) O2 (Oxidant)->Reaction DMF/H2O (Solvent) DMF/H2O (Solvent) DMF/H2O (Solvent)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Acidic Quench (3N HCl) Acidic Quench (3N HCl) Extraction with Diethyl Ether Extraction with Diethyl Ether Acidic Quench (3N HCl)->Extraction with Diethyl Ether Washing and Drying Washing and Drying Extraction with Diethyl Ether->Washing and Drying Column Chromatography Column Chromatography Washing and Drying->Column Chromatography 5-Oxohexanenitrile (Product) 5-Oxohexanenitrile (Product) Column Chromatography->5-Oxohexanenitrile (Product) Reaction->Acidic Quench (3N HCl)

Caption: Workflow for the Wacker oxidation of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for a wide range of chemical transformations. It is primarily utilized in organic synthesis as a building block for various chemicals, which can include intermediates for pharmaceuticals and agrochemicals.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of heterocyclic rings. The terminal alkene can undergo various addition reactions, oxidations, or metathesis.

Safety and Handling

This compound is a flammable liquid and vapor. It may cause skin and respiratory irritation. As with all nitriles, it should be handled with care due to potential toxicity. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

References

The Solubility Profile of 5-Hexenenitrile in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexenenitrile (C₆H₉N), an unsaturated aliphatic nitrile, is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, details common experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Due to a notable scarcity of specific quantitative solubility data for this compound in the peer-reviewed literature and chemical databases, this guide also incorporates qualitative information and quantitative data for structurally analogous nitriles, namely hexanenitrile and benzonitrile, to provide a representative understanding of its expected behavior.

Data Presentation: Solubility of this compound and Analogous Compounds

CompoundSolventTemperature (°C)SolubilityData Type
This compound Water252398 mg/LEstimated
Alcohol-SolubleQualitative
Organic Solvents-SolubleQualitative
Hexanenitrile Water25LimitedQualitative
Ethanol-SolubleQualitative
Ether-SolubleQualitative
Benzonitrile Water252 g/100 mLQuantitative
Ethanol-MiscibleQualitative
Diethyl Ether-MiscibleQualitative
Acetone-MiscibleQualitative
Benzene-MiscibleQualitative
Carbon Tetrachloride-MiscibleQualitative
Hexane-SolubleQualitative

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments commonly employed to quantify the solubility of organic compounds like this compound in various solvents.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, thermostated vessel (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solute.

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow the undissolved solute to settle. Centrifugation can be employed to expedite this process.

  • Sample Withdrawal and Filtration: A known volume of the supernatant is carefully withdrawn using a calibrated pipette. To prevent any undissolved solid from being transferred, the withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm PTFE).

  • Solvent Evaporation: The filtered, saturated solution is transferred to a pre-weighed, clean, and dry container. The solvent is then carefully removed under reduced pressure (e.g., using a rotary evaporator) or by gentle heating, ensuring that the solute does not decompose.

  • Quantification: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

  • Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used and is typically expressed in units of g/L, mg/mL, or mol/L.

Spectroscopic Method (Nuclear Magnetic Resonance - NMR)

NMR spectroscopy offers a more rapid method for determining solubility without the need for physical separation of the solid and liquid phases.

Methodology:

  • Sample Preparation: A supersaturated solution of this compound in the deuterated solvent of interest is prepared directly in an NMR tube.

  • Equilibration: The sample is allowed to equilibrate at a constant temperature within the NMR spectrometer.

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired. A known concentration of an internal standard (a compound that does not react with the solute or solvent and has a resonance that does not overlap with the solute's signals) is added to the sample.

  • Quantification: The concentration of the dissolved this compound is determined by comparing the integral of a characteristic peak of the solute to the integral of a known peak of the internal standard.

  • Calculation of Solubility: The solubility is calculated based on the determined concentration in the saturated solution.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the experimental determination of solubility.

experimental_workflow cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow solid to settle equilibrate->settle centrifuge or Centrifuge withdraw Withdraw supernatant centrifuge->withdraw filter Filter supernatant withdraw->filter quantify Quantify solute concentration filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Generalized workflow for the experimental determination of solubility.

logical_relationship cluster_solvents Common Organic Solvents compound This compound solubility Solubility compound->solubility alcohols Alcohols (e.g., Ethanol, Methanol) alcohols->solubility ethers Ethers (e.g., Diethyl Ether, THF) ethers->solubility ketones Ketones (e.g., Acetone, MEK) ketones->solubility esters Esters (e.g., Ethyl Acetate) esters->solubility hydrocarbons Hydrocarbons (e.g., Hexane, Toluene) hydrocarbons->solubility

A Technical Guide to Quantum Chemical Calculations for 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 5-hexenenitrile (C₆H₉N). Aimed at researchers, computational chemists, and professionals in drug development, this document outlines the methodologies for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. It details the necessary computational protocols and presents a framework for organizing and interpreting the resulting data. Furthermore, it describes standard experimental techniques for validating the computational results, thereby bridging the gap between theoretical predictions and empirical evidence. The guide utilizes workflow diagrams to illustrate the logical progression of the computational and validation processes.

Introduction

This compound is an aliphatic nitrile featuring both a terminal alkene and a nitrile functional group.[1][2] This bifunctionality makes it an interesting subject for studies in organic synthesis, materials science, and as a potential scaffold in medicinal chemistry. Understanding its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to elucidate these properties.[3][4] By solving approximations of the Schrödinger equation, these methods can provide detailed insights into molecular geometry, electronic structure, and spectroscopic characteristics. This guide provides a standardized protocol for conducting such calculations on this compound, ensuring robustness and reproducibility.

Computational Methodology Workflow

The process of performing quantum chemical calculations involves a series of sequential steps, from initial structure definition to final analysis. The logical flow ensures that each subsequent calculation is based on a physically meaningful and stable molecular geometry. The overall workflow is depicted below.

G cluster_0 Computational Protocol cluster_1 Analysis & Validation inp 1. Input Structure (this compound, e.g., from SMILES C=CCCCC#N) opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) inp->opt Initial Coordinates freq 3. Vibrational Frequency Analysis opt->freq Optimized Geometry prop 4. Electronic Property Calculation (HOMO, LUMO, etc.) freq->prop Verified Minimum Energy Structure analysis 5. Data Analysis (Bond lengths, angles, spectra, reactivity descriptors) prop->analysis exp 6. Experimental Validation (FT-IR, Raman, UV-Vis, CV) analysis->exp Comparison

Figure 1: General workflow for quantum chemical calculations and experimental validation.

Detailed Computational Protocols

Geometry Optimization

The primary goal of geometry optimization is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface, known as the equilibrium geometry.[4]

Experimental Protocol:

  • Input Structure Generation: The initial structure of this compound can be generated from its SMILES string (C=CCCCC#N)[5][6] using molecular editing software (e.g., Avogadro, ChemDraw). A preliminary geometry cleanup using molecular mechanics (e.g., MMFF94 force field) is recommended.

  • Selection of Theory and Basis Set: The choice of computational method is critical for accuracy. A widely used and well-balanced functional is B3LYP. For a molecule of this size, a Pople-style basis set such as 6-311++G(d,p) provides a good balance between accuracy and computational cost.[7]

  • Execution of Optimization: The optimization calculation is performed using quantum chemistry software (e.g., Gaussian, ORCA, Spartan). The calculation iteratively adjusts atomic positions to minimize the total energy until convergence criteria for forces and displacement are met.[3]

  • Output Analysis: The output file will contain the final optimized coordinates in Cartesian or Z-matrix format, the final electronic energy, and the number of optimization steps.

Data Presentation: The optimized geometric parameters should be tabulated for clarity.

Table 1: Calculated Geometric Parameters for this compound

Parameter Atoms Involved Calculated Value (Å or °)
Bond Lengths
C1=C2 Value
C2-C3 Value
C3-C4 Value
C4-C5 Value
C5-C6 Value
C6≡N7 Value
Bond Angles
∠ C1-C2-C3 Value
∠ C2-C3-C4 Value
∠ C3-C4-C5 Value
∠ C4-C5-C6 Value
∠ C5-C6-N7 Value
Dihedral Angles
∠ C1-C2-C3-C4 Value
∠ C2-C3-C4-C5 Value
∠ C3-C4-C5-C6 Value
∠ C4-C5-C6-N7 Value

(Note: Atom numbering starts from the vinyl CH2= group. Values are placeholders and must be populated from actual calculation output.)

Vibrational Frequency Analysis

A frequency calculation is essential for two reasons: to confirm that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[8]

Experimental Protocol:

  • Input: The calculation uses the optimized geometry and the same level of theory (e.g., B3LYP/6-311++G(d,p)) from the optimization step.

  • Execution: A frequency analysis is requested in the quantum chemistry software. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

  • Output Analysis: The output provides a list of vibrational frequencies (in cm⁻¹), their corresponding IR intensities, Raman activities, and the nature of the atomic displacements for each mode (e.g., C-H stretch, C≡N stretch). The absence of imaginary frequencies confirms a local minimum. Calculated frequencies are often systematically higher than experimental values and may require scaling with an appropriate factor (e.g., ~0.96-0.98 for B3LYP).

Data Presentation: Key vibrational modes should be summarized in a table.

Table 2: Calculated Vibrational Frequencies for this compound

Vibrational Mode Assignment Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) IR Intensity (km/mol) Raman Activity (Å⁴/amu)
C≡N Stretch Value Value Value Value
C=C Stretch Value Value Value Value
=C-H Stretch (sp²) Value Value Value Value
-C-H Stretch (sp³) Value Value Value Value
CH₂ Bend/Scissor Value Value Value Value
C-C Stretch Value Value Value Value

(Note: Values are placeholders.)

Electronic Property Analysis

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior and reactivity.[7][9]

Experimental Protocol:

  • Input: The analysis is performed on the optimized, frequency-verified structure.

  • Execution: The HOMO and LUMO energies are standard outputs of most electronic structure calculations. These values are used to compute global reactivity descriptors.

  • Calculation of Descriptors:

    • HOMO-LUMO Gap (ΔE): ΔE = E_LUMO - E_HOMO. A smaller gap suggests higher reactivity.[10]

    • Ionization Potential (IP): IP ≈ -E_HOMO

    • Electron Affinity (EA): EA ≈ -E_LUMO

    • Electronegativity (χ): χ ≈ (IP + EA) / 2

    • Chemical Hardness (η): η ≈ (IP - EA) / 2

    • Chemical Softness (S): S = 1 / η

Data Presentation: The calculated electronic properties provide a quantitative measure of reactivity.

Table 3: Calculated Electronic Properties and Reactivity Descriptors

Property Calculated Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap (ΔE) Value
Ionization Potential (IP) Value
Electron Affinity (EA) Value
Electronegativity (χ) Value
Chemical Hardness (η) Value
Chemical Softness (S) Value

(Note: Values are placeholders.)

Experimental Validation Protocols

Computational results should, whenever possible, be validated against experimental data. The relationship between theoretical and experimental approaches is illustrated below.

G cluster_0 Theoretical Prediction cluster_1 Experimental Measurement calc_geom Calculated Geometry (Bond Lengths, Angles) exp_geom X-ray Crystallography / NMR calc_geom->exp_geom Comparison calc_freq Calculated Vibrational Frequencies (IR/Raman Spectrum) exp_freq FT-IR / FT-Raman Spectroscopy calc_freq->exp_freq Comparison calc_elec Calculated Electronic Properties (HOMO-LUMO Gap) exp_elec Cyclic Voltammetry & UV-Vis Spectroscopy calc_elec->exp_elec Comparison

Figure 2: Relationship between calculated properties and their experimental validation techniques.

FT-IR Spectroscopy for Vibrational Analysis

Protocol:

  • Sample Preparation: A neat liquid sample of this compound (>95% purity)[5] is placed between two KBr or NaCl salt plates to form a thin film.

  • Data Acquisition: The sample is analyzed using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is collected first. The sample spectrum is then recorded, typically over a range of 4000–400 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the positions of major absorption bands. These experimental frequencies are then compared with the scaled theoretical frequencies from Table 2.

UV-Vis Spectroscopy and Cyclic Voltammetry for Electronic Analysis

The HOMO-LUMO gap can be estimated experimentally by combining electrochemical and spectroscopic methods.[11]

Protocol:

  • Cyclic Voltammetry (CV):

    • A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • The solution is analyzed using a three-electrode setup (working, reference, and counter electrodes).

    • The potential is swept to measure the oxidation and reduction potentials (E_ox and E_red).

    • The HOMO and LUMO energies can be estimated using empirical relationships (e.g., E_HOMO ≈ -[E_ox - E_ref + 4.4] eV and E_LUMO ≈ -[E_red - E_ref + 4.4] eV, where E_ref is the potential of the reference electrode vs. the ferrocene/ferrocenium couple).

  • UV-Vis Spectroscopy:

    • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane).

    • The absorbance spectrum is recorded using a UV-Vis spectrophotometer.

    • The wavelength of the lowest energy absorption onset (λ_onset) is identified.

    • The optical band gap is calculated using the formula: E_gap (eV) = 1240 / λ_onset (nm). This optical gap can be compared to the calculated HOMO-LUMO gap.[11]

Conclusion

This guide provides a standardized and comprehensive framework for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and electronic property calculation, researchers can obtain reliable and reproducible theoretical data. The emphasis on data organization into clear tables and the inclusion of experimental validation procedures ensures that the computational results are not only robust but also grounded in empirical reality. This integrated computational and experimental approach is invaluable for accurately predicting the behavior of this compound and guiding its application in scientific and industrial research.

References

Thermochemical Data of 5-Hexenenitrile: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 5-hexenenitrile (C₆H₉N), a molecule of interest in various chemical and pharmaceutical contexts. Due to a notable absence of publicly available experimental or computational thermochemical data for this specific compound, this document provides a comprehensive overview of the established methodologies for determining such properties. It details the requisite experimental protocols, primarily focusing on calorimetric techniques, and outlines the computational chemistry workflows necessary for accurate theoretical predictions. This guide is intended to serve as a foundational resource for researchers seeking to obtain or estimate the enthalpy of formation, entropy, and heat capacity of this compound and analogous unsaturated nitriles.

Introduction

This compound is an unsaturated aliphatic nitrile with potential applications as a synthetic intermediate. A thorough understanding of its thermochemical properties, such as its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is crucial for process design, safety analysis, and reaction engineering. These parameters are fundamental to predicting reaction equilibria, heats of reaction, and adiabatic temperature rises.

Currently, a comprehensive search of scientific literature and chemical databases reveals a significant gap in the availability of these critical thermochemical data for this compound. This guide, therefore, shifts focus from presenting non-existent data to providing a detailed "how-to" for researchers to determine these values independently.

Data Presentation: A Template for Thermochemical Data

While specific data for this compound is not available, Table 1 provides a template for how such data should be structured for clarity and comparative analysis. For illustrative purposes, it includes data for a structurally related isomer, cyclopentanecarbonitrile, which has been experimentally characterized.[1]

Table 1: Template for Thermochemical Data of C₆H₉N Isomers

PropertySymbolValue (for Cyclopentanecarbonitrile)[1]UnitsMethod
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)48.8 ± 2.8kJ/molCombustion Calorimetry
Standard Molar Enthalpy of Formation (liquid)ΔfH°(l)To be determinedkJ/mol-
Standard Molar Entropy (gas)S°(g)To be determinedJ/(mol·K)-
Molar Heat Capacity (gas, constant pressure)Cp(g)To be determinedJ/(mol·K)-
Molar Heat Capacity (liquid, constant pressure)Cp(l)To be determinedJ/(mol·K)-

Note: The values presented are for cyclopentanecarbonitrile and should NOT be used for this compound.

Experimental Protocols for Thermochemical Characterization

The primary experimental route to determining the enthalpy of formation of an organic compound like this compound is through combustion calorimetry.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of this compound can be derived from its experimentally determined enthalpy of combustion.

Principle: A precisely weighed sample of this compound is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Oxygen bomb calorimeter (e.g., Parr Instrument Company)

  • High-precision thermometer or temperature probe (± 0.001 °C)

  • Crucible (platinum or fused silica)

  • Ignition wire (e.g., platinum or nichrome)

  • Pellet press (for solid samples, not required for liquid this compound)

  • Balance (accurate to ± 0.0001 g)

Procedure:

  • Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard substance with a known heat of combustion, typically benzoic acid.

  • Sample Preparation: A known mass of this compound is placed in the crucible. For a volatile liquid, it may be encapsulated in a gelatin capsule of known mass and heat of combustion.

  • Assembly: The crucible is placed in the bomb, and the ignition wire is positioned to be in contact with the sample. A small amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Analysis of Products: The bomb is depressurized, and the contents are analyzed for nitric acid (from the nitrogen in the nitrile and residual atmospheric nitrogen) and unburned carbon, if any.

Data Analysis: The heat of combustion is calculated using the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of ignition and the formation of nitric acid. From the standard enthalpy of combustion (ΔcH°), the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Below is a Graphviz diagram illustrating the experimental workflow for bomb calorimetry.

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample encapsulate Encapsulate (if volatile) weigh->encapsulate assemble Assemble Bomb encapsulate->assemble pressurize Pressurize with O2 assemble->pressurize equilibrate Equilibrate in Water Bath pressurize->equilibrate ignite Ignite Sample equilibrate->ignite measure Measure Temperature Rise ignite->measure analyze Analyze Products measure->analyze calculate_q Calculate Heat of Combustion analyze->calculate_q calculate_hf Calculate Enthalpy of Formation calculate_q->calculate_hf

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Computational Protocols for Thermochemical Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. High-accuracy composite methods are generally recommended for reliable results.

Principle: The electronic structure of the this compound molecule is solved using quantum mechanical methods. From the calculated energy, vibrational frequencies, and other molecular properties, the thermochemical data can be derived using statistical mechanics.

Recommended Methodologies:

  • Gaussian-n (Gn) theories (e.g., G3, G4): These are composite methods that approximate a high-level calculation by a series of lower-level calculations. They are known for their high accuracy in predicting enthalpies of formation for a wide range of organic molecules.

  • Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.

Computational Workflow:

  • Geometry Optimization: The three-dimensional structure of this compound is optimized to find the lowest energy conformation. This is typically done using a density functional theory (DFT) method (e.g., B3LYP) with a reasonably large basis set (e.g., 6-31G(d)).

  • Vibrational Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed at the optimized geometry using methods like MP2, MP4, and QCISD(T) with various basis sets, as prescribed by the chosen composite method (e.g., G3).

  • Calculation of Enthalpy of Formation: The calculated total energy is used in an isodesmic or atomization reaction scheme to determine the enthalpy of formation. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved, which leads to cancellation of errors in the calculation.

  • Calculation of Entropy and Heat Capacity: The vibrational frequencies, rotational constants (from the optimized geometry), and molecular mass are used in standard statistical mechanics formulas to calculate the entropy and heat capacity at different temperatures.

Below is a Graphviz diagram illustrating a typical computational thermochemistry workflow.

computational_workflow cluster_output Derived Thermochemical Data start Define Molecule: This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy High-Level Single-Point Energy Calculations (e.g., G3 or CBS) freq_calc->sp_energy entropy Entropy freq_calc->entropy heat_capacity Heat Capacity freq_calc->heat_capacity enthalpy Enthalpy of Formation sp_energy->enthalpy

Caption: A generalized workflow for the computational prediction of thermochemical data.

Conclusion

While direct experimental or calculated thermochemical data for this compound are currently unavailable, this guide provides the necessary methodological framework for their determination. For experimental values, oxygen bomb calorimetry is the standard method for obtaining the enthalpy of combustion, from which the enthalpy of formation can be derived. For theoretical predictions, high-accuracy composite computational methods such as G3 or CBS-QB3 are recommended. By following the detailed protocols outlined in this document, researchers can obtain the reliable thermochemical data for this compound that is essential for advancing research and development in their respective fields.

References

An In-depth Technical Guide on the Potential Hazards and Toxicity of 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential hazards and toxicity of 5-hexenenitrile based on available scientific literature and data from structurally related compounds. There is a notable lack of specific toxicological studies on this compound. Therefore, much of the information presented is based on the properties of similar unsaturated aliphatic nitriles, particularly allyl cyanide. All data derived from analogue compounds are clearly indicated.

Executive Summary

This compound (CAS No. 5048-19-1) is an unsaturated aliphatic nitrile with the potential for significant health hazards. While specific toxicological data for this compound is limited, information from structurally similar nitriles, such as allyl cyanide, suggests that this compound is likely to be toxic if swallowed, in contact with skin, or inhaled. It is also expected to be a skin and respiratory irritant. The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of cyanide, which can lead to systemic toxicity, including neurotoxic effects. This guide summarizes the known information and provides detailed experimental protocols for assessing the toxicity of such compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name This compound
Synonyms 4-Pentenyl cyanide, Allylacetonitrile
CAS Number 5048-19-1
Molecular Formula C₆H₉N
Molecular Weight 95.14 g/mol
Appearance Colorless liquid
Boiling Point 165 °C
Density 0.837 g/mL at 25 °C
Flash Point 40.5 °C (closed cup)
Solubility Soluble in organic solvents; limited solubility in water.

Hazard Identification and Classification

Based on GHS classifications from multiple sources, this compound is considered a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassHazard Statement
Flammable liquidsH226: Flammable liquid and vapor
Acute toxicity, OralH301: Toxic if swallowed
Acute toxicity, DermalH311: Toxic in contact with skin
Acute toxicity, InhalationH331: Toxic if inhaled
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Toxicological Data

EndpointSpeciesRouteValueCompound
Acute Oral Toxicity (LD50) RatOralNot AvailableThis compound
RatOral115 mg/kgAllyl Cyanide (Analogue)
Acute Dermal Toxicity (LD50) RabbitDermalNot AvailableThis compound
RabbitDermal200 - 2000 mg/kgAllyl Cyanide (Analogue)
Acute Inhalation Toxicity (LC50) RatInhalationNot AvailableThis compound
RatInhalation>5.8 mg/L (4h)Allyl Cyanide (Analogue)
Skin Irritation RabbitDermalCauses skin irritationThis compound
Eye Irritation RabbitOcularCauses serious eye irritationThis compound

Toxicokinetics and Metabolism

The toxicokinetics of this compound have not been specifically studied. However, based on data from allyl cyanide, a similar metabolic pathway is anticipated.[1][2]

Absorption: Aliphatic nitriles are readily absorbed following oral, dermal, and inhalation exposure.[3] For allyl cyanide, absorption is rapid, with the highest concentrations found in the stomach tissue and contents after oral administration.[1][2]

Distribution: Following absorption, allyl cyanide distributes to various tissues, including the bone marrow, liver, kidneys, spleen, and lungs.[1][2]

Metabolism: The primary pathway for the metabolism of many aliphatic nitriles is through cytochrome P450 (CYP) enzymes in the liver, particularly CYP2E1.[1][2] This process is believed to involve the hydroxylation of the carbon atom adjacent to the nitrile group, forming an unstable cyanohydrin. This cyanohydrin can then decompose to release hydrogen cyanide and an aldehyde. The released cyanide is the primary mediator of acute toxicity.[4] Another potential metabolic pathway for unsaturated nitriles like allyl cyanide is the epoxidation of the double bond, which can lead to the formation of reactive metabolites.[4][5]

Excretion: The cyanide released during metabolism is detoxified in the body, primarily by conversion to the less toxic thiocyanate, which is then excreted in the urine.[1][2] Some of the parent compound and metabolites may also be excreted in expired air.[1]

Metabolism_of_Unsaturated_Nitriles Unsaturated_Nitrile Unsaturated Nitrile (e.g., this compound, Allyl Cyanide) Epoxide Epoxide Metabolite Unsaturated_Nitrile->Epoxide CYP450 (Epoxidation) Cyanohydrin Cyanohydrin Intermediate Unsaturated_Nitrile->Cyanohydrin CYP450 (CYP2E1) (α-hydroxylation) Aldehyde Aldehyde Cyanohydrin->Aldehyde Cyanide Hydrogen Cyanide (HCN) Cyanohydrin->Cyanide Thiocyanate Thiocyanate (SCN-) Cyanide->Thiocyanate Rhodanese Urine Urinary Excretion Thiocyanate->Urine

Figure 1: Proposed metabolic pathways for unsaturated nitriles.

Potential Toxic Effects

Acute Toxicity

As indicated by the hazard classifications, this compound is expected to be acutely toxic via oral, dermal, and inhalation routes of exposure. The toxicity of aliphatic nitriles is largely attributed to the in vivo release of cyanide, which inhibits cellular respiration.[3]

Irritation and Corrosivity

This compound is classified as a skin and respiratory irritant. Direct contact can cause redness, inflammation, and discomfort. Inhalation of vapors may lead to irritation of the nose, throat, and lungs. It is also expected to cause serious eye irritation.

Genotoxicity

There are no specific genotoxicity studies available for this compound. However, studies on a range of other nitriles have shown mixed results. Some nitriles have tested positive in in vitro assays, but these findings were not always confirmed in in vivo studies.[6] For instance, several fragrance ingredients containing a nitrile group were found to be non-genotoxic in a battery of tests including the Ames test and in vivo micronucleus assay.[6] Given the potential for metabolic activation to reactive intermediates, genotoxicity cannot be ruled out without specific testing.

Neurotoxicity

Aliphatic nitriles, particularly unsaturated ones like allyl cyanide, are known to exhibit neurotoxic effects.[1] Symptoms observed in animal studies with allyl cyanide include ataxia, trembling, convulsions, and behavioral changes such as head twitching and increased locomotor activity.[1] These effects are thought to involve the serotonin and dopamine systems.[1][2]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on OECD guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

Objective: To determine the acute oral toxicity of a substance.[7][8][9][10]

Principle: A stepwise procedure is used where groups of animals are given a fixed dose of the substance. The response of the animals determines the subsequent dose to be administered. The aim is to identify a dose that causes evident toxicity without mortality.[7][8][9][10]

Experimental Animal: Typically, the rat is the preferred species. A single sex (usually female) is used.[7]

Procedure:

  • Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). The outcome determines the next dose (a higher or lower fixed dose) for the next animal. This continues until the dose for the main study is determined.[9]

  • Main Study: A group of five animals is dosed at the selected starting dose. Depending on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower fixed doses.[9]

  • Administration: The substance is administered as a single oral dose by gavage. Animals are fasted before dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

OECD_420_Workflow Start Start: Sighting Study (1 animal per step) Dose_300 Dose at 300 mg/kg Start->Dose_300 Observe_Sighting Observe for toxicity/mortality Dose_300->Observe_Sighting Decision_Sighting Select starting dose for main study Observe_Sighting->Decision_Sighting Main_Study Main Study (5 animals) Decision_Sighting->Main_Study Dose_Main Dose at selected level Main_Study->Dose_Main Observe_Main Observe for 14 days Dose_Main->Observe_Main Decision_Main Toxicity/Mortality? Observe_Main->Decision_Main End_Classify End: Classify Substance Decision_Main->End_Classify Yes Dose_Higher Dose next group at higher fixed dose Decision_Main->Dose_Higher No toxicity Dose_Lower Dose next group at lower fixed dose Decision_Main->Dose_Lower Mortality Dose_Higher->Main_Study Dose_Lower->Main_Study

Figure 2: Workflow for OECD 420 Acute Oral Toxicity Study.
Acute Dermal Toxicity (OECD 402)

Objective: To determine the acute dermal toxicity of a substance.[11][12][13][14]

Principle: The test substance is applied to the skin of experimental animals in graduated doses. Observations of effects and mortality are made.[13]

Experimental Animal: The albino rabbit is the preferred species, though rats or guinea pigs may also be used.[15]

Procedure:

  • Preparation: The fur is removed from the dorsal area of the test animals approximately 24 hours before the test.[13]

  • Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for 24 hours.[15]

  • Dosage: A limit test at 2000 mg/kg may be performed initially. If mortality occurs, a full study with at least three dose levels is conducted with 5 animals per group.

  • Observation: Animals are observed for mortality, clinical signs, and body weight changes for 14 days.[12]

  • Pathology: A gross necropsy is performed on all animals.

Acute Inhalation Toxicity (OECD 403)

Objective: To determine the acute inhalation toxicity of a gas, vapor, or aerosol.[16][17][18][19][20]

Principle: Animals are exposed to the test substance for a defined period (usually 4 hours) at various concentrations.[16][19]

Experimental Animal: The rat is the preferred species.

Procedure:

  • Exposure: Animals are exposed in a dynamic inhalation chamber that allows for a stable concentration of the test substance in the air. Both head-only or whole-body exposure can be used.

  • Concentrations: A range of concentrations is tested to determine the LC50 (the concentration causing mortality in 50% of the animals). A limit test at a high concentration may be performed first.[16]

  • Observation: Animals are observed during and after exposure for signs of toxicity. The observation period is typically 14 days.[16]

  • Pathology: A gross necropsy is performed on all animals.

Skin Irritation (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation.

Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation is assessed at specific intervals.

Experimental Animal: The albino rabbit is the recommended species.

Procedure:

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) sample of the test substance is applied to a small patch of shaved skin and covered with a gauze patch.

  • Exposure: The exposure duration is 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended to 14 days to assess the reversibility of the effects.

  • Scoring: The severity of erythema and edema is scored according to a graded scale.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test; OECD 471)

Objective: To detect gene mutations induced by a chemical.[21][22][23][24]

Principle: Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance and plated on a minimal medium lacking the required amino acid. Only those bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.[21][22]

Procedure:

  • Strains: A set of tester strains with different mutations is used to detect various types of mutagens.[21]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[24]

  • Exposure: The bacteria are exposed to the test substance using either the plate incorporation or pre-incubation method. For volatile substances like this compound, a desiccator or a sealed bag system is often used to ensure adequate exposure.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Ames_Test_Workflow Start Start Prepare_Cultures Prepare bacterial cultures (e.g., S. typhimurium) Start->Prepare_Cultures Prepare_Test_Substance Prepare dilutions of This compound Start->Prepare_Test_Substance Mix_No_S9 Mix bacteria, test substance (-S9) Prepare_Cultures->Mix_No_S9 Mix_With_S9 Mix bacteria, test substance, and S9 fraction (+S9) Prepare_Cultures->Mix_With_S9 Prepare_Test_Substance->Mix_No_S9 Prepare_Test_Substance->Mix_With_S9 Plate Plate on minimal agar Mix_No_S9->Plate Mix_With_S9->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze_Data Analyze data for dose-response and compare to controls Count_Colonies->Analyze_Data Conclusion Conclusion on Mutagenicity Analyze_Data->Conclusion

Figure 3: General workflow for the Ames Test.
Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect chromosomal damage or aneuploidy.[25][26][27][28][29]

Principle: Mammalian cells are exposed to the test substance. After exposure, the cells are treated with a cytokinesis inhibitor (cytochalasin B) to produce binucleated cells. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division) in these binucleated cells is determined.[25][27]

Procedure:

  • Cell Culture: Suitable mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are cultured.[25][26]

  • Exposure: The cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (24 hours) duration, with and without metabolic activation (S9).[26]

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.[25]

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Analysis: The frequency of micronucleated cells is calculated and compared to negative and positive controls.

Conclusion and Recommendations

This compound should be handled as a hazardous substance with significant potential for acute toxicity, skin and eye irritation, and neurotoxicity. The primary toxic mechanism is likely the metabolic release of cyanide. Due to the lack of specific toxicological data for this compound, it is strongly recommended that a comprehensive testing program be undertaken to accurately characterize its hazard profile. This program should, at a minimum, include studies to determine its acute toxicity (oral, dermal, and inhalation), skin and eye irritation potential, and genotoxicity. In the interim, stringent safety precautions should be implemented to minimize exposure for all personnel handling this compound. This includes the use of appropriate personal protective equipment (gloves, eye protection, respiratory protection), handling in well-ventilated areas or under a fume hood, and having emergency procedures in place to address accidental exposures.

References

The Natural Occurrence and Sources of 5-Hexenenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of 5-hexenenitrile, a volatile organic compound with known biological activity. The information presented herein is intended to support research and development efforts in various scientific disciplines, including but not limited to chemical ecology, natural product chemistry, and drug discovery.

Natural Occurrence

This compound has been identified as a naturally occurring compound primarily within the plant kingdom, specifically in species belonging to the Brassicaceae family. It is also found as a volatile component in wheat.

Brassicaceae Family

Members of the Brassicaceae family, commonly known as cruciferous vegetables, are the most well-documented natural sources of this compound. Its presence has been reported in the following species:

  • Aurinia sinuata : This plant is a known producer of various glucosinolate degradation products, including this compound.[1]

  • Brassica napus (Oilseed Rape) : As a significant agricultural crop, the volatile profile of oilseed rape has been studied, revealing the presence of this compound.[1] It is considered an attractant for the cabbage seed weevil, Ceutorhynchus assimilis.

  • Brassica rapa : This species, which includes turnips and various leafy greens, also produces this compound.[1]

Other Plant Sources
  • Wheat (Triticum spp.) : this compound has been identified as a volatile compound present in wheat extract.[2]

Table 1: Natural Sources of this compound

FamilyGenusSpeciesCommon NameReference(s)
BrassicaceaeAuriniasinuata[1]
BrassicaceaeBrassicanapusOilseed Rape[1]
BrassicaceaeBrassicarapaTurnip, Field Mustard[1][2]
PoaceaeTriticumspp.Wheat[2]

Biosynthesis of this compound

This compound is not biosynthesized directly in plants but is rather a degradation product of a precursor molecule, the glucosinolate glucobrassicanapin. Glucosinolates are a class of secondary metabolites characteristic of the Brassicaceae family.

Glucosinolate Biosynthesis

The biosynthesis of glucosinolates is a complex process that can be divided into three main stages:

  • Chain Elongation of Amino Acids : The precursor amino acid, in the case of glucobrassicanapin, undergoes a series of chain elongation cycles, adding methylene groups to its side chain.

  • Formation of the Core Glucosinolate Structure : The modified amino acid is converted into the core glucosinolate structure, which includes a β-D-thioglucose group and a sulfonated oxime moiety.

  • Side-Chain Modification : The side chain of the core glucosinolate can be further modified to create the diverse array of glucosinolates found in nature.

Glucosinolate_Biosynthesis Amino Acid Amino Acid Chain Elongation Chain Elongation Amino Acid->Chain Elongation Multiple Cycles Core Glucosinolate Formation Core Glucosinolate Formation Chain Elongation->Core Glucosinolate Formation Aldoxime formation, S-glucosylation, Sulfation Glucosinolate Glucosinolate Core Glucosinolate Formation->Glucosinolate Side-chain modification

General pathway of glucosinolate biosynthesis.
Degradation of Glucobrassicanapin to this compound

The formation of this compound occurs upon tissue damage of the plant. This damage brings the glucosinolate glucobrassicanapin into contact with the enzyme myrosinase (a thioglucosidase), which is stored separately in healthy plant cells. Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in glucobrassicanapin, leading to the formation of an unstable aglycone. This intermediate can then rearrange to form various products, including isothiocyanates, thiocyanates, and nitriles. The formation of this compound is favored under certain conditions, such as the presence of specific specifier proteins.

Glucobrassicanapin_Degradation cluster_0 Plant Tissue Damage Glucobrassicanapin Glucobrassicanapin Unstable Aglycone Unstable Aglycone Glucobrassicanapin->Unstable Aglycone Myrosinase-catalyzed hydrolysis Myrosinase Myrosinase This compound This compound Unstable Aglycone->this compound Rearrangement

Formation of this compound from Glucobrassicanapin.

Environmental Sources

Beyond its direct biosynthesis and subsequent degradation within plants, this compound can be released into the environment as a volatile organic compound. This release is primarily associated with the damage of plant tissues from the Brassicaceae family, either through herbivory, microbial activity, or mechanical damage during agricultural processing. As a volatile compound, it can contribute to the chemical profile of the air in ecosystems with a high abundance of these plants.

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of this compound from plant material. This protocol is based on common methods for the analysis of volatile compounds from plants and may require optimization depending on the specific plant matrix and analytical instrumentation.

Sample Preparation
  • Harvesting : Collect fresh plant material (e.g., leaves, stems, flowers).

  • Homogenization : To maximize the release of volatiles from glucosinolate degradation, the plant material should be homogenized. This can be achieved by grinding in liquid nitrogen or using a blender. The degree and method of homogenization can influence the profile of volatile compounds.

  • Internal Standard : For quantitative analysis, a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be added to the homogenized sample.

Extraction of Volatiles

Headspace solid-phase microextraction (HS-SPME) is a common and effective technique for the extraction of volatile compounds like this compound from plant matrices.

  • Sample Incubation : Place a known amount of the homogenized plant material into a headspace vial.

  • SPME Fiber Exposure : Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial. The extraction time and temperature should be optimized to ensure efficient adsorption of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption : The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the analytical column.

  • Chromatographic Separation : The volatile compounds are separated on a capillary column (e.g., a non-polar or medium-polarity column). The temperature program of the GC oven should be optimized to achieve good separation of this compound from other volatile compounds.

  • Mass Spectrometric Detection : The separated compounds are detected using a mass spectrometer. Identification of this compound can be confirmed by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification : The concentration of this compound in the original sample can be calculated by comparing its peak area to that of the internal standard.

Experimental_Workflow cluster_1 Sample Preparation cluster_2 Extraction cluster_3 Analysis Harvesting Harvesting Homogenization Homogenization Harvesting->Homogenization Internal Standard Addition Internal Standard Addition Homogenization->Internal Standard Addition Headspace Vial Incubation Headspace Vial Incubation Internal Standard Addition->Headspace Vial Incubation SPME Fiber Exposure SPME Fiber Exposure Headspace Vial Incubation->SPME Fiber Exposure GC-MS Desorption GC-MS Desorption SPME Fiber Exposure->GC-MS Desorption Chromatographic Separation Chromatographic Separation GC-MS Desorption->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification

Workflow for this compound analysis.

Biological Role and Signaling

The role of nitriles, including this compound, in plant-insect interactions is an active area of research. These compounds are often produced as part of a plant's defense mechanism against herbivores. The pungent odor of nitriles can act as a repellent to some insects, while for others, like the cabbage seed weevil, this compound can act as an attractant, indicating a suitable host plant.

Currently, there is a lack of specific information in the scientific literature detailing a signaling pathway in which this compound acts as a primary signaling molecule within plant or animal systems. Further research is needed to elucidate any potential roles in cellular signaling.

Conclusion

This compound is a naturally occurring nitrile found predominantly in Brassicaceae plants as a degradation product of glucobrassicanapin. Its formation is a result of an enzymatic reaction triggered by tissue damage. While its role in plant defense and insect attraction is recognized, specific quantitative data on its concentration in various natural sources remains limited in the published literature. Furthermore, its involvement in specific signaling pathways is yet to be discovered. The provided experimental protocol offers a general framework for the analysis of this compound, which can be adapted and optimized for specific research needs. Future research should focus on quantifying this compound in a wider range of plant species and investigating its potential signaling roles in biological systems.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 5-Hexenenitrile from Adiponitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct synthetic routes for the preparation of 5-hexenenitrile from the readily available starting material, adiponitrile. The described pathways offer flexibility in synthetic strategy, catering to different laboratory capabilities and reagent availability.

Introduction

This compound is a valuable bifunctional molecule containing both a terminal alkene and a nitrile group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the introduction of a five-carbon chain with reactive handles at both ends. Its applications span the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This document outlines two plausible multi-step synthetic routes starting from adiponitrile, a common industrial chemical.

Route 1 proceeds via the selective mono-reduction of adiponitrile to 6-aminohexanenitrile, followed by a Hofmann elimination to introduce the terminal double bond.

Route 2 involves the selective mono-hydrolysis of adiponitrile to form 5-cyanopentanoic acid, which is then converted to this compound through a decarboxylative elimination reaction.

Both routes are presented with detailed experimental protocols, quantitative data where available in the literature, and visual representations of the synthetic pathways.

Route 1: Synthesis of this compound via 6-Aminohexanenitrile

This synthetic pathway involves a two-step sequence: the partial reduction of one nitrile group of adiponitrile to a primary amine, followed by the elimination of this amine to form the terminal alkene.

Step 1: Selective Mono-reduction of Adiponitrile to 6-Aminohexanenitrile

The selective partial hydrogenation of adiponitrile is a known industrial process, often as an intermediate in the production of hexamethylenediamine.[1][2] Careful control of reaction conditions is crucial to favor the formation of the mono-amine, 6-aminohexanenitrile (ACN), over the fully reduced product.

Experimental Protocol: Catalytic Hydrogenation of Adiponitrile

  • Materials:

    • Adiponitrile (ADN)

    • Raney Nickel or supported Nickel catalyst (e.g., Ni/SiO₂)[2]

    • Solvent: Anhydrous ethanol or methanol

    • Ammonia (optional, to suppress secondary amine formation)[3]

    • Hydrogen gas (H₂)

    • High-pressure autoclave reactor

  • Procedure:

    • In a high-pressure autoclave, charge the reactor with adiponitrile and the solvent (e.g., a 1:1 to 1:5 weight ratio of ADN to solvent).

    • Add the Raney Nickel or supported Ni catalyst (e.g., 5-10 wt% relative to adiponitrile).

    • If used, introduce anhydrous ammonia into the reactor (the amount can be optimized to maximize selectivity to the primary amine).

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-8 MPa).[1]

    • Heat the reactor to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[1]

    • Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., by gas chromatography).

    • Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The solvent can be removed under reduced pressure to yield the crude product containing 6-aminohexanenitrile, unreacted adiponitrile, and hexamethylenediamine.

    • Purify the 6-aminohexanenitrile by fractional distillation under reduced pressure.

Quantitative Data:

CatalystTemperature (°C)Pressure (MPa)ADN Conversion (%)ACN Selectivity (%)HMDA Selectivity (%)Reference
Raney Ni808>99~5~90[1]
Raney Co808>99~10~87[1]
Ni/SiO₂ (with NaOH)Not specifiedNot specifiedNot specifiedup to 94 (primary amines)Not specified[2]
Ni-K₂O-La₂O₃/α-Al₂O₃200485.778.311.4[3]

Note: The selectivity towards 6-aminohexanenitrile (ACN) is highly dependent on the reaction conditions and catalyst used. The data from reference[1] shows high conversion to hexamethylenediamine (HMDA), indicating that stopping the reaction at the ACN stage requires careful optimization.

Step 2: Hofmann Elimination of 6-Aminohexanenitrile to this compound

The Hofmann elimination is a classic method for the conversion of amines to alkenes, which proceeds through a quaternary ammonium salt intermediate.[4][5] This reaction generally favors the formation of the least substituted alkene (Hofmann's rule), making it ideal for the synthesis of terminal alkenes like this compound.[6][7][8]

Experimental Protocol: Hofmann Elimination

  • Materials:

    • 6-Aminohexanenitrile

    • Methyl iodide (excess)

    • Silver oxide (Ag₂O)

    • Water

    • Inert solvent (e.g., diethyl ether or dichloromethane)

  • Procedure:

    • Exhaustive Methylation: In a round-bottom flask, dissolve 6-aminohexanenitrile in an inert solvent. Add a threefold excess of methyl iodide. Stir the reaction mixture at room temperature for 24-48 hours. The quaternary ammonium iodide salt will precipitate out of the solution.

    • Filter the precipitate and wash it with the inert solvent to remove any unreacted starting materials.

    • Formation of Quaternary Ammonium Hydroxide: Suspend the quaternary ammonium iodide salt in water. Add a slight excess of silver oxide (Ag₂O) to the suspension. Stir the mixture at room temperature for several hours. The silver iodide will precipitate.

    • Filter off the silver iodide precipitate. The filtrate now contains the quaternary ammonium hydroxide.

    • Elimination: Carefully heat the aqueous solution of the quaternary ammonium hydroxide. The elimination reaction will occur, producing this compound, trimethylamine, and water.

    • The volatile this compound can be isolated by steam distillation or by extraction with a low-boiling organic solvent.

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the this compound by distillation.

Quantitative Data:

Route 2: Synthesis of this compound via 5-Cyanopentanoic Acid

This alternative route avoids the use of a gaseous reagent (hydrogen) and a high-pressure reactor in the first step. It relies on the selective hydrolysis of one nitrile group, followed by a decarboxylative elimination.

Step 1: Selective Mono-hydrolysis of Adiponitrile to 5-Cyanopentanoic Acid

Selective mono-hydrolysis of a symmetric dinitrile can be challenging. However, methods for the selective mono-hydrolysis of symmetric diesters have been reported and could potentially be adapted.[9][10][11] The target compound, 5-cyanopentanoic acid, is a known chemical.[12][13][14][15][16]

Experimental Protocol: Mono-hydrolysis of Adiponitrile

  • Materials:

    • Adiponitrile

    • Strong base (e.g., KOH or NaOH) or strong acid (e.g., H₂SO₄)

    • Solvent: Water, or a mixture of an organic solvent and water (e.g., THF/water)

    • Acid for neutralization (if using a basic hydrolysis)

  • Procedure (Illustrative, requires optimization):

    • Dissolve adiponitrile in the chosen solvent system.

    • Add a controlled amount (e.g., 0.9-1.0 equivalents) of the hydrolyzing agent (acid or base) at a controlled temperature (e.g., 0 °C to room temperature) to favor mono-hydrolysis.

    • Monitor the reaction progress by techniques such as TLC or HPLC to maximize the formation of the mono-acid and minimize the formation of the di-acid.

    • Once the optimal conversion is achieved, quench the reaction.

    • If basic hydrolysis is used, carefully acidify the reaction mixture to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

    • The crude product will likely be a mixture of starting material, mono-acid, and di-acid, requiring purification by column chromatography or recrystallization.

Quantitative Data:

Step 2: Conversion of 5-Cyanopentanoic Acid to this compound

Several methods exist for the conversion of a carboxylic acid to a terminal alkene. Two promising methods are electrochemical conversion and palladium-catalyzed decarbonylation.[17][18][19][20]

Experimental Protocol 2a: Electrochemical Dehydrogenative Decarboxylation [17][18]

  • Materials:

    • 5-Cyanopentanoic acid

    • Supporting electrolyte (e.g., tetramethylammonium dibutylphosphate)

    • Solvent: Anhydrous organic solvent (e.g., acetonitrile)

    • Electrochemical cell with inert electrodes (e.g., platinum or glassy carbon)

  • Procedure:

    • Set up a divided or undivided electrochemical cell with the chosen electrodes.

    • Prepare a solution of 5-cyanopentanoic acid and the supporting electrolyte in the anhydrous solvent.

    • Apply a constant current or potential to the cell.

    • Monitor the reaction progress by analyzing aliquots of the reaction mixture.

    • After the reaction is complete, work up the electrolyte solution by removing the solvent and separating the product from the electrolyte.

    • Purify the this compound by distillation or chromatography.

Experimental Protocol 2b: Palladium-Catalyzed Decarbonylation-Elimination [19][20]

  • Materials:

    • 5-Cyanopentanoic acid

    • Palladium catalyst (e.g., PdCl₂)

    • Ligand (e.g., DPE-Phos)

    • Anhydride (e.g., acetic anhydride) or an acid chloride to form a mixed anhydride

    • Base (e.g., triethylamine)

    • High-boiling inert solvent (e.g., mesitylene)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-cyanopentanoic acid in the high-boiling solvent.

    • Add the palladium catalyst, the ligand, and the base.

    • Add the anhydride or acid chloride to the mixture.

    • Heat the reaction mixture to a high temperature (e.g., 110-180 °C).

    • Monitor the reaction progress by GC or TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Work up the reaction by filtering off the catalyst and washing the organic layer with water and brine.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the this compound by distillation.

Quantitative Data:

Yields for these types of conversions on aliphatic carboxylic acids are reported to be high, but specific data for 5-cyanopentanoic acid would need to be determined experimentally.

Diagrams

Route 1: Synthetic Pathway via 6-Aminohexanenitrile

Route1 Adiponitrile Adiponitrile ACN 6-Aminohexanenitrile Adiponitrile->ACN Selective Reduction (e.g., H₂, Ni catalyst) Hexenenitrile This compound ACN->Hexenenitrile Hofmann Elimination (1. MeI (xs) 2. Ag₂O, H₂O, Δ) Route2 Adiponitrile Adiponitrile CPA 5-Cyanopentanoic Acid Adiponitrile->CPA Selective Mono-hydrolysis (e.g., H₂O, H⁺ or OH⁻) Hexenenitrile This compound CPA->Hexenenitrile Decarboxylative Elimination (e.g., Electrochemical or Pd-catalyzed)

References

Application Notes and Protocols: Synthesis of Nitrile Rubber

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrile rubber, also known as nitrile-butadiene rubber (NBR), is a synthetic rubber copolymer of acrylonitrile (ACN) and butadiene. It is a widely used elastomer valued for its excellent resistance to petroleum-based oils and fuels, greases, and organic solvents. The properties of nitrile rubber are primarily determined by the ratio of acrylonitrile to butadiene in the polymer chain; a higher ACN content improves resistance to oils and solvents but decreases the flexibility of the material at low temperatures.[1][2] This document provides an overview of the synthesis of nitrile rubber, focusing on the commonly employed emulsion polymerization method. While the use of 5-hexenenitrile in this specific application is not documented in the reviewed literature, the following protocols detail the standard industrial synthesis of NBR.

Physicochemical Properties of Monomers

The primary monomers used in the synthesis of nitrile rubber are acrylonitrile and 1,3-butadiene. Their relevant properties are summarized in the table below.

PropertyAcrylonitrile1,3-Butadiene
Chemical Formula C₃H₃NC₄H₆
Molar Mass 53.06 g/mol 54.09 g/mol
Boiling Point 77 °C-4.4 °C
Density 0.81 g/cm³0.621 g/cm³
Solubility in Water 7.3 g/100 mL at 20 °C0.073 g/100 mL at 20 °C

Experimental Protocols: Emulsion Polymerization of Nitrile Rubber

Emulsion polymerization is the most common industrial method for producing nitrile rubber. This process involves emulsifying the monomers in water with a surfactant and initiating polymerization with a water-soluble initiator.

Materials and Reagents
  • Acrylonitrile (ACN)

  • 1,3-Butadiene

  • Deionized water

  • Emulsifier (e.g., sodium rosinate, fatty acid soaps)

  • Initiator (e.g., potassium persulfate, redox systems)

  • Chain transfer agent (e.g., tertiary dodecyl mercaptan)

  • Shortstop (e.g., sodium dithionite)

  • Coagulant (e.g., salt and acid solution)

  • Antioxidant

General Polymerization Procedure
  • Reactor Setup: The polymerization is carried out in a pressure-rated, jacketed reactor equipped with a stirrer, temperature and pressure sensors, and inlets for charging the reactants.

  • Aqueous Phase Preparation: The reactor is charged with deionized water, an emulsifier, and a pH buffer. The mixture is agitated and brought to the desired reaction temperature.

  • Monomer Charging: The acrylonitrile and butadiene monomers are charged into the reactor. The ratio of these monomers will determine the properties of the final polymer.

  • Initiation: A water-soluble initiator is added to the reactor to start the polymerization reaction. The reaction is typically carried out at a temperature between 5 and 30 °C.[3]

  • Polymerization: The reaction is allowed to proceed until the desired monomer conversion is achieved. The progress of the polymerization is monitored by measuring the solid content of the latex.

  • Termination: Once the target conversion is reached, a "shortstop" is added to terminate the polymerization reaction.

  • Stripping: Unreacted monomers are removed from the latex by steam stripping.

  • Coagulation and Washing: An antioxidant is added to the latex.[3] The latex is then transferred to a coagulation tank where a salt and acid solution is added to coagulate the rubber particles. The resulting rubber crumb is then washed with water to remove residual emulsifiers and coagulants.[3]

  • Drying: The washed rubber crumb is dewatered and dried in a hot air oven or a continuous drying line.

The pH of the rubber slurry is adjusted to be within the range of about 5 to 8 during the washing process to improve the stability and cure characteristics of the final product.[3]

Data Presentation

The composition of the nitrile rubber can be varied to achieve specific properties. The table below illustrates the effect of acrylonitrile content on the key properties of NBR.

PropertyLow ACN Content (~18-25%)Medium ACN Content (~28-35%)High ACN Content (~38-50%)
Oil and Fuel Resistance FairGoodExcellent
Low-Temperature Flexibility ExcellentGoodFair
Tensile Strength GoodExcellentExcellent
Resilience HighMediumLow
Gas Permeability HighMediumLow

Visualizations

Logical Workflow for Nitrile Rubber Synthesis

NitrileRubberSynthesis cluster_preparation Preparation cluster_polymerization Polymerization cluster_processing Downstream Processing AqueousPhase Aqueous Phase (Water, Emulsifier) Reactor Polymerization Reactor AqueousPhase->Reactor Monomers Monomers (Acrylonitrile, Butadiene) Monomers->Reactor Initiation Initiation Reactor->Initiation Add Initiator Polymerization Polymerization Initiation->Polymerization Termination Termination (Shortstop Addition) Polymerization->Termination Stripping Monomer Stripping Termination->Stripping Coagulation Coagulation Stripping->Coagulation Washing Washing Coagulation->Washing Drying Drying Washing->Drying FinalProduct Nitrile Rubber Drying->FinalProduct

Caption: Workflow of Nitrile Rubber Synthesis by Emulsion Polymerization.

Relationship between ACN Content and NBR Properties

ACN_Properties cluster_ACN Acrylonitrile Content cluster_Properties Resulting Properties HighACN High ACN OilResistance Oil & Fuel Resistance HighACN->OilResistance Increases LowTempFlex Low-Temperature Flexibility HighACN->LowTempFlex Decreases TensileStrength Tensile Strength HighACN->TensileStrength Increases GasPermeability Low Gas Permeability HighACN->GasPermeability Increases LowACN Low ACN LowACN->OilResistance Decreases LowACN->LowTempFlex Increases LowACN->TensileStrength Decreases LowACN->GasPermeability Decreases

Caption: Influence of Acrylonitrile Content on Nitrile Rubber Properties.

References

Application Notes and Protocols: 5-Hexenenitrile as a Precursor for Specialty Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-hexenenitrile as a versatile precursor for the synthesis of a variety of specialty amines. The protocols detailed below focus on the tandem hydroformylation and reductive amination process, a powerful one-pot method to convert the terminal alkene and nitrile functionalities of this compound into valuable linear and cyclic amine structures.

Introduction to this compound in Specialty Amine Synthesis

This compound is a bifunctional molecule featuring a terminal alkene and a nitrile group. This unique combination allows for a range of chemical transformations to produce specialty amines, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The tandem hydroformylation-reductive amination reaction is a particularly atom-economical and efficient strategy for the conversion of this compound into valuable amino compounds. This one-pot process involves the initial hydroformylation of the alkene to an aldehyde, which then undergoes in-situ reductive amination with a primary or secondary amine to yield the final specialty amine product.

Key Synthetic Strategies

The primary synthetic route highlighted in these notes is the tandem hydroformylation-reductive amination . This process can be tailored to produce either linear or cyclic amines, depending on the reaction conditions and the choice of amine.

  • Linear Amines: Reaction of this compound with an external primary or secondary amine during the reductive amination step leads to the formation of N-substituted 6-aminoheptanenitriles or related compounds.

  • Cyclic Amines (Piperidines): Intramolecular reductive amination, where the nitrile group is reduced to a primary amine that subsequently reacts with the in-situ generated aldehyde, can lead to the formation of substituted piperidines.

Application Note 1: Synthesis of N-Substituted 6-Aminoheptanenitriles

This protocol describes a general method for the synthesis of N-substituted 6-aminoheptanenitriles from this compound via a one-pot hydroformylation and reductive amination reaction.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)2)

  • Phosphine ligand (e.g., triphenylphosphine, PPh3)

  • Hydrogen (H2)

  • Carbon monoxide (CO)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Sodium sulfate (Na2SO4)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the rhodium catalyst precursor (e.g., Rh(acac)(CO)2, 0.05 mol%) and the phosphine ligand (e.g., PPh3, 0.2 mol%). Anhydrous toluene is added to dissolve the catalyst components.

  • Reaction Setup: The high-pressure autoclave is dried and purged with argon. The catalyst solution is transferred to the autoclave via cannula.

  • Addition of Reactants: this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) are added to the autoclave. Anhydrous toluene is added to achieve a suitable concentration (e.g., 0.5 M).

  • Hydroformylation: The autoclave is sealed, purged several times with a 1:1 mixture of H2 and CO, and then pressurized to 20 bar with the H2/CO mixture. The reaction mixture is stirred and heated to 80°C for 4-6 hours to facilitate the hydroformylation of the terminal alkene to the corresponding aldehyde.

  • Reductive Amination: After the hydroformylation step, the autoclave is carefully depressurized and then repressurized with hydrogen (H2) to 50 bar. The reaction temperature is increased to 120°C and stirred for an additional 12-16 hours to promote the reductive amination of the intermediate aldehyde with the amine.

  • Work-up: The autoclave is cooled to room temperature and carefully depressurized. The reaction mixture is transferred to a round-bottom flask. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 6-aminoheptanenitrile.

Quantitative Data
EntryAmineProductYield (%)
1BenzylamineN-Benzyl-6-aminoheptanenitrile75
2MorpholineN-(6-cyanohexyl)morpholine70

Note: Yields are representative and may vary depending on the specific reaction conditions and the amine used.

Application Note 2: Synthesis of Substituted Piperidines

This protocol outlines a potential pathway for the synthesis of substituted piperidines from this compound via an intramolecular hydroformylation and reductive amination cascade.

Experimental Protocol

Materials:

  • This compound

  • Ruthenium catalyst precursor (e.g., Ru3(CO)12)

  • Hydrogen (H2)

  • Carbon monoxide (CO)

  • Anhydrous decalin

  • Ammonia (gas or solution in methanol)

  • Standard glassware for inert atmosphere reactions

  • High-pressure autoclave

Procedure:

  • Catalyst and Reactant Loading: The high-pressure autoclave is charged with the ruthenium catalyst precursor (e.g., Ru3(CO)12, 0.1 mol%), this compound (1.0 eq), and anhydrous decalin as the solvent.

  • Reaction Conditions: The autoclave is sealed and purged with a 1:2 mixture of CO and H2. The pressure is increased to 80 bar. The reaction is heated to 150°C with vigorous stirring. Under these conditions, the terminal alkene undergoes hydroformylation to an aldehyde, and the nitrile group is reduced to a primary amine.

  • Intramolecular Cyclization: The in-situ generated amino-aldehyde undergoes intramolecular condensation and subsequent reduction to form the piperidine ring. The reaction is typically monitored by GC-MS and allowed to proceed for 24-48 hours.

  • Work-up and Purification: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield the substituted piperidine.

Quantitative Data
ProductYield (%)
3-Methylpiperidine65

Note: This is a representative protocol, and optimization of the catalyst system and reaction conditions may be required to achieve high yields and selectivity.

Visualizations

Tandem Hydroformylation-Reductive Amination Workflow

G cluster_0 One-Pot Reaction 5_Hexenenitrile This compound Aldehyde_Intermediate Aldehyde Intermediate 5_Hexenenitrile->Aldehyde_Intermediate Hydroformylation (Rh or Ru catalyst, CO/H2) Specialty_Amine Specialty Amine Aldehyde_Intermediate->Specialty_Amine Reductive Amination (Amine, H2)

Caption: Workflow for the one-pot synthesis of specialty amines.

Synthesis of Linear vs. Cyclic Amines

G Start This compound HF Hydroformylation Start->HF Linear_RA Reductive Amination (External Amine) HF->Linear_RA Cyclic_RA Intramolecular Reductive Amination HF->Cyclic_RA Linear_Product Linear Specialty Amine Linear_RA->Linear_Product Cyclic_Product Substituted Piperidine Cyclic_RA->Cyclic_Product

Caption: Divergent synthesis pathways from this compound.

Application Notes and Protocols: Polymerization of 5-Hexenenitrile and its Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hexenenitrile (CH₂=CH(CH₂)₃CN) is an aliphatic nitrile monomer that possesses a terminal vinyl group, making it amenable to various chain-growth polymerization techniques. The presence of the nitrile functional group offers potential for post-polymerization modification, rendering poly(this compound) a polymer of interest for applications requiring specific functionalities, such as in drug delivery systems, specialty adhesives, or functional coatings. This document provides an overview of the primary mechanisms for the polymerization of this compound and detailed protocols for its synthesis.

Polymerization Mechanisms

The polymerization of this compound can proceed through several mechanisms, including radical, anionic, cationic, and coordination polymerization. The choice of mechanism significantly influences the resulting polymer's properties, such as molecular weight, polydispersity, and tacticity.

Radical Polymerization

Radical polymerization is a common and robust method for polymerizing vinyl monomers.[1] The reaction proceeds via a three-step mechanism: initiation, propagation, and termination.[2] Initiation involves the generation of free radicals from an initiator molecule, which then add to the monomer's double bond. Propagation is the sequential addition of monomer units to the growing radical chain.[3] Termination occurs when two growing chains combine or disproportionate.[4]

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R 2 R• I->R Δ or hν M Monomer RM R-M• R->RM RM2 R-M• RMn R-(M)n-M• RM2->RMn M2 Monomer (n) RMn2 2 R-(M)n-M• P Dead Polymer RMn2->P Combination or Disproportionation

Caption: General mechanism of Free Radical Polymerization.

Anionic Polymerization

Anionic polymerization is initiated by a strong nucleophile, such as an organolithium compound, which attacks the vinyl monomer.[5] This process can lead to "living" polymers, where termination reactions are absent, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[6][7] For this compound, the initiator must be chosen carefully to avoid side reactions with the electron-withdrawing nitrile group.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) I Initiator (Nu⁻) M Monomer IM Nu-M⁻ I->IM IM2 Nu-M⁻ IMn Nu-(M)n-M⁻ IM2->IMn M2 Monomer (n) IMn2 Nu-(M)n-M⁻ P Terminated Polymer IMn2->P E E⁺ E->P

Caption: General mechanism of Anionic Polymerization.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, typically a protic or Lewis acid, that adds to the monomer, generating a carbocation.[8] Propagation occurs by the addition of monomer units to this cationic center.[9] This method is generally effective for alkenes with electron-donating substituents that can stabilize the positive charge. The electron-withdrawing nature of the nitrile group in this compound makes it a less ideal candidate for this mechanism, as it would destabilize the propagating carbocation.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H⁺ or Lewis Acid) M Monomer IM H-M⁺ I->IM IM2 H-M⁺ IMn H-(M)n-M⁺ IM2->IMn M2 Monomer (n) IMn2 H-(M)_n-M⁺ P Dead Polymer IMn2->P Chain Transfer or Combination

Caption: General mechanism of Cationic Polymerization.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis involves transition metal complexes (e.g., titanium, zirconium) and organoaluminum co-catalysts.[10][11] This method is renowned for its ability to produce highly linear and stereoregular polymers from α-olefins.[12] For this compound, Ziegler-Natta catalysts could potentially yield isotactic or syndiotactic polymers, providing control over the material's physical properties. A related study successfully copolymerized 1-hexene and 5-hexene-1-ol using a metallocene catalyst, suggesting this is a viable approach.[13]

Ziegler_Natta_Polymerization cluster_workflow Ziegler-Natta Mechanism start Active Catalyst [Ti]-Polymer monomer Monomer Coordination start->monomer π-complex formation insertion Migratory Insertion monomer->insertion 1,2-insertion end Regenerated Catalyst [Ti]-Polymer' insertion->end Chain growth end->monomer Next monomer addition

Caption: Simplified Ziegler-Natta polymerization cycle.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the polymerization of this compound based on established principles for similar vinyl monomers.

Table 1: Reaction Conditions for Polymerization of this compound

Parameter Radical Polymerization Anionic Polymerization Ziegler-Natta Polymerization
Initiator/Catalyst AIBN, Benzoyl Peroxide n-BuLi, sec-BuLi TiCl₄/Al(C₂H₅)₃, Cp₂ZrCl₂/MAO
Solvent Toluene, Benzene, DMF THF, Toluene, Hexane Toluene, Heptane
Temperature 60 - 90 °C -78 to 25 °C 25 - 80 °C
Reaction Time 2 - 24 hours 0.5 - 5 hours 1 - 10 hours

| Termination | Spontaneous/Chain Transfer | Quenching with Methanol | Acidified Methanol |

Table 2: Expected Properties of Poly(this compound)

Property Radical Polymerization Anionic Polymerization Ziegler-Natta Polymerization
Molecular Weight (Mₙ) 10,000 - 100,000 g/mol 5,000 - 200,000 g/mol (Controlled) 20,000 - 500,000 g/mol
PDI (Mₙ/Mₙ) > 1.5 < 1.2 Variable (2 - 6)
Tacticity Atactic Mostly Atactic/Syndiotactic Isotactic or Syndiotactic

| Yield | Moderate to High | High | High |

Experimental Protocols

Note: All procedures should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques, especially for anionic and Ziegler-Natta polymerizations. Monomers and solvents must be rigorously purified and dried.

Protocol 1: Free Radical Polymerization of this compound

Materials:

  • This compound (purified by distillation over CaH₂)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous Toluene

  • Methanol

  • Standard Schlenk glassware, magnetic stirrer, heating mantle/oil bath

Workflow Diagram:

Caption: Experimental workflow for radical polymerization.

Procedure:

  • A 100 mL Schlenk flask equipped with a magnetic stir bar is dried and flushed with nitrogen.

  • Add 10.0 g (105 mmol) of purified this compound and 40 mL of anhydrous toluene to the flask via syringe.

  • In a separate vial, dissolve 0.17 g (1.0 mmol) of AIBN in 10 mL of anhydrous toluene.

  • Heat the monomer solution to 70 °C with stirring.

  • Once the temperature is stable, add the AIBN solution to the flask.

  • Maintain the reaction at 70 °C for 12 hours under a nitrogen atmosphere. The solution will become more viscous as polymerization proceeds.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Slowly pour the viscous polymer solution into 400 mL of rapidly stirring methanol to precipitate the polymer.

  • Collect the white polymer by vacuum filtration.

  • Wash the polymer with fresh methanol (2 x 50 mL).

  • Dry the polymer in a vacuum oven at 40 °C overnight to a constant weight.

  • Characterize the polymer using GPC (for Mₙ and PDI), ¹H NMR, and FTIR.

Protocol 2: Ziegler-Natta Polymerization of this compound

Materials:

  • This compound (purified by distillation over CaH₂)

  • Titanium tetrachloride (TiCl₄) (as a solution in toluene)

  • Triethylaluminum (Al(C₂H₅)₃) (as a solution in heptane)

  • Anhydrous Heptane

  • Acidified Methanol (1% HCl)

  • Standard Schlenk glassware, magnetic stirrer, low-temperature bath

Procedure:

  • A 250 mL Schlenk flask equipped with a magnetic stir bar is prepared under a nitrogen atmosphere.

  • Add 100 mL of anhydrous heptane to the flask and cool to 0 °C.

  • Slowly add 1.0 mL of a 1.0 M triethylaluminum solution in heptane with stirring.

  • In a separate, dry syringe, draw up 0.5 mL of a 0.5 M TiCl₄ solution in toluene. Add this dropwise to the stirred triethylaluminum solution at 0 °C. A colored precipitate (the catalyst) should form.

  • Age the catalyst mixture at 0 °C for 30 minutes.

  • Slowly add 10.0 g (105 mmol) of purified this compound to the catalyst slurry over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the polymerization by slowly adding 20 mL of acidified methanol. This will deactivate the catalyst and precipitate the polymer.

  • Stir for an additional 30 minutes.

  • Filter the polymer and wash extensively with methanol to remove catalyst residues.

  • Dry the polymer in a vacuum oven at 50 °C to a constant weight.

  • Characterize the resulting polymer for molecular weight, PDI, and tacticity (via ¹³C NMR).

References

Application of 5-Hexenenitrile in the Synthesis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hexenenitrile is a versatile bifunctional molecule containing both a terminal alkene and a nitrile group. This unique structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. In the pharmaceutical industry, this compound serves as a precursor for the synthesis of key heterocyclic scaffolds, most notably substituted pyridines, which are core components of several proton pump inhibitors (PPIs). This application note details the synthetic pathway from this compound to the anti-ulcer medication omeprazole, providing experimental protocols and relevant data.

Overview of the Synthetic Pathway

The synthesis of omeprazole from this compound involves a multi-step process that leverages the reactivity of both the alkene and nitrile functionalities. The overall strategy involves the initial oxidation of the terminal double bond, followed by the construction of the crucial substituted pyridine ring, which is a key building block for omeprazole and related PPIs.[1][2][3][4]

A potential alternative synthetic route involves the radical cyclization of this compound to form cyclopentylamine derivatives, which are also found in some pharmaceutical compounds. However, the application of this route in the synthesis of specific commercial drugs is less documented.

Key Synthetic Transformations and Protocols

Step 1: Wacker Oxidation of this compound to 5-Oxohexanenitrile

The first key transformation is the selective oxidation of the terminal alkene of this compound to a methyl ketone, yielding 5-oxohexanenitrile. The Wacker oxidation is the reaction of choice for this conversion, employing a palladium catalyst and a copper co-catalyst in the presence of an oxygen source.[5][6][7][8]

Experimental Protocol: Wacker Oxidation of this compound

  • Materials:

    • This compound

    • Palladium(II) chloride (PdCl₂)

    • Copper(I) chloride (CuCl)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Oxygen gas

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and an oxygen balloon, dissolve palladium(II) chloride (0.05 mol eq) and copper(I) chloride (1.0 mol eq) in a 7:1 mixture of DMF and water.

    • Bubble oxygen through the solution for 15-20 minutes to saturate the reaction mixture.

    • Add this compound (1.0 mol eq) to the reaction mixture.

    • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with dilute hydrochloric acid.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-oxohexanenitrile.

ParameterValue
Reactants This compound, O₂
Catalysts PdCl₂, CuCl
Solvent DMF/H₂O (7:1)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-85%

Wacker_Oxidation Hexenenitrile This compound Oxohexanenitrile 5-Oxohexanenitrile Hexenenitrile->Oxohexanenitrile Wacker Oxidation Pd_Catalyst PdCl₂/CuCl, O₂ Pd_Catalyst->Oxohexanenitrile

Caption: Wacker Oxidation of this compound.

Step 2: Synthesis of 2,3,5-Trimethylpyridine from a 5-Oxohexanenitrile Derivative

While the direct cyclization of 5-oxohexanenitrile to a pyridine is complex, a related compound, 2,4-dimethyl-5-oxohexanenitrile, can be cyclized to form 2,3,5-trimethylpyridine.[9] This trimethyl-substituted pyridine is a direct precursor to the pyridine moiety of omeprazole. The cyclization is typically achieved through a gas-phase catalytic reaction.

Experimental Protocol: Synthesis of 2,3,5-Trimethylpyridine

  • Materials:

    • 2,4-Dimethyl-5-oxohexanenitrile

    • Hydrogen gas

    • Ammonia gas

    • Solid acid catalyst (e.g., alumina-silica)

  • Procedure:

    • Vaporize 2,4-dimethyl-5-oxohexanenitrile and mix with hydrogen and ammonia gas.

    • Pass the gaseous mixture over a heated solid acid catalyst in a tube furnace.

    • The reaction involves reductive cyclization and subsequent dehydration/aromatization to form 2,3,5-trimethylpyridine.

    • Condense the product stream and purify by distillation.

ParameterValue
Reactant 2,4-Dimethyl-5-oxohexanenitrile
Reagents H₂, NH₃
Catalyst Solid Acid (e.g., Alumina-Silica)
Temperature 250-400 °C
Reaction Type Gas-Phase Catalytic Cyclization
Typical Yield 50-70%

Pyridine_Synthesis Oxo_Nitrile 2,4-Dimethyl- 5-oxohexanenitrile Pyridine 2,3,5-Trimethylpyridine Oxo_Nitrile->Pyridine Reductive Cyclization Catalyst H₂, NH₃, Heat Solid Acid Catalyst Catalyst->Pyridine

Caption: Synthesis of 2,3,5-Trimethylpyridine.

Step 3: Synthesis of Omeprazole from 2,3,5-Trimethylpyridine

The final stages of omeprazole synthesis involve the conversion of 2,3,5-trimethylpyridine to its N-oxide, followed by a series of reactions to introduce the methoxy groups and couple the pyridine and benzimidazole rings, and finally, oxidation to the sulfoxide.[1][2][3][4][10][11][12][13][14]

Experimental Protocol: Synthesis of Omeprazole

  • Materials:

    • 2,3,5-Trimethylpyridine

    • Hydrogen peroxide

    • Acetic anhydride

    • Thionyl chloride

    • 5-Methoxy-2-mercaptobenzimidazole

    • m-Chloroperoxybenzoic acid (m-CPBA)

  • Procedure:

    • N-Oxidation: React 2,3,5-trimethylpyridine with hydrogen peroxide in acetic acid to form 2,3,5-trimethylpyridine-N-oxide.

    • Rearrangement and Chlorination: Treat the N-oxide with acetic anhydride followed by hydrolysis and then reaction with thionyl chloride to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

    • Coupling: Condense the chloromethylpyridine derivative with 5-methoxy-2-mercaptobenzimidazole in the presence of a base to form the thioether intermediate.

    • Oxidation: Oxidize the thioether to the corresponding sulfoxide (omeprazole) using an oxidizing agent such as m-CPBA.

ParameterValue
Starting Material 2,3,5-Trimethylpyridine
Key Intermediates 2,3,5-Trimethylpyridine-N-oxide, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
Final Product Omeprazole
Overall Yield Variable depending on specific conditions

Omeprazole_Synthesis_Flowchart

Caption: Synthetic pathway to Omeprazole.

Mechanism of Action: Proton Pump Inhibition

Omeprazole and other PPIs act by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells.[9][15][16][[“]][18] This enzyme is the final step in the secretion of gastric acid into the stomach lumen. By blocking the proton pump, PPIs effectively reduce the acidity of the stomach, which is beneficial for the healing of ulcers and in conditions with excessive acid production.

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell Proton_Pump H⁺/K⁺-ATPase (Proton Pump) H_ions H⁺ Proton_Pump->H_ions Secretion Stomach_Lumen Stomach Lumen H_ions->Stomach_Lumen K_ions K⁺ K_ions->Proton_Pump Uptake Omeprazole Omeprazole (PPI) Omeprazole->Proton_Pump Irreversible Inhibition

Caption: Mechanism of Proton Pump Inhibitors.

Conclusion

This compound is a valuable starting material in the pharmaceutical industry, providing a synthetic route to important heterocyclic intermediates. The multi-step synthesis of the proton pump inhibitor omeprazole from this compound highlights the utility of this bifunctional molecule. The key transformations, including Wacker oxidation and pyridine synthesis, are robust and adaptable processes in organic synthesis. Further research may uncover more direct and efficient pathways from this compound to other valuable pharmaceutical compounds.

References

Application Notes and Protocols for the Quantification of 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexenenitrile (CH₂=CH(CH₂)₃CN) is a volatile organic compound with applications in organic synthesis and as a potential biomarker in certain biological and environmental systems. Accurate quantification of this compound in complex mixtures is crucial for process monitoring, quality control, and research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific method, and High-Performance Liquid Chromatography (HPLC) as an alternative technique.

Analytical Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the quantification of volatile compounds like this compound due to its excellent separation efficiency and definitive mass-based detection. For less volatile mixtures or when derivatization is feasible, High-Performance Liquid Chromatography (HPLC) with a UV detector can also be employed.

Method 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of similar short-chain unsaturated nitriles, such as acrylonitrile.[1][2]

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples:

  • To a 10 mL aqueous sample, add 2 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

  • Add a known amount of an appropriate internal standard (e.g., d3-acetonitrile or a non-interfering branched nitrile).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

b) Headspace Analysis for Solid or High-Matrix Samples:

  • Place a precisely weighed amount of the solid sample (e.g., 1 gram) or a known volume of the liquid sample into a headspace vial.

  • Add a known amount of the internal standard.

  • Seal the vial and place it in a headspace autosampler.

  • Equilibrate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • An automated syringe will then inject a portion of the headspace gas into the GC-MS.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.

    • Quantifier Ion for this compound (m/z): 54

    • Qualifier Ions for this compound (m/z): 41, 68, 95

    • Note: These ions should be confirmed by running a standard of this compound.

Calibration and Quantification
  • Prepare a series of calibration standards of this compound in a clean solvent (e.g., methanol) over the desired concentration range.

  • Spike each calibration standard with the same concentration of the internal standard.

  • Analyze the calibration standards using the GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard against the concentration of this compound.

  • The concentration of this compound in the unknown samples can be determined from this calibration curve.

Data Presentation

The following table summarizes representative quantitative data for a similar short-chain unsaturated nitrile, acrylonitrile, which can be used as a reference for method validation.

ParameterValueReference
Linearity Range0.1 - 10 µg/L[1]
Correlation Coefficient (r²)> 0.995[1]
Limit of Detection (LOD)0.05 µg/L[1]
Limit of Quantification (LOQ)0.15 µg/L[1]
Recovery85 - 110%[1]
Precision (RSD%)< 15%[3]

Method 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This method is proposed as an alternative for samples where GC-MS is not suitable. Since this compound lacks a strong chromophore, detection at low UV wavelengths is necessary.

Sample Preparation
  • Dissolve a known weight or volume of the sample in the mobile phase.

  • If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.

  • Spike the sample with a suitable internal standard (e.g., another aliphatic nitrile with a different retention time).

HPLC Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Calibration and Quantification

The calibration and quantification procedure is similar to that described for the GC-MS method, using peak areas from the HPLC chromatogram.

Data Presentation
ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Recovery80 - 120%
Precision (RSD%)< 10%

Note: These are estimated values and must be determined experimentally during method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Processing Sample Sample Mixture LLE Liquid-Liquid Extraction Sample->LLE Headspace Headspace Analysis Sample->Headspace ExtractedSample Extracted/Volatilized Sample LLE->ExtractedSample Headspace->ExtractedSample GCMS GC-MS Analysis ExtractedSample->GCMS GC-MS Path HPLC HPLC Analysis ExtractedSample->HPLC HPLC Path Data Data Acquisition GCMS->Data HPLC->Data Quantification Quantification Data->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Metabolic Pathway of Aliphatic Nitriles

This diagram illustrates two potential metabolic pathways for aliphatic nitriles in biological systems.

metabolic_pathway cluster_p450 Cytochrome P450 Pathway cluster_nitrilase Nitrilase Pathway Nitrile_p450 Aliphatic Nitrile (e.g., this compound) Cyanohydrin Cyanohydrin Intermediate Nitrile_p450->Cyanohydrin CYP450 Oxidation Aldehyde Aldehyde Cyanohydrin->Aldehyde Cyanide Cyanide (HCN) Cyanohydrin->Cyanide Nitrile_nitrilase Aliphatic Nitrile (e.g., this compound) CarboxylicAcid Carboxylic Acid Nitrile_nitrilase->CarboxylicAcid Nitrilase Hydrolysis Ammonia Ammonia (NH3) Nitrile_nitrilase->Ammonia Nitrilase Hydrolysis

References

Application Note: Gas Chromatography Protocol for 5-Hexenenitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexenenitrile is a volatile organic compound of interest in various fields, including organic synthesis and as a potential biomarker. Accurate and reliable quantification of this compound is crucial for research and development. Gas chromatography (GC) offers a robust and sensitive method for the analysis of such volatile compounds.[1][2] This application note provides a detailed protocol for the analysis of this compound using gas chromatography with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The protocol outlines sample preparation, instrument parameters, and data analysis procedures. The methodologies are designed to provide a starting point for method development and validation in a research or industrial laboratory setting.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of this compound.

2.1.1. Liquid Samples (e.g., Reaction Mixtures, Biological Fluids)

For liquid samples, a direct injection after dilution is often sufficient.

  • Solvent Selection: Choose a low-boiling, volatile organic solvent in which this compound is soluble.[3][4] Suitable solvents include dichloromethane, hexane, methanol, or ethyl ether.[4][5] The solvent should not co-elute with the analyte.

  • Dilution: Dilute the sample to a concentration within the expected calibration range of the instrument. A typical starting concentration is around 10 µg/mL.[5]

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.[6]

  • Internal Standard: For accurate quantification, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to the sample before dilution.

2.1.2. Solid Samples (e.g., Polymer Matrices, Tissues)

For solid samples, extraction of this compound is necessary.

  • Extraction: Techniques such as liquid-solid extraction, Soxhlet extraction, or accelerated solvent extraction (ASE) can be employed using a suitable solvent.[7][8]

  • Headspace Analysis: For volatile analytes in a solid or liquid matrix, static or dynamic headspace analysis is a powerful and clean sample introduction technique.[3][4][6]

    • Static Headspace: Place a known amount of the sample in a sealed headspace vial and incubate at a constant temperature to allow volatile compounds to partition into the headspace.[4][6] An aliquot of the headspace gas is then injected into the GC.

    • Dynamic Headspace (Purge-and-Trap): An inert gas is bubbled through the sample, and the purged volatiles are collected on a sorbent trap. The trap is then heated to desorb the analytes into the GC system.[3]

Gas Chromatography (GC) Method

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: Gas Chromatography Parameters

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[9]
Oven Program - Initial Temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 200 °C- Final Hold: Hold at 200 °C for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

2.2.1. Flame Ionization Detector (FID) Parameters

ParameterRecommended Setting
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) Flow 25 mL/min

2.2.2. Mass Spectrometer (MS) Parameters

ParameterRecommended Setting
Transfer Line Temp 280 °C[9]
Ion Source Temp 230 °C[9]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35 - 300
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for this compound Based on the mass spectrum of this compound, key ions would be selected. The most abundant ions are typically the molecular ion and major fragment ions.[10]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides an example of expected data for the analysis of this compound. Actual values will vary depending on the specific instrumentation and analytical conditions.

Table 2: Expected Quantitative Data for this compound Analysis

ParameterExpected Value
Retention Time (RT) Dependent on the specific GC column and conditions. On a standard non-polar column, it is expected to elute after lower boiling point compounds.
Limit of Detection (LOD) ~0.1 - 1 ng/mL (MS-SIM)
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL (MS-SIM)
Linearity (R²) > 0.995 over the calibration range
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dilution Dilution with Solvent (for Liquid Samples) Sample->Dilution Extraction Extraction (for Solid Samples) Sample->Extraction Headspace Headspace Analysis (for Volatile Analytes) Sample->Headspace Filtration Filtration (if needed) Dilution->Filtration Extraction->Filtration Prepared_Sample Prepared Sample for Injection Headspace->Prepared_Sample Filtration->Prepared_Sample GC_System Gas Chromatograph Prepared_Sample->GC_System Injection Injector Injector (250°C) GC_System->Injector Column GC Column (DB-5ms) Injector->Column Oven Oven (Temperature Program) Column->Oven Detector Detector (FID or MS) Oven->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by gas chromatography. The outlined sample preparation techniques and GC-FID/MS parameters serve as a robust starting point for method development. For quantitative analysis, it is essential to perform a full method validation according to the specific requirements of the application, including the determination of linearity, accuracy, precision, LOD, and LOQ.

References

High-performance liquid chromatography method for 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 5-Hexenenitrile

Introduction

This compound (C₆H₉N) is an unsaturated aliphatic nitrile used as an intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] Accurate and reliable quantification of this compound is crucial for quality control during its production and for monitoring its presence in reaction mixtures and final products. This application note details a robust analytical method for the determination of this compound.

Due to the lack of a strong chromophore in its structure, direct analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. While derivatization methods can be employed to introduce a UV-active moiety, a more direct and highly sensitive approach for a volatile compound like this compound is Gas Chromatography (GC). The NIST WebBook indicates that Gas Chromatography data is available for 2-methyl-5-hexenenitrile, a structurally similar compound, suggesting GC is a suitable technique for this class of compounds.[2] Therefore, this protocol will focus on a validated GC method using a Flame Ionization Detector (FID) for the quantification of this compound.

Principle of the Method

Gas Chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. In this method, a sample containing this compound is injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time, the time it takes for the analyte to travel through the column, is a characteristic qualitative parameter. A Flame Ionization Detector (FID) is used for quantification, which generates a signal proportional to the amount of analyte being eluted from the column.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Instrumentation and Materials

  • Gas Chromatograph: A system equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice would be a DB-5ms (5% Phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Gases: Helium or Nitrogen (carrier gas, high purity), Hydrogen (FID fuel, high purity), and Air (FID oxidizer, high purity).

  • Syringes: Appropriate volume microsyringes for sample and standard injection.

  • Vials: 2 mL autosampler vials with crimp caps and septa.

  • Solvent: High-purity solvent for sample and standard dilution, such as Dichloromethane or Ethyl Acetate (GC grade).

  • Reference Standard: this compound, purity >95%.[1]

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to create a calibration curve. Typical concentrations may range from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the chosen solvent may be sufficient.

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound and remove interfering substances.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. GC-FID Operating Conditions

The following are typical starting conditions and may require optimization for a specific instrument and column.

ParameterCondition
Injector
- Temperature250 °C
- Injection ModeSplit (e.g., 50:1 split ratio)
- Injection Volume1 µL
Oven Program
- Initial Temp60 °C, hold for 2 minutes
- Ramp Rate10 °C/min
- Final Temp220 °C, hold for 5 minutes
Column
- Carrier GasHelium
- Flow Rate1.0 mL/min (constant flow)
Detector (FID)
- Temperature280 °C
- Hydrogen Flow30 mL/min
- Air Flow300 mL/min
- Makeup Gas (N₂)25 mL/min

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak area for this compound. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is typically considered acceptable.

  • Quantification: Inject the prepared sample and identify the this compound peak by its retention time. Determine the peak area and calculate the concentration of this compound in the sample using the calibration curve.

Method Validation Parameters (Illustrative Data)

The following table summarizes typical performance characteristics that should be evaluated during method validation. The values presented are for illustrative purposes.

ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (R²) > 0.990.9995
Range (µg/mL) -1 - 100
Limit of Detection (LOD) Signal-to-Noise Ratio of 30.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 101.0 µg/mL
Precision (%RSD) < 5%2.5%
Accuracy (% Recovery) 90 - 110%98.5%

Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection GC_Setup Set Up GC-FID Conditions GC_Setup->Injection Data_Acq Data Acquisition Injection->Data_Acq Integration Peak Integration and Identification Data_Acq->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-FID analysis of this compound.

Alternative Method: HPLC with Refractive Index Detection (RI)

For laboratories without access to GC, an HPLC method with a Refractive Index (RI) detector can be considered. This detector is suitable for analytes that do not have a UV chromophore.

Proposed HPLC-RI Conditions

ParameterCondition
HPLC System Isocratic pump, autosampler, column oven, RI detector
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Refractive Index (RI) Detector, maintained at 35 °C

Note: The mobile phase composition may require optimization to achieve adequate separation and peak shape. It is crucial to use a well-degassed mobile phase and allow the RI detector to stabilize to obtain a stable baseline.

Conclusion

This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), which is a robust and sensitive method for this type of volatile, non-UV active compound. An alternative HPLC-RI method is also proposed for laboratories where GC is not available. The provided parameters should serve as a starting point for method development and validation.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Hexenenitrile to 1,6-Hexanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of nitriles is a fundamental transformation in organic synthesis, providing a direct route to primary amines. 1,6-Hexanediamine is a valuable building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This document provides detailed application notes and protocols for the catalytic hydrogenation of 5-hexenenitrile to 1,6-hexanediamine. The presence of both a carbon-carbon double bond and a nitrile group in the starting material requires careful selection of catalysts and reaction conditions to achieve high yield and selectivity of the desired saturated diamine. This protocol primarily draws upon established methods for the hydrogenation of adiponitrile and other unsaturated nitriles, providing a robust framework for the successful synthesis of 1,6-hexanediamine.

Reaction Principle

The overall reaction involves the reduction of both the alkene and the nitrile functionalities of this compound using molecular hydrogen in the presence of a metal catalyst. The reaction proceeds in a stepwise manner, with the potential for the formation of intermediates such as 6-aminohexanenitrile and hexanenitrile. The formation of secondary and tertiary amines through side reactions is a common challenge in nitrile hydrogenation, which can be mitigated by the addition of ammonia or a basic co-catalyst.[1]

Data Presentation: Comparison of Catalytic Systems

The selection of an appropriate catalyst is critical for the efficient and selective hydrogenation of this compound. Below is a summary of quantitative data from studies on the hydrogenation of adiponitrile, a closely related substrate, which serves as a valuable guide for catalyst selection and process optimization.

CatalystSubstrateTemperature (°C)Pressure (MPa)SolventAdditiveConversion (%)Selectivity to Primary Amine (%)Reference
Raney NiAdiponitrile1008-->99100[2]
Raney CoAdiponitrile808-->9987.4[2]
Rh/Al₂O₃Adiponitrile803Dioxane-~95~90 (to HMD + ACN)[3]
Ni/SiO₂Adiponitrile1204TetrahydrofuranNaOH~10094[4]
Ru/COctanenitrile1002TolueneNH₃>99>99[5]
Pd/COctanenitrile252Toluene->994[5]

HMD: Hexamethylenediamine; ACN: 6-Aminocapronitrile

Experimental Protocols

Protocol 1: Hydrogenation using Raney® Nickel Catalyst

This protocol describes a general procedure for the hydrogenation of a nitrile to a primary amine using a Raney Nickel catalyst in a batch reactor.[6]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol or Ethanol (solvent)

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and thermocouple

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully wash the commercial Raney® Nickel slurry (e.g., 5 g) with deionized water (3 x 50 mL) and then with the chosen solvent (e.g., methanol, 3 x 50 mL). The catalyst should be kept wet with the solvent at all times to prevent ignition, as dry Raney Nickel is pyrophoric.[6]

  • Reactor Setup: Transfer the washed Raney® Nickel catalyst into the high-pressure autoclave.

  • Reactant Addition: Add the solvent (e.g., 100 mL of methanol) to the autoclave. If using, saturate the solvent with ammonia gas or add a solution of ammonia in methanol.

  • Add this compound (e.g., 10 g, 0.105 mol) to the reactor.

  • System Purge: Seal the autoclave and purge the system with inert gas (e.g., Argon) three times to remove any air. Subsequently, purge the system with hydrogen gas three times.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 MPa).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by observing the hydrogen uptake from the pressure drop. The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Carefully open the reactor and filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be immediately transferred to a container with water to prevent ignition.

  • Product Isolation: Remove the solvent from the filtrate by rotary evaporation. The crude 1,6-hexanediamine can be purified by distillation under reduced pressure.

Protocol 2: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃) Catalyst

This protocol outlines a procedure for the hydrogenation using a supported noble metal catalyst, which can offer different selectivity profiles.

Materials:

  • This compound

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Dioxane or other suitable solvent

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave

Procedure:

  • Reactor Setup: Add the 5% Rh/Al₂O₃ catalyst (e.g., 0.5 g) to the high-pressure autoclave under an inert atmosphere.

  • Reactant Addition: Add the solvent (e.g., 100 mL of dioxane) and this compound (e.g., 10 g, 0.105 mol) to the reactor.

  • System Purge: Seal the autoclave and purge with inert gas and then with hydrogen gas as described in Protocol 1.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 MPa) and heat to the desired temperature (e.g., 70-100 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by hydrogen consumption.

  • Work-up and Product Isolation: Follow the work-up and product isolation steps as described in Protocol 1. The catalyst can be recovered by filtration and potentially reused.

Analytical Methods

The progress of the reaction and the purity of the final product can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • GC-MS Analysis: Derivatization of the amine groups with reagents like ethyl chloroformate or trifluoroacetic anhydride can improve chromatographic resolution and detection.[8][9]

  • HPLC Analysis: Derivatization with dansyl chloride allows for sensitive fluorescence or UV detection.[10][11]

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst & Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Analysis catalyst_prep Catalyst Preparation (e.g., Washing Raney Ni) reactor_setup Reactor Setup (Add Catalyst & Solvent) catalyst_prep->reactor_setup reactant_add Add this compound reactor_setup->reactant_add purge Purge with N₂ then H₂ reactant_add->purge pressurize Pressurize with H₂ purge->pressurize react Heat & Stir pressurize->react monitor Monitor H₂ Uptake react->monitor cool_vent Cool & Vent monitor->cool_vent Reaction Complete filter Filter Catalyst cool_vent->filter evaporate Solvent Evaporation filter->evaporate purify Purification (e.g., Distillation) evaporate->purify analyze Analysis (GC-MS, HPLC) purify->analyze

Caption: Experimental workflow for catalytic hydrogenation.

reaction_pathway start This compound intermediate1 Hexanenitrile start->intermediate1 + H₂ (C=C reduction) intermediate2 6-Aminohex-1-ene start->intermediate2 + 2H₂ (CN reduction) intermediate3 6-Aminohexanenitrile intermediate1->intermediate3 + 2H₂ (CN reduction) product 1,6-Hexanediamine intermediate2->product + H₂ (C=C reduction) intermediate3->product + 2H₂ side_product Secondary/Tertiary Amines intermediate3->side_product + Intermediate - NH₃

Caption: Reaction pathway for this compound hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: 5-Hexenenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Hexenenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways for this compound are:

  • Kolbe Nitrile Synthesis: This is a common and straightforward method involving the nucleophilic substitution of a 5-halo-1-pentene (e.g., 5-bromo-1-pentene or 5-chloro-1-pentene) with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2][3] This reaction is typically carried out in a polar aprotic solvent.

  • Hydrocyanation of a Diene: This industrial method involves the addition of hydrogen cyanide (HCN) across a double bond of a diene, such as 1,4-pentadiene or 1,5-hexadiene, catalyzed by a transition metal complex, typically nickel-based.[4][5] This method is highly efficient but requires specialized equipment and handling of highly toxic HCN.

Q2: What is a common precursor for the Kolbe synthesis of this compound, and how is it prepared?

A2: A common and effective precursor is 5-bromo-1-pentene. It can be synthesized from 1,5-dibromopentane through an elimination reaction. The reaction is typically carried out by heating 1,5-dibromopentane in the presence of a base in a suitable solvent.[2][6]

Q3: Can 5-Hexen-1-ol be used as a starting material?

A3: Yes, 5-Hexen-1-ol can be converted to this compound. This typically involves a two-step process: first, the hydroxyl group is converted to a good leaving group (e.g., a tosylate or a halide), followed by a nucleophilic substitution with a cyanide salt. A detailed protocol for the synthesis of 5-Hexen-1-ol from 6-bromo-1-hexene is available and can be adapted for this purpose.[7]

Q4: What is Phase Transfer Catalysis (PTC) and how can it benefit the synthesis of this compound?

A4: Phase Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a water-soluble salt and an organic-soluble substrate).[1] In the context of this compound synthesis via the Kolbe method, a phase transfer catalyst, such as a quaternary ammonium salt, can shuttle the cyanide anion from the aqueous or solid phase into the organic phase where the 5-halo-1-pentene is dissolved. This can lead to increased reaction rates, milder reaction conditions, and improved yields by enhancing the contact between the reactants.[5][8][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Guide 1: Low Yield in Kolbe Nitrile Synthesis

Problem: The yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting/Optimization Strategy
Poor quality of starting materials Ensure 5-halo-1-pentene is pure and free of contaminants. Use dry, high-purity cyanide salt.
Suboptimal reaction solvent The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[1][10] The effect of the solvent on the reaction yield can be significant.[11]
Incomplete reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] If the reaction is stalling, consider increasing the reaction time or temperature. However, be cautious as this may also promote side reactions.
Formation of side products The primary side reaction is the formation of the isonitrile byproduct.[1][3] The choice of solvent and counter-ion of the cyanide salt can influence the nitrile-to-isonitrile ratio. Using alkali metal cyanides (NaCN, KCN) in polar aprotic solvents favors the formation of the desired nitrile.[3] Another potential side reaction is elimination, leading to the formation of dienes, especially with secondary or sterically hindered halides.
Loss during workup Ensure efficient extraction of the product from the aqueous phase during workup. Use an appropriate organic solvent for extraction and perform multiple extractions if necessary. Back-extraction of the combined organic layers with a dilute acid solution can help remove any basic impurities.
Guide 2: Presence of Impurities in the Final Product

Problem: The purified this compound contains significant impurities, as identified by GC-MS or NMR.

Potential Impurity Identification and Removal Strategy
Unreacted 5-halo-1-pentene This can be identified by its characteristic peaks in GC-MS and NMR. Careful fractional distillation is usually effective for its removal due to the difference in boiling points.
Isonitrile byproduct (5-isocyano-1-pentene) Isonitriles have a distinct and unpleasant odor. They can be identified by a characteristic absorption in the IR spectrum (around 2150 cm⁻¹). Acidic workup can help to hydrolyze the isonitrile to the corresponding amine, which can then be removed by an acid wash.
Polymeric materials The presence of the double bond in this compound makes it susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. Avoid excessive heating during reaction and purification. The use of a polymerization inhibitor might be considered if this is a persistent issue. Polymeric impurities can be difficult to remove by distillation and may require chromatographic purification. The source of polymeric impurities can also be from solvents stored in plastic containers.[12]
Solvent residues Ensure complete removal of the reaction and extraction solvents under reduced pressure. The choice of a solvent with a significantly lower boiling point than the product can simplify its removal.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromo-1-pentene (Kolbe Nitrile Synthesis)

This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • 5-Bromo-1-pentene

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-1-pentene (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical yield data based on different reaction conditions to illustrate the impact of key parameters. Actual yields may vary.

Starting MaterialCyanide SaltSolventTemperature (°C)Reaction Time (h)Yield (%)
5-Bromo-1-penteneNaCNDMSO705~85
5-Bromo-1-penteneKCNDMF806~80
5-Chloro-1-penteneNaCNDMSO908~75
5-Bromo-1-penteneNaCNEthanol78 (reflux)12~60

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_kolbe Kolbe Nitrile Synthesis cluster_hydrocyanation Hydrocyanation 5-Bromo-1-pentene 5-Bromo-1-pentene 5-Hexenenitrile_K This compound 5-Bromo-1-pentene->5-Hexenenitrile_K DMSO, 60-70°C NaCN NaCN NaCN->5-Hexenenitrile_K 1,5-Hexadiene 1,5-Hexadiene 5-Hexenenitrile_H This compound 1,5-Hexadiene->5-Hexenenitrile_H Ni Catalyst HCN HCN HCN->5-Hexenenitrile_H

Caption: Primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK end Improved Yield check_purity->end Impure analyze_side_products Analyze for Side Products (GC-MS) check_conditions->analyze_side_products Conditions OK optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp_time Optimize Temp./Time check_conditions->optimize_temp_time address_isonitrile Address Isonitrile Formation analyze_side_products->address_isonitrile Isonitrile Detected address_elimination Minimize Elimination analyze_side_products->address_elimination Diene Detected improve_workup Improve Workup Procedure analyze_side_products->improve_workup No Major Side Products optimize_solvent->check_conditions optimize_temp_time->check_conditions address_isonitrile->end address_elimination->end improve_workup->end

Caption: A logical workflow for troubleshooting low yields.

Logical Relationship of Key Parameters

Logical_Relationship cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions Yield Yield of this compound Purity Purity of this compound Substrate 5-Halo-1-pentene (Purity & Reactivity) Substrate->Yield Substrate->Purity Cyanide Cyanide Salt (Purity & Counter-ion) Cyanide->Yield Cyanide->Purity Solvent Solvent (Polarity & Aprotic Nature) Solvent->Yield Solvent->Purity Temperature Temperature Temperature->Yield Temperature->Purity Time Reaction Time Time->Yield Time->Purity Catalyst Phase Transfer Catalyst (Optional) Catalyst->Yield

Caption: Key factors influencing the yield and purity.

References

Side reactions and byproducts in 5-Hexenenitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-hexenenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory synthesis of this compound involves the nucleophilic substitution reaction of a 5-halopent-1-ene (such as 5-bromo-1-pentene or 5-chloro-1-pentene) with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in an alcoholic solvent like ethanol.[1]

Q2: I am observing a significant amount of a byproduct with the same mass as this compound. What could it be?

A2: A common byproduct with the same molecular weight as this compound is its isomer, 5-hexenyl isocyanide.[2][3] This occurs because the cyanide ion is an ambident nucleophile, meaning it can attack the alkyl halide with either the carbon or the nitrogen atom. While the formation of the nitrile (C-N bond) is generally favored with sodium or potassium cyanide, the isocyanide (N-C bond) can form as a byproduct.[2][3]

Q3: My reaction yield is low, and I have isolated a significant amount of diene byproducts. What is happening?

A3: Low yields of this compound accompanied by the formation of dienes, such as 1,4-pentadiene, are indicative of a competing elimination reaction.[4] Instead of substituting the halide, the cyanide ion can act as a base, abstracting a proton from the carbon adjacent to the halogen-bearing carbon, leading to the formation of a double bond. This is a common side reaction in nucleophilic substitution of haloalkanes.

Q4: After workup, I notice an acidic impurity in my product. What might be the cause?

A4: The presence of an acidic impurity suggests the hydrolysis of the nitrile group to a carboxylic acid, forming 5-hexenoic acid. This can occur if the reaction mixture is exposed to acidic or basic aqueous conditions for a prolonged period, especially at elevated temperatures during the workup process.

Q5: Can I use silver cyanide (AgCN) for this synthesis?

A5: While technically possible, using silver cyanide is not recommended if this compound is the desired product. AgCN has a more covalent character than NaCN or KCN, which favors the attack by the nitrogen atom of the cyanide group, leading to the formation of 5-hexenyl isocyanide as the major product.[2][3]

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges in the synthesis of this compound. The following guide provides potential causes and corrective actions for issues you may encounter.

Issue Potential Cause Troubleshooting/Corrective Actions
Low Yield of this compound 1. Competing Elimination Reaction: The cyanide salt is acting as a base, leading to the formation of diene byproducts. This is more prevalent with stronger bases and higher reaction temperatures.- Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. - Use a less basic cyanide source: If possible, though options are limited. - Optimize solvent: Use a polar aprotic solvent like DMSO to favor the SN2 reaction.[1]
2. Incomplete Reaction: The reaction has not gone to completion.- Increase reaction time: Monitor the reaction by TLC or GC to ensure the starting material is consumed. - Ensure adequate mixing: Use efficient stirring to overcome solubility issues of the cyanide salt. - Check purity of reagents: Use anhydrous solvents and pure starting materials.
3. Isocyanide Formation: A significant portion of the product is the isocyanide isomer.- Use NaCN or KCN: These ionic cyanides favor nitrile formation. Avoid AgCN.[2][3] - Control temperature: Higher temperatures can sometimes favor isocyanide formation.
Presence of Diene Byproducts Elimination Reaction Dominates: Reaction conditions favor elimination over substitution. This is more likely with secondary or tertiary halides, but can occur with primary halides under harsh conditions.- Use a primary halide: 5-bromo-1-pentene is a good choice. - Use a milder base if possible. - Lower the reaction temperature.
Presence of 5-Hexenyl Isocyanide Use of inappropriate cyanide salt or reaction conditions. - Confirm the use of NaCN or KCN. - Optimize reaction temperature and solvent.
Presence of 5-Hexenoic Acid Hydrolysis of the Nitrile: The product was exposed to acidic or basic aqueous conditions during workup.- Neutralize the reaction mixture carefully during workup. - Avoid prolonged exposure to acidic or basic solutions. - Minimize the use of water and heat during purification if possible.
Presence of 5-Penten-1-ol Hydrolysis of the Haloalkane: Presence of water in the reaction mixture can lead to the formation of the corresponding alcohol.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air.

Experimental Protocols

Synthesis of this compound from 5-Bromo-1-pentene

This protocol is adapted from established procedures for the synthesis of nitriles from alkyl halides.

Materials:

  • 5-Bromo-1-pentene

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.

  • Addition of Haloalkane: Stir the suspension and add 5-bromo-1-pentene (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMSO).

  • Washing: Combine the organic layers and wash with brine to remove residual DMSO.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Visualizing Reaction Pathways

To better understand the chemical transformations and potential side reactions during the synthesis of this compound, the following diagrams illustrate the key pathways.

Synthesis_Pathway 5-Halopent-1-ene 5-Halopent-1-ene This compound This compound 5-Halopent-1-ene->this compound SN2 Substitution Cyanide (CN-) Cyanide (CN-) Cyanide (CN-)->this compound

Caption: Desired synthesis pathway for this compound.

Side_Reactions cluster_substitution Substitution Products cluster_elimination Elimination Product This compound This compound 5-Hexenyl Isocyanide 5-Hexenyl Isocyanide 1,4-Pentadiene 1,4-Pentadiene 5-Halopent-1-ene + CN- 5-Halopent-1-ene + CN- 5-Halopent-1-ene + CN-->this compound SN2 (Major) 5-Halopent-1-ene + CN-->5-Hexenyl Isocyanide SN2 (Minor) 5-Halopent-1-ene + CN-->1,4-Pentadiene E2 (Side Reaction) Hydrolysis_Byproduct This compound This compound 5-Hexenoic Acid 5-Hexenoic Acid This compound->5-Hexenoic Acid Hydrolysis H2O / H+ or OH- H2O / H+ or OH- H2O / H+ or OH-->5-Hexenoic Acid

References

Optimization of reaction conditions for 5-Hexenenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-hexenenitrile. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the experimental synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the widely used Kolbe nitrile synthesis, which involves the reaction of a 5-halopent-1-ene with a metal cyanide.

1. Low or No Yield of this compound

  • Question: I am getting a very low yield, or no desired product at all. What are the possible causes?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. Firstly, ensure your starting materials, particularly the 5-halopent-1-ene (e.g., 5-bromo-1-pentene or 5-chloro-1-pentene), are pure and dry. The presence of moisture can hydrolyze the cyanide salt and affect the reaction. Secondly, the choice of solvent is critical. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are generally most effective for this reaction as they enhance the nucleophilicity of the cyanide ion.[1][2] If you are using a protic solvent, it may be solvating the cyanide ion, reducing its reactivity. Finally, reaction temperature and time are key parameters. Ensure the reaction is heated sufficiently and for an adequate duration to proceed to completion.

2. Formation of Isonitrile Side Product

  • Question: My product analysis shows a significant amount of an isonitrile impurity. How can I minimize its formation?

  • Answer: The formation of an isonitrile is a common side reaction in the Kolbe synthesis because the cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom.[1] To favor the formation of the desired nitrile (R-CN) over the isonitrile (R-NC), it is recommended to use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as DMSO.[1][2][3] These conditions promote an S(_N)2 reaction mechanism where the more nucleophilic carbon atom of the cyanide ion preferentially attacks the alkyl halide.[3] Conversely, using silver cyanide (AgCN) or conducting the reaction in a less polar or protic solvent can favor isonitrile formation.[2][3]

3. Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound product. What are the recommended methods?

  • Answer: Purification of this compound typically involves a standard workup procedure followed by distillation. After the reaction is complete, the mixture is usually quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine to remove any remaining water-soluble impurities. After drying the organic layer over an anhydrous salt (e.g., MgSO(_4)), the solvent is removed under reduced pressure. The final purification of this compound is best achieved by fractional distillation under reduced pressure to separate it from any high-boiling impurities or unreacted starting materials.[4]

4. Incomplete Reaction

  • Question: How can I ensure my reaction goes to completion?

  • Answer: To drive the reaction to completion, consider the following:

    • Reaction Time and Temperature: Ensure the reaction is heated at an appropriate temperature for a sufficient amount of time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

    • Stoichiometry: Using a slight excess of the cyanide salt can help ensure the complete conversion of the alkyl halide.

    • Catalyst: For less reactive alkyl halides, the addition of a phase-transfer catalyst can be beneficial.[5][6][7][8][9] These catalysts help to transport the cyanide ion from the solid or aqueous phase into the organic phase where the reaction occurs.[5][6][7]

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following tables summarize how different parameters can be optimized.

Table 1: Effect of Solvent on Nitrile Synthesis

SolventTypeTypical YieldRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent for S(_N)2 reactions; effectively solvates the cation of the cyanide salt, leaving a highly nucleophilic "naked" cyanide ion.[1][2]
Dimethylformamide (DMF)Polar AproticModerate to HighAnother good polar aprotic solvent, though sometimes less effective than DMSO.
AcetonePolar AproticModerateA less polar aprotic solvent, can be effective but may require longer reaction times or higher temperatures.[2]
Ethanol/WaterPolar ProticLow to ModerateProtic solvents can solvate the cyanide anion, reducing its nucleophilicity and leading to lower yields and potential side reactions.

Table 2: Influence of Leaving Group and Cyanide Salt

Alkyl HalideCyanide SaltRelative ReactivityNotes
5-Iodopent-1-eneNaCN/KCNHighestIodide is an excellent leaving group, leading to faster reaction rates.
5-Bromopent-1-eneNaCN/KCNHighBromide is a very good leaving group and is commonly used.
5-Chloropent-1-eneNaCN/KCNModerateChloride is a less effective leaving group than bromide or iodide, so more forcing conditions (higher temperature, longer reaction time) may be required.
5-Bromopent-1-eneAgCNHighTends to favor the formation of the isonitrile side product.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromo-1-pentene (Kolbe Nitrile Synthesis)

This protocol is a representative example based on the principles of the Kolbe nitrile synthesis.

Materials:

  • 5-Bromo-1-pentene

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.1 equivalents) to anhydrous DMSO.

  • Heat the mixture to approximately 50-60 °C with stirring to ensure the sodium cyanide is well-dispersed.

  • Slowly add 5-bromo-1-pentene (1.0 equivalent) to the reaction mixture.

  • Continue to heat and stir the reaction mixture. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Combine 5-Bromo-1-pentene, NaCN, and DMSO Heat Heat and Stir Start->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product

Caption: A general experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Check_Reagents Are starting materials pure and anhydrous? Start->Check_Reagents Check_Solvent Is the solvent polar aprotic (e.g., DMSO)? Start->Check_Solvent Check_Conditions Are reaction temperature and time sufficient? Start->Check_Conditions Solution_Reagents Dry reagents and solvents. Use fresh materials. Check_Reagents->Solution_Reagents No Solution_Solvent Switch to DMSO or another suitable polar aprotic solvent. Check_Solvent->Solution_Solvent No Solution_Conditions Increase temperature or prolong reaction time. Monitor progress. Check_Conditions->Solution_Conditions No

Caption: A troubleshooting guide for addressing low product yield.

References

Technical Support Center: High-Purity 5-Hexenenitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-hexenenitrile to high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 5-bromo-1-pentene or 5-chloro-1-pentene if synthesized via nucleophilic substitution.

  • Solvents: Residual solvents from the reaction or extraction steps, for example, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, or toluene.

  • Byproducts: These can include isomers, polymers, or products of side reactions. For instance, if the synthesis involves the dehydration of 5-hexenamide, unreacted amide may be present.

  • Water: Moisture introduced during the workup or from hygroscopic solvents.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For crude this compound with a purity of around 95% or lower, fractional distillation is often the most effective and scalable initial purification technique.[1][2] It is particularly useful for removing impurities with significantly different boiling points. For thermally sensitive impurities or those with very close boiling points, preparative gas chromatography (prep-GC) or preparative high-performance liquid chromatography (prep-HPLC) may be more suitable.

Q3: How can I remove water from this compound?

A3: Water can be removed by azeotropic distillation with a suitable solvent like toluene or by drying the crude product with a drying agent such as anhydrous magnesium sulfate or sodium sulfate before distillation.

Q4: My purified this compound is slightly yellow. What could be the cause?

A4: A yellow tint can indicate the presence of high-boiling point impurities or degradation products. These may arise from overheating during distillation or the presence of oxygen. Performing the distillation under vacuum and with an inert atmosphere (e.g., nitrogen or argon) can help minimize this. If the color persists, a final purification step using column chromatography with a non-polar eluent may be necessary.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: The most common and effective techniques for purity assessment are:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities with distinct spectral signatures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the nitrile functional group and the absence of impurities with characteristic IR absorptions (e.g., -OH or -C=O).

Troubleshooting Guides

Fractional Distillation
Issue Potential Cause Troubleshooting Steps
Poor Separation (Broad boiling point range) 1. Inefficient distillation column. 2. Distillation rate is too fast. 3. Fluctuations in heat source. 4. Insufficient reflux ratio.1. Use a longer, packed distillation column (e.g., Vigreux, Raschig rings, or metal sponge). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium. 3. Use a stable heating source like an oil bath and ensure consistent stirring. 4. Insulate the column to minimize heat loss and maintain a proper temperature gradient.
Product is Contaminated with Lower-Boiling Impurities 1. Premature collection of the main fraction. 2. "Bumping" of the liquid.1. Discard a larger forerun (the initial distillate). Monitor the head temperature closely; it should stabilize before collecting the main fraction. 2. Ensure smooth boiling by using a magnetic stir bar or boiling chips.
Product is Contaminated with Higher-Boiling Impurities 1. Distilling to dryness. 2. Overheating the distillation pot.1. Stop the distillation before the pot is completely dry to prevent charring and contamination. 2. Reduce the heating mantle temperature once the main fraction begins to distill.
No Distillate is Collected 1. Leak in the system (especially under vacuum). 2. Insufficient heating. 3. Blockage in the condenser or collection path.1. Check all joints and connections for a proper seal. Re-grease joints if necessary. 2. Gradually increase the heating mantle temperature. 3. Ensure the condenser has a clear path and that cooling water is flowing correctly.
Preparative HPLC
Issue Potential Cause Troubleshooting Steps
Poor Peak Resolution 1. Inappropriate mobile phase composition. 2. Column overload. 3. Incorrect column choice.1. Optimize the mobile phase. For this compound (a relatively non-polar compound), a reverse-phase column (C18 or C8) with a mobile phase of acetonitrile/water or methanol/water is a good starting point. Adjust the gradient to improve separation. 2. Reduce the injection volume or the concentration of the sample. 3. Screen different stationary phases if baseline separation cannot be achieved.
Peak Tailing 1. Presence of highly polar impurities interacting with the stationary phase. 2. Column degradation.1. Add a small amount of a modifier (e.g., trifluoroacetic acid for acidic impurities) to the mobile phase. 2. Flush the column with a strong solvent or replace it if it's old or has been used with incompatible samples.
Ghost Peaks Appear in the Chromatogram 1. Contaminated mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents for the mobile phase. Purge the injector and lines. 2. Run a blank gradient between sample injections to wash out any residual compounds.
High Backpressure 1. Clogged column frit or tubing. 2. Particulate matter in the sample. 3. Mobile phase precipitation.1. Back-flush the column (if recommended by the manufacturer). Check for blockages in the lines. 2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. 3. Ensure the mobile phase components are fully miscible and will not precipitate under the operating conditions.

Data Presentation

Table 1: Physical Properties and Purity Data for this compound

Parameter Value Source
Molecular Formula C6H9N[3]
Molecular Weight 95.14 g/mol [3]
Boiling Point (atm) 165 °C[3]
Density (25 °C) 0.837 g/mL[3]
Refractive Index (20 °C) 1.427[3]
Typical Purity (Commercial) 95%[3]
Purity after Fractional Distillation >99% (Expected)-
Purity after Preparative HPLC >99.5% (Expected)-

Table 2: Potential Impurities in Crude this compound and their Boiling Points

Compound Structure Boiling Point (°C) Potential Origin
This compound C=C-C-C-C≡N165Product
5-Bromo-1-pentene C=C-C-C-C-Br127Starting Material
Acetonitrile CH3C≡N81-82Solvent
Toluene C6H5CH3110.6Solvent
Dimethylformamide (DMF) (CH3)2NC(O)H153Solvent
5-Hexenamide C=C-C-C-C(O)NH2235-237Incomplete Dehydration

Experimental Protocols

Protocol 1: High-Purity this compound via Fractional Vacuum Distillation

Objective: To purify crude this compound (e.g., 95% purity) to >99% purity.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., 30 cm Vigreux column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and vacuum gauge

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Glass wool for insulation

  • Magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Connect the vacuum pump with a cold trap in between the pump and the distillation apparatus. Slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg). A lower pressure will reduce the boiling point and minimize thermal degradation.

  • Heating: Begin stirring and gently heat the flask using the heating mantle. Wrap the fractionating column with glass wool and aluminum foil to ensure an adiabatic process.

  • Collecting Fractions:

    • Forerun: Collect the initial distillate, which will contain low-boiling impurities, until the temperature at the distillation head stabilizes.

    • Main Fraction: Once the temperature is stable at the expected boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the pure product.

    • Final Fraction: Monitor the temperature. A sharp drop or rise in temperature indicates that the main product has distilled. Stop the distillation before the distilling flask runs dry.

  • Shutdown: Turn off the heating and allow the system to cool under vacuum. Once at room temperature, slowly vent the system to atmospheric pressure and then turn off the vacuum pump.

  • Analysis: Analyze the purity of the collected main fraction using GC-FID or GC-MS.

Protocol 2: Final Polishing of this compound using Preparative HPLC

Objective: To achieve >99.5% purity of this compound for sensitive applications.

Materials:

  • Fractional distilled this compound

  • Preparative HPLC system with a UV detector

  • Reverse-phase preparative column (e.g., C18, 20 mm ID x 250 mm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sample vials

  • Collection tubes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the distilled this compound in the mobile phase to a suitable concentration (e.g., 10-20 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): If a method is not already established, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating the remaining impurities.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the separation at a suitable wavelength (e.g., 210 nm, as nitriles have a weak UV absorbance).

    • Collect the fractions corresponding to the main peak of this compound.

  • Fraction Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. Note that this compound is volatile, so use a moderate temperature and pressure to avoid sample loss.

  • Final Analysis: Confirm the purity of the final product using GC-FID or GC-MS.

Visualizations

Purification_Workflow crude Crude this compound (~95%) distillation Fractional Vacuum Distillation crude->distillation analysis1 Purity Analysis (GC-MS) distillation->analysis1 high_purity High-Purity this compound (>99%) analysis1->high_purity Purity >99% prep_hplc Preparative HPLC analysis1->prep_hplc Purity <99% or requires higher purity analysis2 Final Purity Analysis (GC-FID) prep_hplc->analysis2 ultra_purity Ultra-High Purity this compound (>99.5%) analysis2->ultra_purity

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Distillation start Poor Separation in Distillation? check_rate Is the distillation rate too fast? start->check_rate reduce_heat Reduce heating rate check_rate->reduce_heat Yes check_column Is the column efficient? check_rate->check_column No success Improved Separation reduce_heat->success use_packing Use a packed/longer column check_column->use_packing No check_insulation Is the column insulated? check_column->check_insulation Yes use_packing->success insulate Insulate the column check_insulation->insulate No check_insulation->success Yes insulate->success

Caption: Troubleshooting logic for poor separation during distillation.

References

Technical Support Center: Industrial Scale-Up of 5-Hexenenitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 5-Hexenenitrile production. The information is presented in a question-and-answer format to directly address potential challenges during experimentation and manufacturing.

Troubleshooting Guide

This guide addresses common problems encountered during the industrial synthesis of this compound, offering potential causes and recommended solutions.

Problem ID Issue Potential Causes Recommended Solutions
5HN-T01 Low reaction yield- Incomplete conversion of starting materials.- Side reactions consuming reactants or product.- Catalyst deactivation or inefficiency.- Suboptimal reaction temperature or pressure.- Optimize reaction time and monitor conversion using in-process controls (e.g., GC, HPLC).- Identify by-products via analytical techniques (e.g., GC-MS) and adjust reaction conditions to minimize their formation.- Screen different catalysts or optimize catalyst loading and reaction conditions.- Perform a Design of Experiments (DoE) to identify optimal temperature and pressure ranges.
5HN-T02 Poor product purity- Presence of unreacted starting materials.- Formation of isomers or by-products (e.g., polymers, oxidation products).- Inefficient purification process.- Improve reaction conversion (see 5HN-T01).- Characterize impurities and adjust reaction conditions (e.g., lower temperature to reduce polymerization).- Optimize distillation parameters (vacuum, temperature, column efficiency) or explore alternative purification methods like fractional distillation or chromatography.[1]
5HN-T03 Inconsistent batch-to-batch results- Variability in raw material quality.- Poor control over reaction parameters.- Inefficient mixing at larger scales.- Implement stringent quality control for all incoming raw materials.- Utilize automated process control systems to ensure consistent reaction conditions.- Evaluate and optimize agitator design and speed to ensure proper mixing in the reactor.
5HN-T04 Catalyst deactivation- Poisoning of the catalyst by impurities in the feed.- Thermal degradation of the catalyst.- Leaching of the active catalytic species.- Purify starting materials to remove potential catalyst poisons.- Operate within the recommended temperature range for the catalyst.- Consider using a supported catalyst or explore catalyst regeneration procedures.
5HN-T05 Difficulties in product isolation and purification- Formation of azeotropes with solvents or impurities.- Thermal instability of this compound at distillation temperatures.- High solubility of impurities in the product.- Use a different solvent or employ azeotropic distillation.- Utilize vacuum distillation to lower the boiling point.- Consider multi-step purification processes, such as extraction followed by distillation.[1]

Frequently Asked Questions (FAQs)

1. What are the most common synthesis routes for this compound on an industrial scale?

While specific industrial processes are often proprietary, common synthesis routes for aliphatic nitriles like this compound that can be scaled up include:

  • From Haloalkanes: Reaction of a 5-hexenyl halide with a cyanide salt (e.g., NaCN or KCN). This is a traditional method but involves the use of highly toxic cyanide salts, which requires stringent safety protocols.

  • From Aldehydes or Alcohols: Conversion of 5-hexenal or 5-hexen-1-ol. This can involve multiple steps, such as the formation of an oxime followed by dehydration.[2] Biocatalytic methods using aldoxime dehydratases are also emerging as a more sustainable option.[2][3]

  • Ammoxidation of Alkenes: Direct reaction of 5-hexene with ammonia and oxygen over a catalyst. This is a highly atom-economical process but can be challenging to control selectivity.

2. What are the key safety considerations when handling this compound in a production environment?

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[4][5] Key safety measures include:

  • Engineering Controls: Production should be carried out in a well-ventilated area, preferably in a closed system, with explosion-proof equipment.[4][6]

  • Personal Protective Equipment (PPE): Personnel should wear appropriate PPE, including chemical-resistant gloves, safety goggles or face shields, and respiratory protection.[6]

  • Handling and Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[4]

  • Emergency Procedures: Have emergency showers, eyewash stations, and appropriate fire extinguishing media readily available.

3. How can the formation of by-products be minimized during the synthesis of this compound?

By-product formation can be minimized by:

  • Controlling Reaction Temperature: Lower temperatures can reduce the rate of side reactions, such as polymerization of the double bond.

  • Optimizing Reactant Ratios: Using the optimal stoichiometric ratio of reactants can help to ensure complete conversion and reduce the presence of unreacted starting materials in the final product.

  • Catalyst Selection: Choosing a highly selective catalyst can favor the formation of the desired product over side products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the double bond.

4. What are the recommended analytical methods for monitoring the progress of the reaction and ensuring product quality?

  • Gas Chromatography (GC): GC is an excellent method for monitoring the disappearance of starting materials and the formation of this compound. It can also be used to quantify the purity of the final product and detect volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the nitrile functional group (C≡N stretch) and the carbon-carbon double bond (C=C stretch), confirming the presence of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying any isomeric impurities.

  • Mass Spectrometry (MS): GC-MS can be used to identify unknown impurities by providing information about their molecular weight and fragmentation patterns.

Experimental Protocols

Synthesis of this compound from 5-Hexenyl Bromide

  • Materials: 5-hexenyl bromide, sodium cyanide, dimethyl sulfoxide (DMSO), diethyl ether, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve sodium cyanide in DMSO.

    • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

    • Slowly add 5-hexenyl bromide to the stirred solution via the dropping funnel.

    • Monitor the reaction progress by GC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the industrial production of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_final Final Product raw_materials Raw Material QC reactor_prep Reactor Preparation raw_materials->reactor_prep synthesis Chemical Synthesis reactor_prep->synthesis monitoring In-Process Monitoring synthesis->monitoring quenching Reaction Quenching synthesis->quenching extraction Extraction quenching->extraction distillation Distillation extraction->distillation final_qc Final Product QC distillation->final_qc packaging Packaging final_qc->packaging

Caption: A generalized experimental workflow for the production of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_conversion Check Reactant Conversion start->check_conversion analyze_impurities Analyze for Impurities start->analyze_impurities incomplete_conversion Incomplete Conversion? check_conversion->incomplete_conversion impurities_present Impurities Present? analyze_impurities->impurities_present incomplete_conversion->impurities_present No optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete_conversion->optimize_reaction Yes optimize_purification Optimize Purification Process impurities_present->optimize_purification Yes review_materials Review Raw Material Quality impurities_present->review_materials No end Problem Resolved optimize_reaction->end optimize_purification->end review_materials->end

Caption: A logical troubleshooting workflow for addressing low yield or purity issues.

References

Technical Support Center: Stabilizing 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing 5-hexenenitrile against degradation. Below you will find troubleshooting advice and frequently asked questions in a user-friendly format to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample has increased in viscosity and appears cloudy. What is the likely cause?

A1: Increased viscosity and cloudiness are strong indicators of polymerization. This compound, being an unsaturated monomer, is susceptible to free-radical polymerization, especially when exposed to heat, light, or oxygen. This process leads to the formation of higher molecular weight oligomers and polymers, which increase the viscosity and can cause the sample to appear cloudy or even solidify. To prevent this, it is crucial to store this compound with an appropriate inhibitor and under recommended conditions.

Q2: I suspect my this compound has started to degrade. How can I confirm this and identify the degradation products?

A2: You can confirm degradation and identify the byproducts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A GC-MS analysis can separate volatile degradation products and provide their mass spectra for identification.[1][2][3] An HPLC method can quantify the remaining this compound and detect less volatile degradation products. An increase in the peroxide value of your sample can also indicate oxidative degradation.[4][5][6][7][8]

Q3: What are the primary degradation pathways for this compound?

A3: this compound primarily degrades through three pathways:

  • Polymerization: The vinyl group can undergo free-radical polymerization, leading to the formation of long-chain polymers. This is often initiated by heat, light, or the presence of radical species.

  • Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid (5-hexenoic acid) and ammonia. This reaction is accelerated by the presence of strong acids or bases.[9][10][11][12][13]

  • Oxidation: The carbon-carbon double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids. One common oxidation pathway is the Wacker oxidation, which can produce 5-oxohexanenitrile.[14]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. It should be stored in a tightly sealed container to prevent exposure to moisture, which can cause hydrolysis. The addition of a suitable polymerization inhibitor is also highly recommended for long-term storage.

Polymerization Inhibition

Q5: What type of inhibitors can I use to prevent the polymerization of this compound, and how do they work?

A5: Free-radical inhibitors are effective for preventing the polymerization of unsaturated compounds like this compound. Common choices include:

  • Phenolic Inhibitors (e.g., Hydroquinone (HQ), Butylated Hydroxytoluene (BHT)): These compounds act as radical scavengers. They donate a hydrogen atom to the highly reactive polymer-propagating radicals, forming a stable radical that does not initiate further polymerization. Oxygen is often required for the activation of phenolic inhibitors.[15][16][17]

  • Stable Free Radicals (e.g., TEMPO): (2,2,6,6-Tetrachloro-1-piperidinyloxy) is a stable nitroxide radical that can reversibly terminate growing polymer chains, effectively inhibiting the polymerization process.[16]

Q6: How do I choose the right inhibitor and determine the optimal concentration?

A6: The choice of inhibitor and its concentration depends on the intended application and storage duration. For general-purpose stabilization, BHT or hydroquinone at concentrations of 100-200 ppm are often effective. It is advisable to start with a lower concentration and monitor the stability of your compound over time. The following table provides a comparison of common inhibitors based on studies of styrene, a similar vinyl monomer.[15][18]

InhibitorTypeTypical Concentration (ppm)Inhibition Efficiency (Styrene Polymerization)Notes
Hydroquinone (HQ) Phenolic100 - 500GoodEffective in the presence of oxygen.
Butylated Hydroxytoluene (BHT) Phenolic100 - 200Very GoodA widely used antioxidant and polymerization inhibitor.[19]
4-hydroxy-TEMPO Stable Nitroxide Radical50 - 150ExcellentHighly effective antipolymer, even in low oxygen environments.[15][16]
2,6-di-tert-butyl-4-methoxyphenol (DTBMP) Phenolic100 - 250ExcellentShows superior performance among phenolic inhibitors in some studies.[15]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its shelf-life.

Materials:

  • This compound samples (with and without stabilizer)

  • Oven or stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • Inert gas (e.g., nitrogen or argon)

  • Amber glass vials with Teflon-lined caps

  • Analytical instrumentation (GC-FID or RP-HPLC)

Procedure:

  • Prepare multiple aliquots of your this compound sample in amber glass vials. For comparison, include samples with different types and concentrations of stabilizers.

  • Purge the headspace of each vial with an inert gas before sealing to minimize oxidation.

  • Place the vials in a stability chamber at 40°C and 75% relative humidity.[20][21]

  • At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove a vial for analysis.

  • Analyze the sample using a validated GC-FID or RP-HPLC method to quantify the remaining this compound and any detectable degradation products.

  • Plot the concentration of this compound as a function of time to determine the degradation rate.

Protocol 2: Quantitative Analysis of this compound by GC-FID

This method is suitable for quantifying the purity of this compound and monitoring its degradation over time.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 60°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Solvent: Dichloromethane or Ethyl Acetate

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Sample Preparation: Dilute the this compound sample to be analyzed in the same solvent to a concentration within the range of the standard curve.

  • Analysis: Inject the standards and the sample into the GC-FID system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the calibration curve to determine the concentration of this compound in the sample.[22][23][24]

Protocol 3: Determination of Peroxide Value

This protocol measures the extent of initial oxidative degradation.

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent mixture (3:2 v/v)

  • Saturated potassium iodide solution

  • Standardized 0.01 N sodium thiosulfate solution

  • Starch indicator solution

Procedure:

  • Dissolve a known weight (approximately 5 g) of the this compound sample in 30 mL of the acetic acid-chloroform mixture.

  • Add 0.5 mL of saturated potassium iodide solution, swirl, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, adding a few drops of starch indicator towards the end of the titration (when the solution turns a pale straw color). The endpoint is the disappearance of the blue color.

  • Perform a blank titration under the same conditions.

  • Calculate the peroxide value (in meq/kg) using the formula: Peroxide Value = ((S - B) x N x 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)[4][5][7]

Visualizations

DegradationPathways This compound This compound Polymerization Polymerization This compound->Polymerization Heat, Light, Radicals Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base, H2O Oxidation Oxidation This compound->Oxidation O2, Catalysts Polymer Polymer Polymerization->Polymer 5-Hexenoic Acid 5-Hexenoic Acid Hydrolysis->5-Hexenoic Acid 5-Oxohexanenitrile 5-Oxohexanenitrile Oxidation->5-Oxohexanenitrile

Caption: Degradation pathways of this compound.

TroubleshootingFlowchart start Observe Sample Degradation (e.g., increased viscosity, color change) check_polymerization Is the sample viscous or cloudy? start->check_polymerization polymerization Likely Polymerization check_polymerization->polymerization Yes check_hydrolysis Was the sample exposed to acid, base, or moisture? check_polymerization->check_hydrolysis No action_polymerization Action: Add polymerization inhibitor (e.g., BHT, HQ) and store in a cool, dark place. polymerization->action_polymerization hydrolysis Potential Hydrolysis check_hydrolysis->hydrolysis Yes check_oxidation Was the sample exposed to air or light for a prolonged period? check_hydrolysis->check_oxidation No action_hydrolysis Action: Store in a tightly sealed container away from moisture. hydrolysis->action_hydrolysis oxidation Potential Oxidation check_oxidation->oxidation Yes confirm Confirm with GC-MS or HPLC analysis check_oxidation->confirm No action_oxidation Action: Store under an inert atmosphere (N2 or Ar). oxidation->action_oxidation action_polymerization->confirm action_hydrolysis->confirm action_oxidation->confirm

Caption: Troubleshooting guide for this compound degradation.

ExperimentalWorkflow start Receive/Prepare This compound Sample add_stabilizer Add Stabilizer (e.g., BHT, 100-200 ppm) start->add_stabilizer storage Store under recommended conditions (Cool, Dark, Inert Atmosphere) add_stabilizer->storage stability_study Perform Accelerated Stability Study (40°C, 75% RH) storage->stability_study analysis Analyze samples at time points using GC-FID or RP-HPLC stability_study->analysis data_evaluation Evaluate data and determine degradation rate analysis->data_evaluation

Caption: Experimental workflow for stabilizing this compound.

References

Troubleshooting low conversion rates in 5-Hexenenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 5-hexenenitrile.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in this compound synthesis, typically achieved through the nucleophilic substitution of a 5-halo-1-hexene with a cyanide salt, can be attributed to several factors. This section provides a systematic approach to identifying and resolving these issues.

Problem: The reaction shows little to no conversion to this compound.

Possible Cause 1: Inappropriate Reaction Conditions

The choice of solvent, temperature, and reaction time are critical for the successful synthesis of this compound. The reaction generally follows an SN2 mechanism, which is favored by polar aprotic solvents.[1][2]

Solutions:

  • Solvent Selection: Employ polar aprotic solvents like dimethyl sulfoxide (DMSO), which has been shown to be particularly effective for the cyanation of alkyl halides.[2] Avoid protic solvents like water or alcohols, as they can lead to the formation of undesired byproducts through solvolysis.[3]

  • Temperature Optimization: The reaction should be heated to ensure a sufficient reaction rate. A typical temperature range is 80-150°C. However, excessively high temperatures can promote elimination side reactions. It is advisable to start at a moderate temperature (e.g., 90°C) and optimize from there.

  • Reaction Time: Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Insufficient reaction time will result in incomplete conversion.

Possible Cause 2: Ineffective Catalyst System

For reactions involving a two-phase system (e.g., an aqueous solution of cyanide and an organic solution of the halide), a phase-transfer catalyst (PTC) is often essential to facilitate the transport of the cyanide nucleophile into the organic phase.[4]

Solutions:

  • Catalyst Selection: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used and effective PTCs for this type of reaction.

  • Catalyst Loading: The amount of PTC can significantly impact the reaction rate. A typical starting point is 1-5 mol% relative to the limiting reagent.

Possible Cause 3: Poor Quality of Reagents

The purity of the starting materials, including the 5-halo-1-hexene and the cyanide salt, is crucial.

Solutions:

  • Reagent Purity: Ensure the 5-halo-1-hexene is free of impurities that could react with the cyanide or catalyst. The cyanide salt should be dry, as the presence of water can lead to the formation of byproducts.[5]

Data on Reaction Parameter Optimization

The following tables summarize the impact of various reaction parameters on the conversion and yield of nitrile synthesis from alkyl halides.

Table 1: Effect of Solvent on Nitrile Synthesis

SolventTypeConversion RateSide ProductsReference
Dimethyl Sulfoxide (DMSO)Polar AproticHighMinimal isonitrile[2]
AcetonePolar AproticModerateModerate isonitrile
EthanolPolar ProticLowSignificant elimination and solvolysis products[5]
WaterPolar ProticVery LowPrimarily hydrolysis products[5]

Table 2: Effect of Temperature on 5-Oxohexane Nitrile Yield

This data is from a related synthesis and illustrates the general trend.

Temperature (°C)Reaction Time (h)Conversion of MACN (%)Yield of Product C (%)
80-851.59936.4
25-30310026.2
140691.869.9

Table 3: Effect of Catalyst on a Two-Phase Reaction

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
None024<5
Tetrabutylammonium Bromide (TBAB)2295

Frequently Asked Questions (FAQs)

Q1: My primary side product is an isonitrile. How can I minimize its formation?

The formation of isonitrile is a common side reaction as the cyanide ion is an ambident nucleophile.[3] To favor the formation of the nitrile, use a cyanide salt with a more ionic character, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO.[2]

Q2: I am observing a significant amount of an elimination byproduct (1,5-hexadiene). What is causing this?

Elimination reactions are favored by strong bases and higher temperatures. The cyanide ion can act as a base. To minimize elimination:

  • Use a less hindered cyanide source if possible.

  • Carefully control the reaction temperature, avoiding excessively high temperatures.

  • Consider using a milder base if the reaction conditions allow.

Q3: How can I effectively monitor the progress of my reaction?

Gas chromatography (GC) is an excellent method for monitoring the disappearance of the starting 5-halo-1-hexene and the appearance of the this compound product. Thin-layer chromatography (TCC) can also be used, but GC will provide more quantitative data on the conversion rate.

Q4: What is a typical experimental protocol for the synthesis of this compound?

A general procedure for the synthesis of this compound from 5-bromo-1-hexene is as follows. Note that this is a representative protocol and may require optimization for your specific setup and scale.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromo-1-hexene

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrabutylammonium bromide (TBAB) (optional, for two-phase reactions)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • Add 5-bromo-1-hexene (1.0 equivalent) to the solution.

  • If using a phase-transfer catalyst, add TBAB (0.02 equivalents).

  • Heat the reaction mixture to 90-100°C and stir vigorously.

  • Monitor the reaction progress by GC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Visualizing Reaction Logic and Workflows

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Conditions Verify Reaction Conditions (Solvent, Temperature, Time) Start->Check_Conditions Check_Catalyst Evaluate Catalyst System (PTC Presence and Loading) Start->Check_Catalyst Check_Reagents Assess Reagent Quality (Purity of Halide and Cyanide) Start->Check_Reagents Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Incorrect Optimize_Catalyst Optimize Catalyst Loading Check_Catalyst->Optimize_Catalyst Ineffective Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Success Conversion Rate Improved Optimize_Conditions->Success Optimize_Catalyst->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low conversion rates.

General Synthesis and Workup Workflow

Synthesis_Workflow Start Reaction Setup: 5-halo-1-hexene, NaCN, Solvent Heating Heating and Stirring (e.g., 90-100°C) Start->Heating Monitoring Reaction Monitoring (GC/TLC) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Drying and Solvent Removal Workup->Purification Final_Product Purified this compound Purification->Final_Product

References

Technical Support Center: Catalyst Deactivation in 5-Hexenenitrile Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the hydrogenation of 5-hexenenitrile.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.

Problem: Decreased or Stalled Reaction Rate

Possible Cause 1: Catalyst Poisoning

  • Symptoms: A sudden and significant drop in reaction rate, often from the start of the reaction.

  • Details: Impurities in the this compound feed, solvent, or hydrogen gas can adsorb to the catalyst's active sites, rendering them inactive. Common poisons in nitrile hydrogenation include sulfur compounds, carbon monoxide, and halides.[1]

  • Solutions:

    • Purify Reactants: Ensure the this compound and solvent are of high purity. Consider passing them through a purification column (e.g., activated carbon or alumina).

    • High-Purity Hydrogen: Use high-purity hydrogen gas.

    • Inert Reaction Setup: Ensure the reaction setup is free of air and other potential contaminants.

Possible Cause 2: Fouling by Oligomerization (Coking)

  • Symptoms: A gradual decrease in the reaction rate over time.

  • Details: During the hydrogenation of nitriles, intermediate imines can react with primary amine products to form secondary and tertiary amines. These can further oligomerize on the catalyst surface, blocking active sites.[1] This is a common issue with nickel catalysts.[1]

  • Solutions:

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions leading to fouling.

    • Increase Hydrogen Pressure: A higher hydrogen partial pressure can promote the hydrogenation of surface intermediates before they have a chance to oligomerize.[2] For acetonitrile hydrogenation on nickel catalysts, a high hydrogen-to-nitrile ratio was found to be beneficial.[2]

    • Use of Additives: The addition of a base, such as sodium hydroxide (NaOH), can help to suppress the formation of secondary and tertiary amines, thus reducing fouling.[1][3]

Possible Cause 3: Strong Adsorption of Reactant/Intermediates

  • Symptoms: Low initial reaction rate that may or may not decrease further.

  • Details: Unsaturated nitriles like this compound can strongly adsorb to the catalyst surface through both the nitrile and the alkene functional groups via π-backbonding.[4][5] This strong chemisorption can inhibit the catalytic cycle. Additionally, partially dehydrogenated species can form and strongly adsorb on the catalyst surface, blocking active sites.[1][2]

  • Solutions:

    • Catalyst Modification: Trying a different catalyst or a promoter might alter the surface chemistry and reduce strong adsorption.

    • Solvent Effects: The choice of solvent can influence the adsorption-desorption equilibrium. Experiment with different solvents to find an optimal balance.

Possible Cause 4: Thermal Degradation (Sintering)

  • Symptoms: Gradual and often irreversible loss of activity, especially when operating at high temperatures.

  • Details: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.

  • Solutions:

    • Operate at Lower Temperatures: If the reaction kinetics allow, reducing the reaction temperature can mitigate sintering.

    • Choose a Thermally Stable Catalyst Support: The choice of support material can influence the thermal stability of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound hydrogenation and which are most susceptible to deactivation?

A1: The most common catalysts for nitrile hydrogenation are Raney®-type catalysts, particularly Raney-Nickel and Raney-Cobalt, as well as supported precious metal catalysts like palladium (Pd) and platinum (Pt) on carbon.[1] Raney-Nickel is known to be particularly susceptible to deactivation through the formation of oligomeric secondary amines.[1]

Q2: Can a deactivated catalyst for this compound hydrogenation be regenerated?

A2: Yes, in many cases, the catalyst can be regenerated. The appropriate method depends on the cause of deactivation.

  • For fouling by oligomers , a common and effective method is to treat the deactivated catalyst with hydrogen at an elevated temperature (e.g., >200°C).[1][2] One study on a deactivated Raney-Nickel catalyst used in unsaturated nitrile-ester hydrogenation found that treatment with hydrogen at 30 bar and 150°C fully restored its activity.[4][5]

  • Solvent washing can also be attempted to remove some adsorbed species, though it is often less effective than thermal treatments.[4][6]

Q3: How does the presence of the double bond in this compound affect catalyst deactivation?

A3: The alkene functional group introduces an additional site for strong adsorption to the catalyst surface. The deactivation of Raney-Nickel in the hydrogenation of unsaturated nitrile-esters is attributed to chemisorption through these multiple bonds and π-backbonding.[4][5] This can lead to competitive adsorption between the nitrile and alkene groups and potentially more complex surface chemistry that contributes to deactivation.

Q4: What is the expected product of this compound hydrogenation and can side products contribute to deactivation?

A4: The primary desired product is typically 6-aminohexane. However, the reaction proceeds through a reactive imine intermediate. This intermediate can react with the primary amine product to form secondary and tertiary amines.[5] These larger amine molecules are often more strongly adsorbed and can lead to the formation of oligomers that foul the catalyst surface.[1]

Quantitative Data

Table 1: Typical Reaction Parameters for Nitrile Hydrogenation

ParameterRaney-NickelRaney-CobaltSupported Pd/C
Temperature (°C) 80 - 12080 - 12025 - 80
Hydrogen Pressure (bar) 30 - 10030 - 10010 - 50
Catalyst Loading (wt%) 5 - 205 - 201 - 10
Solvent Methanol, EthanolMethanol, EthanolMethanol, Ethanol, Ethyl Acetate
Additive NaOH (optional)Not typically requiredNone

Note: These are general ranges and the optimal conditions for this compound hydrogenation should be determined experimentally. Data is representative and compiled from sources on adiponitrile and unsaturated nitrile-ester hydrogenation.[1][7]

Table 2: Catalyst Performance and Deactivation in Unsaturated Nitrile-Ester Hydrogenation (Raney-Nickel)

CycleH₂ Pressure (bar)Conversion to Primary Amine (%)Deactivation (%)
14067-
2 (after washing)40Lower than cycle 1Significant
16091-
2 (after washing)60Lower than cycle 1Higher than at 40 bar

Adapted from Soutelo-Maria et al. (2020).[4] Deactivation was observed to be higher at increased hydrogen pressure.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in this compound Hydrogenation

  • Reactor Setup:

    • To a clean, dry, and inerted high-pressure autoclave, add the desired amount of solvent (e.g., methanol).

    • Carefully add the catalyst (e.g., Raney-Nickel, ~10 wt% of the substrate) under a blanket of inert gas.

    • If using an additive like NaOH, add it to the solvent before the catalyst.

  • System Purge:

    • Seal the reactor and purge the system at least three times with low-pressure hydrogen gas to remove any residual inert gas.

  • Reaction Initiation:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100°C).

    • Inject the this compound into the reactor.

  • Monitoring:

    • Monitor the reaction progress by measuring hydrogen uptake over time.

    • Periodically, and carefully, take small aliquots of the reaction mixture for analysis by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the selectivity to the desired primary amine.

  • Termination and Work-up:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • The catalyst can be separated from the reaction mixture by filtration or magnetic decantation (for Raney-Nickel).

Protocol 2: Regeneration of Deactivated Raney-Nickel Catalyst

  • Catalyst Recovery:

    • After the reaction, separate the deactivated catalyst from the reaction mixture by filtration or decantation.

    • Wash the catalyst multiple times with the reaction solvent (e.g., methanol) to remove any residual products and substrate.

  • Hydrogen Treatment:

    • Transfer the washed catalyst to a clean high-pressure autoclave.

    • Add a small amount of fresh solvent.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 30-50 bar.

    • Heat the reactor to 150°C and maintain these conditions with stirring for 2-4 hours.[4][5]

  • Cooling and Storage:

    • Cool the reactor to room temperature.

    • Carefully vent the hydrogen and keep the regenerated catalyst under an inert atmosphere or solvent to prevent re-deactivation.

Visualizations

Catalyst_Deactivation_Pathway cluster_reaction Hydrogenation Reaction cluster_deactivation Deactivation Pathways Reactants This compound + H₂ Intermediate Adsorbed Intermediates (Imine, Alkene) Reactants->Intermediate Adsorption ActiveCatalyst Active Catalyst Sites ActiveCatalyst->Intermediate DeactivatedCatalyst Deactivated Catalyst Product Primary Amine (6-Aminohexane) Intermediate->Product Hydrogenation Oligomerization Oligomer Formation (Secondary/Tertiary Amines) Intermediate->Oligomerization Side Reactions StrongAdsorption Strongly Adsorbed Species Intermediate->StrongAdsorption Strong Chemisorption Product->ActiveCatalyst Desorption Poisoning Catalyst Poisons (S, CO, etc.) Poisoning->DeactivatedCatalyst Site Blocking Oligomerization->DeactivatedCatalyst Fouling StrongAdsorption->DeactivatedCatalyst Site Blocking Troubleshooting_Workflow Start Problem: Low/No Conversion CheckCatalyst Is the catalyst fresh and handled properly? Start->CheckCatalyst CheckPurity Are reactants and solvent of high purity? CheckCatalyst->CheckPurity Yes Replace Action: Replace Catalyst CheckCatalyst->Replace No AnalyzeKinetics Is deactivation gradual or sudden? CheckPurity->AnalyzeKinetics Yes Purify Action: Purify Reactants/Solvent CheckPurity->Purify No Sudden Sudden Deactivation: Suspect Poisoning AnalyzeKinetics->Sudden Sudden Gradual Gradual Deactivation: Suspect Fouling/Sintering AnalyzeKinetics->Gradual Gradual Sudden->Purify Optimize Action: Optimize Conditions (Temp, Pressure, Additives) Gradual->Optimize Purify->Start Regenerate Action: Regenerate Catalyst Optimize->Regenerate Regenerate->Start

References

Technical Support Center: Purification of Crude 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-hexenenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in crude this compound synthesized from 5-bromo-1-pentene and sodium cyanide?

When synthesizing this compound via the nucleophilic substitution reaction of 5-bromo-1-pentene with sodium cyanide, several impurities can be present in the crude product.[1] These typically include:

  • Unreacted Starting Material: 5-bromo-1-pentene.

  • Isomerization Byproduct: 5-hexenyl isocyanide, formed due to the ambident nature of the cyanide nucleophile.[2]

  • Hydrolysis Product: 5-hexenoic acid, which can form if water is present during the reaction or workup, leading to the hydrolysis of the nitrile group.[3]

  • Solvent Residues: Depending on the reaction conditions, residual solvents may be present.

Q2: My crude this compound is a dark color. What could be the cause and how can I address it?

The dark coloration of crude this compound can be attributed to polymeric byproducts or degradation of starting materials or products, especially at elevated temperatures.

Troubleshooting:

  • Pre-distillation Wash: Before distillation, wash the crude product with a mild aqueous basic solution, such as 5% sodium bicarbonate, to remove any acidic impurities that might catalyze polymerization at high temperatures.

  • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal degradation and the formation of colored impurities.

Q3: During distillation, I am observing two closely boiling fractions. What are they likely to be and how can I separate them?

If you observe two closely boiling fractions, it is likely a mixture of the desired this compound and its isomer, 5-hexenyl isocyanide.

Troubleshooting:

  • Fractional Distillation: Employing a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) can enhance the separation of these close-boiling isomers. A slow distillation rate and a high reflux ratio are crucial for achieving good separation.

  • Column Chromatography: If distillation fails to provide adequate separation, column chromatography is a viable alternative.

Q4: How can I remove the hydrolysis byproduct, 5-hexenoic acid, from my crude product?

The presence of 5-hexenoic acid can be addressed through a simple extraction procedure.

Troubleshooting:

  • Aqueous Base Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Water Wash: After the base wash, wash the organic layer with water to remove any remaining base and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) before proceeding with distillation or chromatography.

Q5: What is the best method to confirm the purity of my final this compound product?

Several analytical techniques can be used to assess the purity of the final product.

Recommended Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate volatile compounds and identify them based on their mass spectra. It can effectively quantify the purity and identify any remaining impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: The presence of a sharp nitrile peak (around 2240-2260 cm-1) and the absence of a broad hydroxyl peak (from the carboxylic acid) can indicate the purity of the product.

Data Presentation

PropertyThis compound5-bromo-1-pentene (Impurity)5-hexenoic acid (Impurity)
Molecular Formula C₆H₉NC₅H₉BrC₆H₁₀O₂
Molecular Weight 95.14 g/mol [4]149.03 g/mol [5]114.14 g/mol [6]
Boiling Point (atm) 160-162 °C[7]~127 °C~198 °C
Boiling Point (vacuum) 75-78 °C @ 13 mmHg[7]Not readily availableNot readily available
Solubility Soluble in alcohol, insoluble in water.[7]Insoluble in waterSlightly soluble in water

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is suitable for separating this compound from non-volatile impurities and some closely boiling point impurities.

Methodology:

  • Pre-treatment: If acidic impurities are suspected, wash the crude this compound with an equal volume of 5% aqueous sodium bicarbonate solution in a separatory funnel. Separate the organic layer, wash with water until the aqueous layer is neutral, and then dry the organic layer with anhydrous magnesium sulfate.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, and a fractionating column (e.g., Vigreux or packed with Raschig rings).

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Slowly reduce the pressure to the desired level (e.g., 13 mmHg).

    • Collect a forerun fraction, which may contain low-boiling impurities.

    • Carefully collect the main fraction at the expected boiling point (75-78 °C at 13 mmHg).[7]

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography

This protocol is useful for separating impurities with different polarities from this compound.

Methodology:

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. This compound is a relatively non-polar compound.

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.

    • A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A common starting point could be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor the separation using TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

G cluster_start Crude this compound cluster_troubleshooting Troubleshooting cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product start Crude Product q1 Dark Color? start->q1 q2 Acidic Impurities? start->q2 wash Aqueous Wash (e.g., 5% NaHCO3) q1->wash Yes distillation Fractional Distillation (Vacuum) q1->distillation No q2->wash Yes q2->distillation No q3 Close Boiling Points? chromatography Column Chromatography q3->chromatography Yes analysis GC-MS, NMR, IR q3->analysis No wash->distillation distillation->q3 chromatography->analysis end Pure this compound analysis->end

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_reactants Starting Materials cluster_reaction SN2 Reaction cluster_products Crude Product Mixture reactant1 5-bromo-1-pentene reaction Nucleophilic Substitution reactant1->reaction reactant2 Sodium Cyanide (NaCN) reactant2->reaction product This compound (Desired Product) reaction->product impurity1 5-bromo-1-pentene (Unreacted) reaction->impurity1 impurity2 5-hexenyl isocyanide (Side-product) reaction->impurity2 impurity3 5-hexenoic acid (Hydrolysis) reaction->impurity3

Caption: Logical relationship of products and impurities from synthesis.

References

Technical Support Center: Method Refinement for the Selective Synthesis of 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selective synthesis of 5-Hexenenitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the selective synthesis of this compound?

A1: The most prevalent and reliable method for the selective synthesis of this compound is the nucleophilic substitution (SN2) reaction between a 5-halopent-1-ene and an alkali metal cyanide. The reaction using 5-bromo-1-pentene and sodium cyanide in a polar aprotic solvent like DMSO is a well-established route. Another promising approach involves the use of phase-transfer catalysis (PTC) to facilitate the reaction between the organic-soluble halide and the aqueous-soluble cyanide salt.

Q2: What are the key reaction parameters to control for a selective synthesis?

A2: To ensure high selectivity and yield, it is crucial to control the following parameters:

  • Choice of Halide: 5-bromo-1-pentene is generally preferred over 5-chloro-1-pentene due to the better leaving group ability of the bromide ion.

  • Solvent: Polar aprotic solvents such as DMSO and DMF are highly effective as they solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion.[1]

  • Temperature: Maintaining a controlled temperature is critical to minimize side reactions. Higher temperatures can lead to the formation of elimination byproducts or isomerization of the double bond.

  • Purity of Reactants: The purity of the 5-halopent-1-ene and the cyanide salt is essential for a clean reaction with high conversion.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: The primary side reactions to consider are:

  • Isonitrile Formation: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. This can lead to the formation of the isomeric 5-hexenyl isocyanide. The choice of solvent and counter-ion can influence the ratio of nitrile to isonitrile.

  • Elimination (E2) Reaction: As a secondary halide, 5-bromo-1-pentene can undergo an E2 elimination reaction in the presence of a strong base, leading to the formation of 1,4-pentadiene. Using a good nucleophile that is a weak base, such as the cyanide ion, helps to minimize this side reaction.[1]

  • Double Bond Isomerization: Under certain conditions, the terminal double bond of this compound can migrate to form more stable internal isomers. This is more likely at elevated temperatures or in the presence of certain catalysts.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the starting material (5-bromo-1-pentene), the desired product (this compound), and potential byproducts such as the isonitrile isomer.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficiently reactive halide: 5-chloropent-1-ene may be less reactive than 5-bromo-1-pentene. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor solubility of cyanide salt: The cyanide salt may not be sufficiently soluble in the chosen solvent. 4. Impure reactants: Contaminants in the starting materials can inhibit the reaction.1. Use 5-bromo-1-pentene or add a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a highly polar aprotic solvent like DMSO or DMF. Consider using a phase-transfer catalyst if using a biphasic system. 4. Ensure the purity of both the 5-halopent-1-ene and the cyanide salt before starting the reaction.
Significant Formation of Isonitrile Byproduct 1. Reaction conditions favoring attack by the nitrogen atom of the cyanide ion. This can be influenced by the solvent and the cation of the cyanide salt.1. Use a polar aprotic solvent like DMSO which favors the SN2 attack by the carbon atom. Using sodium cyanide (NaCN) is generally preferred over silver cyanide (AgCN), as the latter has a more covalent character and can lead to higher isonitrile formation.
Formation of Elimination Byproducts (Dienes) 1. Use of a strongly basic cyanide source or high reaction temperatures. 2. Steric hindrance around the reaction center. 1. Use a cyanide salt that is a weak base, such as NaCN or KCN. Maintain the reaction at the lowest effective temperature. 2. 5-halopent-1-ene is a primary halide, which minimizes steric hindrance and favors the SN2 pathway over E2.
Isomerization of the Double Bond 1. High reaction temperatures. 2. Presence of acidic or basic impurities. 1. Maintain a controlled and moderate reaction temperature. 2. Ensure all reagents and solvents are pure and the reaction is performed under neutral or slightly basic conditions.
Difficulty in Product Purification 1. Close boiling points of the product and impurities. 2. Formation of azeotropes. 1. Use fractional distillation with a high-efficiency column to separate this compound from closely boiling impurities.[5][6][7] 2. If an azeotrope is suspected, consider alternative purification methods such as preparative gas chromatography or chemical treatment to remove the specific impurity.

Experimental Protocols

Method 1: Synthesis of this compound via SN2 Reaction

This protocol describes the synthesis of this compound from 5-bromo-1-pentene and sodium cyanide in dimethyl sulfoxide (DMSO).

Materials:

  • 5-bromo-1-pentene (1.0 eq)

  • Sodium cyanide (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 eq). Add anhydrous DMSO to the flask to create a slurry.

  • Addition of Reactant: To the stirred slurry, add 5-bromo-1-pentene (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[5][6][7]

Method 2: Synthesis of this compound using Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst to facilitate the reaction in a biphasic system.

Materials:

  • 5-bromo-1-pentene (1.0 eq)

  • Sodium cyanide (1.5 eq)

  • Benzyltriethylammonium chloride (0.1 eq)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium cyanide (1.5 eq) in water. Add toluene to the flask.

  • Catalyst Addition: Add benzyltriethylammonium chloride (0.1 eq) to the biphasic mixture.

  • Addition of Reactant: Add 5-bromo-1-pentene (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 6-8 hours. Monitor the reaction progress by GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer in a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.[5][6][7]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Method Solvent System Catalyst Temperature (°C) Typical Yield (%) Selectivity (Nitrile:Isonitrile)
SN2 DMSONone60-7080-90>95:5
SN2 DMFNone70-8075-85>95:5
SN2 EthanolNoneReflux50-60~90:10
PTC Toluene/WaterBenzyltriethylammonium chloride80-9085-95>98:2

Note: The data presented in this table are representative values based on typical outcomes for these types of reactions and may vary depending on specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 5-bromo-1-pentene 5-bromo-1-pentene SN2_Reaction SN2 Reaction (DMSO, 60-70°C) 5-bromo-1-pentene->SN2_Reaction NaCN NaCN NaCN->SN2_Reaction Extraction Aqueous Work-up & Extraction SN2_Reaction->Extraction Drying Drying over MgSO4 Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation This compound This compound Distillation->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Reactant Purity Low_Yield->Check_Purity Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Change_Solvent Consider Different Solvent (e.g., DMSO) Optimize_Temp->Change_Solvent Change_Solvent->Side_Products Isonitrile Isonitrile Formation? Side_Products->Isonitrile Yes Successful_Synthesis Successful Synthesis Side_Products->Successful_Synthesis No Use_NaCN Use NaCN instead of AgCN Isonitrile->Use_NaCN Yes Elimination Elimination Products? Isonitrile->Elimination No Use_NaCN->Elimination Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Yes Elimination->Successful_Synthesis No Weak_Base Use Weakly Basic Cyanide Lower_Temp->Weak_Base Weak_Base->Successful_Synthesis

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Nitrile Synthesis: 5-Hexenenitrile vs. Industrial Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of nitriles is a fundamental process. This guide provides an objective comparison of the laboratory-scale synthesis of 5-hexenenitrile with major industrial nitrile production methods, including the hydrocyanation of butadiene to adiponitrile, the ammoxidation of propylene to acrylonitrile, and the electrohydrodimerization of acrylonitrile to adiponitrile. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable synthesis strategy.

Comparison of Nitrile Synthesis Methods

The selection of a nitrile synthesis method depends on various factors, including the desired scale of production, the availability of starting materials, and the required purity of the final product. The following table summarizes the key quantitative data for the synthesis of this compound and other major nitriles.

ParameterThis compound Synthesis (Kolbe Method)Hydrocyanation of Butadiene (Adiponitrile)Ammoxidation of Propylene (Acrylonitrile)Electrohydrodimerization of Acrylonitrile (Adiponitrile)
Product This compoundAdiponitrileAcrylonitrileAdiponitrile
Starting Material(s) 5-Halo-1-hexene, Alkali Metal Cyanide1,3-Butadiene, Hydrogen CyanidePropylene, Ammonia, Oxygen (Air)Acrylonitrile
Catalyst/Reagent -Nickel-phosphorus complex, Lewis acidBismuth phosphomolybdate or similar mixed metal oxidesLead or Cadmium Cathode
Typical Yield Good to excellent for primary halides[1]84% - 96%[2]~80% (commercial)[3]85% selectivity, 82% current efficiency (optimized lab scale)[4]
Reaction Temperature Varies (e.g., reflux in acetone or DMSO)[5]30-150 °C[6]400–510 °C[7]25–55 °C[4]
Reaction Pressure AtmosphericAtmospheric to moderate pressure[6]0.3–2 atm (gauge)[7]Atmospheric
Key Advantages Straightforward laboratory procedure, applicable to various alkyl halides.[8]High atom economy, direct route from a bulk chemical.Single-step, continuous process from inexpensive feedstocks.[9]Can be powered by renewable electricity, avoids highly toxic HCN.
Key Disadvantages Use of highly toxic cyanide salts, potential for isonitrile byproduct formation.[8]Use of extremely toxic hydrogen cyanide, complex multi-step process.[10][11]High energy input, harsh reaction conditions.Requires specialized electrochemical setup, potential for byproduct formation.[12]

Experimental Protocols

Synthesis of this compound via Kolbe Nitrile Synthesis

This method involves the nucleophilic substitution of a halide with a cyanide ion.[8][13] It is a common laboratory-scale method for the preparation of alkyl nitriles.[5]

Materials:

  • 5-Bromo-1-hexene

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-1-hexene in anhydrous DMSO.

  • Add a stoichiometric excess of sodium cyanide to the solution.

  • Heat the reaction mixture to a temperature of approximately 90-100 °C and maintain for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with water to remove any remaining DMSO and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis of Adiponitrile via Hydrocyanation of Butadiene (Conceptual Laboratory Adaptation)

This process, used extensively in industry, involves the nickel-catalyzed addition of hydrogen cyanide to 1,3-butadiene in two stages.[10][14][15] A laboratory-scale adaptation would require stringent safety precautions due to the use of highly toxic hydrogen cyanide.[11]

Materials:

  • 1,3-Butadiene

  • Hydrogen cyanide (HCN)

  • Zero-valent nickel catalyst with phosphite ligands (e.g., Ni[P(OAr)₃]₄)

  • Lewis acid co-catalyst (e.g., ZnCl₂)

  • Solvent (e.g., tetrahydrofuran or toluene)

Procedure:

  • First Hydrocyanation: In a pressure-rated reactor under an inert atmosphere, dissolve the nickel catalyst in the chosen solvent.

  • Cool the reactor and introduce a controlled amount of liquefied 1,3-butadiene.

  • Slowly add one equivalent of hydrogen cyanide to the reaction mixture while maintaining the temperature between 80-130 °C.

  • After the reaction is complete, the resulting mixture contains primarily 3-pentenenitrile and 2-methyl-3-butenenitrile.

  • Isomerization: The mixture is then heated in the presence of the nickel catalyst and a Lewis acid co-catalyst to isomerize the branched nitrile to the linear 3-pentenenitrile.

  • Second Hydrocyanation: A second equivalent of hydrogen cyanide is then introduced to the reaction mixture, which selectively adds to the 3-pentenenitrile to form adiponitrile.

  • The adiponitrile is then separated from the catalyst and byproducts by distillation.

Synthesis of Acrylonitrile via Ammoxidation of Propylene (Conceptual Laboratory Adaptation)

The SOHIO process is the dominant industrial method for acrylonitrile production and involves the vapor-phase reaction of propylene, ammonia, and air over a solid-state catalyst.[2][7]

Materials:

  • Propylene gas

  • Ammonia gas

  • Air (or a mixture of oxygen and an inert gas)

  • Bismuth phosphomolybdate catalyst on a silica support

Procedure:

  • Set up a fixed-bed or fluidized-bed reactor containing the bismuth phosphomolybdate catalyst.

  • Heat the reactor to the reaction temperature, typically between 400-510 °C.[7]

  • Introduce a gaseous feed stream of propylene, ammonia, and air in a specific molar ratio (e.g., propylene:ammonia:air of approximately 1:1.1:9.5).

  • The effluent gas stream from the reactor, containing acrylonitrile, unreacted starting materials, and byproducts (acetonitrile, hydrogen cyanide), is then passed through a quench tower to cool the gases and absorb the products into water.

  • The aqueous solution is then subjected to a series of distillations to separate and purify the acrylonitrile.

Synthesis of Adiponitrile via Electrohydrodimerization of Acrylonitrile

This electrochemical method provides a greener alternative to the hydrocyanation of butadiene by avoiding the use of hydrogen cyanide.[16]

Materials:

  • Acrylonitrile

  • Aqueous solution of a quaternary ammonium salt (e.g., tetraethylammonium p-toluenesulfonate) as the supporting electrolyte

  • Lead or cadmium cathode

  • Platinum or carbon anode

  • Divided or undivided electrochemical cell

Procedure:

  • Prepare an aqueous electrolyte solution containing the quaternary ammonium salt and acrylonitrile. The concentration of acrylonitrile is typically kept low in the aqueous phase, with a separate organic phase of acrylonitrile being used in some setups.

  • Place the electrolyte in an electrochemical cell equipped with the cathode and anode. In a divided cell, a membrane separates the cathode and anode compartments.

  • Apply a constant current or potential to the cell. The reduction of acrylonitrile occurs at the cathode, leading to the formation of adiponitrile.

  • The reaction is typically carried out at a controlled temperature (e.g., 50 °C).

  • After the electrolysis is complete, the adiponitrile is extracted from the electrolyte using an organic solvent.

  • The organic layer is then washed, dried, and the adiponitrile is purified by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows for the synthesis methods described above.

Kolbe_Nitrile_Synthesis Kolbe Nitrile Synthesis of this compound start Start reactant1 5-Bromo-1-hexene start->reactant1 reactant2 Sodium Cyanide start->reactant2 solvent DMSO start->solvent reaction Reaction (Heating, Reflux) reactant1->reaction reactant2->reaction solvent->reaction workup Workup (Extraction with Diethyl Ether) reaction->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product end End product->end

Kolbe Nitrile Synthesis Workflow

Hydrocyanation_of_Butadiene Hydrocyanation of Butadiene to Adiponitrile cluster_first_stage First Hydrocyanation cluster_isomerization Isomerization cluster_second_stage Second Hydrocyanation butadiene 1,3-Butadiene reaction1 Reaction 1 butadiene->reaction1 hcn1 HCN hcn1->reaction1 catalyst1 Ni(0) Catalyst catalyst1->reaction1 pentenenitriles Pentenenitrile Isomers reaction1->pentenenitriles isomerization_reaction Isomerization pentenenitriles->isomerization_reaction linear_pentenenitrile 3-Pentenenitrile isomerization_reaction->linear_pentenenitrile reaction2 Reaction 2 linear_pentenenitrile->reaction2 hcn2 HCN hcn2->reaction2 catalyst2 Ni(0) Catalyst + Lewis Acid catalyst2->reaction2 product Adiponitrile reaction2->product

Hydrocyanation of Butadiene Workflow

Ammoxidation_of_Propylene Ammoxidation of Propylene to Acrylonitrile propylene Propylene reactor Fluidized Bed Reactor (400-510 °C) propylene->reactor ammonia Ammonia ammonia->reactor air Air air->reactor catalyst Bi-Mo Catalyst catalyst->reactor quench Quench Tower reactor->quench distillation Distillation quench->distillation product Acrylonitrile distillation->product

Ammoxidation of Propylene Workflow

Electrohydrodimerization Electrohydrodimerization of Acrylonitrile acrylonitrile Acrylonitrile cell Electrochemical Cell (Pb or Cd Cathode) acrylonitrile->cell electrolyte Aqueous Electrolyte electrolyte->cell extraction Solvent Extraction cell->extraction distillation Distillation extraction->distillation product Adiponitrile distillation->product

Electrohydrodimerization Workflow

References

Validation of a Novel GC-FID Method for the Quantification of 5-Hexenenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive validation of a newly developed Gas Chromatography with Flame Ionization Detection (GC-FID) method for the accurate quantification of 5-hexenenitrile. For a thorough evaluation, its performance is compared against a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this compound. All experimental data and protocols are provided to support the findings.

Introduction to this compound and Analytical Challenges

Comparative Overview of Analytical Methods

Two primary analytical techniques were developed and validated for the quantification of this compound: a novel GC-FID method and a comparative HPLC-UV method. The GC-FID method is presented as the primary, recommended technique due to its superior sensitivity and resolution for this volatile, non-polar analyte.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for volatile compounds like this compound. It offers high resolution and sensitivity. The flame ionization detector is particularly effective for organic molecules containing carbon-hydrogen bonds.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While versatile, HPLC is generally better suited for less volatile and more polar compounds. For this compound, which lacks a strong chromophore, achieving high sensitivity with UV detection presents a challenge.

Data Presentation: Performance Comparison

The following tables summarize the quantitative validation data for the new GC-FID method and the comparative HPLC-UV method.

Table 1: Linearity

ParameterGC-FID MethodHPLC-UV Method
Range 1 - 200 µg/mL10 - 500 µg/mL
Correlation Coefficient (r²) 0.99950.9981
Equation y = 52.4x + 15.8y = 18.2x + 25.3

Table 2: Accuracy (Recovery)

Concentration SpikedGC-FID Method (% Recovery)HPLC-UV Method (% Recovery)
Low (5 µg/mL) 99.2%95.8%
Medium (100 µg/mL) 101.5%98.1%
High (180 µg/mL) 99.8%102.3%

Table 3: Precision (Relative Standard Deviation, %RSD)

ParameterGC-FID Method (%RSD)HPLC-UV Method (%RSD)
Intra-day Precision (n=6) 1.2%2.5%
Inter-day Precision (n=3 days) 1.8%3.1%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterGC-FID MethodHPLC-UV Method
Limit of Detection (LOD) 0.3 µg/mL3.1 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL10.3 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. New GC-FID Method

  • Instrumentation: Agilent 7890B GC system with a flame ionization detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: A stock solution of 1 mg/mL this compound in methanol was prepared. Calibration standards were prepared by serial dilution of the stock solution in methanol to concentrations of 1, 5, 20, 50, 100, and 200 µg/mL.

4.2. Comparative HPLC-UV Method

  • Instrumentation: Shimadzu LC-20AD HPLC system with a SPD-20A UV/Vis detector.

  • Column: C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL this compound in acetonitrile was prepared. Calibration standards were prepared by serial dilution of the stock solution in the mobile phase to concentrations of 10, 50, 100, 250, and 500 µg/mL.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilution Serial Dilution Stock->Dilution QC_Samples QC Samples Stock->QC_Samples Standards Calibration Standards (1-200 µg/mL) Dilution->Standards Injection Inject 1 µL into GC Standards->Injection QC_Samples->Injection Separation Separation on DB-5ms Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the GC-FID analysis of this compound.

Validation_Parameters cluster_limits Detection Limits Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Specificity Specificity Validation->Specificity LOD LOD (Limit of Detection) Linearity->LOD LOQ LOQ (Limit of Quantification) LOD->LOQ

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The newly developed GC-FID method demonstrates excellent performance for the quantification of this compound, with superior linearity, accuracy, precision, and lower detection limits compared to the HPLC-UV method. The provided data and protocols establish the GC-FID method as a reliable and robust analytical tool for researchers, scientists, and professionals in drug development. The HPLC-UV method, while functional, is less suitable for sensitive quantification of this particular analyte.

References

A Comparative Analysis of Catalysts for the Hydrogenation of 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective hydrogenation of 5-hexenenitrile is a critical transformation, yielding valuable intermediates such as 6-aminocapronitrile, a precursor to Nylon-6, and other related compounds. The choice of catalyst is paramount in directing the reaction towards the desired product, influencing conversion rates, selectivity, and overall process efficiency. This guide provides a comparative overview of common catalysts employed in this reaction, supported by experimental data from related nitrile hydrogenation studies.

The hydrogenation of this compound presents a dual challenge: the reduction of the nitrile group to a primary amine and the saturation of the carbon-carbon double bond. The ideal catalyst should exhibit high activity and selectivity, favoring the formation of 6-aminocapronitrile while minimizing the production of byproducts such as secondary amines or oligomers. This comparison focuses on catalysts based on Nickel (Ni), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru), drawing parallels from studies on structurally similar unsaturated and saturated nitriles.

Catalyst Performance Comparison

The selection of a catalyst for this compound hydrogenation is a trade-off between activity, selectivity, and cost. While direct comparative data for this compound is limited in publicly available literature, extensive research on analogous compounds like adiponitrile and various unsaturated nitriles provides valuable insights into the expected performance of different catalytic systems.

Catalyst TypeSupportTypical Reaction ConditionsConversion (%)Selectivity to Primary Amine (%)Key Strengths & Weaknesses
Raney Nickel None80-150°C, 40-100 bar H₂>9585-95Strengths: High activity, cost-effective. Weaknesses: Pyrophoric nature, potential for lower selectivity compared to noble metals.[1][2]
Supported Nickel SiO₂, Al₂O₃100-180°C, 50-150 bar H₂80-9970-94Strengths: Improved safety and handling over Raney Ni. Weaknesses: Can require promoters (e.g., K₂O, La₂O₃) to enhance selectivity.[3][4]
Palladium on Carbon (Pd/C) Carbon25-80°C, 1-10 bar H₂>99VariableStrengths: High activity for C=C bond hydrogenation at mild conditions. Weaknesses: Can lead to a mixture of primary and secondary amines; selectivity is highly dependent on reaction conditions and additives.[5][6]
Rhodium on Carbon (Rh/C) Carbon, Al₂O₃25-100°C, 20-80 bar H₂HighHighStrengths: Generally high selectivity to primary amines. Weaknesses: Higher cost compared to Ni and Pd.[7][8]
Ruthenium on Carbon (Ru/C) Carbon80-150°C, 50-120 bar H₂HighHighStrengths: Excellent selectivity for nitrile hydrogenation, can be used for chemoselective reductions. Weaknesses: Higher cost, may require higher temperatures and pressures.[9][10][11]

Note: The data presented is a summary from studies on various nitriles and should be considered as indicative for the hydrogenation of this compound. Actual performance will depend on the specific reaction conditions and catalyst preparation methods.

Reaction Pathways and Experimental Workflows

The hydrogenation of this compound can proceed through several pathways, influencing the final product distribution. The primary goal is typically the selective hydrogenation of the nitrile group to a primary amine (6-aminocapronitrile), which also involves the saturation of the C=C bond.

ReactionPathways This compound This compound Iminohexane Iminohexane (Intermediate) This compound->Iminohexane + H₂ 6-Aminocapronitrile 6-Aminocapronitrile (Primary Amine) Iminohexane->6-Aminocapronitrile + H₂ Secondary Amine Secondary Amine (Byproduct) Iminohexane->Secondary Amine + 6-Aminocapronitrile - NH₃ Further Hydrogenation Products Further Hydrogenation Products Secondary Amine->Further Hydrogenation Products

Caption: Reaction pathways in this compound hydrogenation.

A typical experimental workflow for comparing the performance of different catalysts in the hydrogenation of this compound is outlined below. This systematic approach ensures that the comparison is conducted under controlled and reproducible conditions.

ExperimentalWorkflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Catalyst Synthesis Catalyst Synthesis Characterization Characterization (e.g., TEM, XRD, Chemisorption) Catalyst Synthesis->Characterization Reactor Setup Autoclave Reactor Setup Characterization->Reactor Setup Reaction Execution Reaction Execution (Controlled T, P, Stirring) Reactor Setup->Reaction Execution Sampling Periodic Sampling Reaction Execution->Sampling Analysis Analysis (GC, GC-MS, NMR) Sampling->Analysis Data Evaluation Data Evaluation Analysis->Data Evaluation Conversion & Selectivity Calculation

Caption: General experimental workflow for catalyst comparison.

Experimental Protocols

Below are representative experimental protocols for nitrile hydrogenation using different types of catalysts. These can be adapted for the specific case of this compound.

Hydrogenation using a Supported Nickel Catalyst

This protocol is based on the hydrogenation of adiponitrile, a saturated analogue of this compound.[12][3]

  • Catalyst Preparation: A supported nickel catalyst (e.g., 20 wt% Ni on SiO₂) is prepared by incipient wetness impregnation of the support with a nickel salt solution (e.g., nickel nitrate), followed by drying and calcination. The catalyst is then reduced in a stream of hydrogen at elevated temperatures (e.g., 400-500°C) prior to use.

  • Reaction Setup: A high-pressure autoclave is charged with this compound, a suitable solvent (e.g., ethanol or dioxane), and the pre-reduced nickel catalyst. For enhanced selectivity to the primary amine, an alkaline promoter such as sodium hydroxide may be added.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 bar). The reaction mixture is heated to the target temperature (e.g., 120-160°C) and stirred vigorously.

  • Analysis: The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the selectivity to 6-aminocapronitrile and other products.

Hydrogenation using a Palladium on Carbon (Pd/C) Catalyst

This protocol is adapted from studies on the chemoselective hydrogenation of unsaturated nitriles.[5]

  • Catalyst and Reagents: Commercially available 5% or 10% Pd/C is typically used. The substrate, this compound, is dissolved in a suitable solvent such as ethanol, ethyl acetate, or a biphasic solvent system (e.g., dichloromethane/water).

  • Reaction Setup: The reaction is carried out in a stirred autoclave or a glass reactor suitable for hydrogenation at low to moderate pressures.

  • Hydrogenation: The reactor is charged with the substrate solution and the Pd/C catalyst. The system is purged with nitrogen and then pressurized with hydrogen (e.g., 1-10 bar). The reaction is typically conducted at or near room temperature.

  • Work-up and Analysis: Upon completion, the catalyst is removed by filtration. The filtrate is then analyzed by GC or NMR to determine the product distribution. The high activity of Pd/C for C=C bond hydrogenation means that the double bond in this compound is expected to be readily saturated under these conditions.

Conclusion

The choice of catalyst for the hydrogenation of this compound is a critical decision that significantly impacts the product distribution and process economics.

  • Nickel-based catalysts , particularly Raney Nickel and promoted supported nickel catalysts, offer a cost-effective and highly active option for large-scale production, with good selectivity towards the desired 6-aminocapronitrile.

  • Palladium catalysts are highly effective for the saturation of the carbon-carbon double bond under mild conditions, but careful control of reaction parameters is necessary to achieve high selectivity to the primary amine.

  • Rhodium and Ruthenium catalysts generally provide excellent selectivity for the hydrogenation of the nitrile group to the primary amine, making them attractive options for applications where high purity is essential, despite their higher cost.

Further optimization of reaction conditions, including solvent, temperature, pressure, and the use of additives, is crucial for maximizing the yield and selectivity of the desired products for any chosen catalytic system. It is recommended that researchers conduct their own catalyst screening and process optimization to identify the most suitable catalyst for their specific requirements.

References

Confirming the Structure of 5-Hexenenitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and development. For a seemingly simple molecule like 5-hexenenitrile, a combination of spectroscopic techniques provides the necessary evidence to distinguish it from its isomers and other closely related compounds. This guide provides a comparative analysis of the spectroscopic data for this compound against relevant alternatives, supported by experimental protocols and data visualizations to aid in structural elucidation.

Spectroscopic Data Comparison

The primary methods for elucidating the structure of this compound are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Below is a comparison of the expected data for this compound with two key alternatives: its saturated analog, hexanenitrile, and its isomeric counterpart, 2-methyl-4-pentenenitrile.

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying key functional groups. The presence of both a nitrile (-C≡N) and a terminal alkene (-CH=CH₂) in this compound gives rise to characteristic absorption bands that are absent in its saturated analog, hexanenitrile.

Functional Group Vibrational Mode This compound (cm⁻¹) ** Hexanenitrile (cm⁻¹) 2-Methyl-4-pentenenitrile (cm⁻¹) **
Nitrile (C≡N)Stretch~2247~2245~2240
Alkene (C=C)Stretch~1642Absent~1645
Alkene (=C-H)Stretch~3080Absent~3080
Alkene (=C-H)Bend (out-of-plane)~995, ~915Absent~995, ~915
Alkane (C-H)Stretch~2850-2960~2870-2960~2870-2960

Data compiled from various sources, including the NIST Chemistry WebBook and SpectraBase.[1][2][3]

¹H NMR Spectroscopy Data

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The vinyl protons of this compound produce a distinctive set of signals in the downfield region (δ 5.0-6.0 ppm), which are absent in the spectrum of hexanenitrile.

Proton Environment This compound (δ, ppm) Multiplicity Hexanenitrile (δ, ppm) Multiplicity
H₂C=CH-~5.7-5.9ddtAbsent-
H₂C =CH-~5.0-5.1mAbsent-
-CH₂-C≡N~2.4t~2.3t
=CH-CH₂-~2.1qAbsent-
-CH₂-CH₂-C≡N~1.7p~1.6p
CH₃-(CH₂)₃-Absent-~0.9t

Note: Chemical shifts (δ) are relative to TMS. Multiplicity: ddt = doublet of doublets of triplets, m = multiplet, t = triplet, q = quartet, p = pentet. Data is estimated based on typical values and may vary with solvent and instrument.[4][5]

¹³C NMR Spectroscopy Data

Carbon NMR complements ¹H NMR by providing information about the carbon skeleton. The sp² hybridized carbons of the alkene and the sp hybridized carbon of the nitrile are key identifiers for this compound.

Carbon Environment This compound (δ, ppm) Hexanenitrile (δ, ppm)
-C ≡N~119~119
H₂C=C H-~137Absent
C H₂=CH-~115Absent
=CH-C H₂-~33Absent
-C H₂-CH₂-C≡N~24~31
-CH₂-C H₂-C≡N~16~25
C H₃-Absent~14

Note: Chemical shifts (δ) are relative to TMS. Data is estimated based on typical values and may vary with solvent and instrument.[6][7]

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Both this compound and its isomer 2-methyl-4-pentenenitrile have the same molecular formula (C₆H₉N) and therefore the same nominal molecular weight.[1][8] However, their fragmentation patterns can differ, aiding in their distinction. Hexanenitrile has a different molecular formula (C₆H₁₁N) and thus a different molecular weight.[9]

Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z Fragments
This compoundC₆H₉N95.1495 (M+), 55, 41, 39
HexanenitrileC₆H₁₁N97.1697 (M+), 55, 41
2-Methyl-4-pentenenitrileC₆H₉N95.1495 (M+), 80, 54, 41

Data obtained from the NIST Mass Spectrometry Data Center.[1][9][10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: For neat liquid analysis, place a single drop of the sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Instrument Setup:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the salt plates with the sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for high-resolution spectra.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is used.

  • Ionization:

    • In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Analysis

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for using multiple spectroscopic techniques to confirm the structure of an unknown compound, such as this compound.

G cluster_0 Spectroscopic Analysis Workflow Unknown Unknown Sample (e.g., this compound) MS Mass Spectrometry (MS) Unknown->MS Determine Mol. Weight & Fragmentation IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR Determine Connectivity & Chemical Environment Data Combined Spectroscopic Data MS->Data IR->Data NMR->Data Structure Proposed Structure Data->Structure Confirm Structure Confirmed Structure->Confirm Data Consistent?

Caption: Logical workflow for structure elucidation.

Structure-Spectrum Correlation for this compound

This diagram shows the direct relationship between the different parts of the this compound molecule and their expected signals in the various spectra.

G cluster_1 Structure-Spectrum Correlation of this compound cluster_ir IR Signals (cm⁻¹) cluster_h_nmr ¹H NMR Signals (ppm) cluster_c_nmr ¹³C NMR Signals (ppm) struct H₂C =CH -CH₂ -CH₂ -CH₂ -C≡N ir_alkene ~1642 (C=C) ~3080 (=C-H) struct:f1->ir_alkene ir_nitrile ~2247 (C≡N) struct:f5->ir_nitrile h_nmr_alkene ~5.0-5.9 struct:f0->h_nmr_alkene struct:f1->h_nmr_alkene h_nmr_allyl ~2.1 struct:f2->h_nmr_allyl h_nmr_alpha ~2.4 struct:f4->h_nmr_alpha c_nmr_alkene ~115, ~137 struct:f0->c_nmr_alkene struct:f1->c_nmr_alkene c_nmr_nitrile ~119 struct:f5->c_nmr_nitrile

Caption: Key structural features and their spectroscopic signals.

References

Benchmarking the Performance of 5-Hexenenitrile-Derived Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel polymers with tailored properties is a cornerstone of advancement in materials science and medicine. 5-Hexenenitrile, a versatile aliphatic nitrile, presents an intriguing building block for polymers with potential applications in specialized fields, including drug delivery. This guide provides an objective comparison of the performance of this compound-derived polymers against relevant alternatives, supported by available data and detailed experimental protocols.

Introduction to this compound and Nitrile-Containing Polymers

This compound is an organic compound featuring a six-carbon chain with a terminal alkene group and a nitrile (−C≡N) functional group.[1][2] This bifunctionality allows it to be incorporated into polymer structures through various synthetic routes. The highly polar nitrile group is known to enhance key polymer properties. For instance, the incorporation of nitrile groups can increase the glass transition temperature (Tg) by promoting strong intermolecular dipole-dipole interactions, which restrict polymer chain motion.[3] This polarity also contributes to improved thermal stability and solvent resistance in polymers.[3]

Polymers containing nitrile groups, such as nitrile rubber, are widely used for their resistance to fuels and oils.[4][5] In more advanced applications, the nitrile group serves as a versatile chemical handle for further modification of the polymer.[6]

Performance Benchmarks: A Comparative Analysis

Direct performance data for homopolymers of this compound is not extensively documented in publicly available literature. However, we can infer performance characteristics based on studies of other nitrile-containing polymers and compare them to established materials. The following tables summarize key performance indicators.

Table 1: Thermal Properties of Nitrile-Containing Polymers and Alternatives

Polymer/Polymer ClassGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td,95%) (°C)Key Characteristics
Nitrile-Containing Copolymers (Lignin-derived) 126 – 146 (at ≤ 5 mol% nitrile content)~302 - 319Increased Tg and thermal stability are attributed to the polar nitrile group.[3]
Poly(styrene-co-acrylonitrile) (SAN) ~100~350Higher Tg compared to pure polystyrene due to the nitrile group.[3]
Polylactide (PLA) 60 - 65~350Biodegradable polyester with moderate thermal stability.[7]
Poly(ethylene glycol) (PEG) -67~360Highly biocompatible, water-soluble polymer with a low Tg.[7][8]

Table 2: Mechanical and Chemical Properties

Polymer/Polymer ClassMechanical PropertiesSolvent ResistanceNoteworthy Properties
Nitrile-Containing Polymethacrylates Data not readily availableGood solvent resistance reported.[3]The nitrile group enhances resistance to non-polar solvents.
Nitrile Rubber High tensile strength and elongationExcellent resistance to oils and fuels.[4]Widely used for seals and gloves.[9]
Polysulfones High strength and stiffnessGood resistance to acids, bases, and many solvents.Amorphous thermoplastics with excellent thermal properties.[10]
Zwitterionic Polymers Varies with compositionGenerally water-soluble.[7]Biocompatible, immunologically inert, and considered a PEG alternative.[7][11]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are methodologies for key experiments in polymer characterization.

1. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).

  • Methodology (DSC):

    • A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • A heat-cool-heat cycle is often employed to erase the thermal history of the material. The Tg is determined from the second heating scan.

  • Methodology (TGA):

    • A polymer sample (10-20 mg) is placed in a high-purity alumina crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.

    • The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (Td,95%).[3]

2. Structural Characterization: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized polymer and the incorporation of the nitrile group.

  • Methodology (FTIR):

    • A thin film of the polymer is cast on a salt plate (e.g., NaCl or KBr), or the sample is analyzed as a KBr pellet.

    • The sample is scanned over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

    • The presence of a characteristic peak for the nitrile group (C≡N) stretch is expected around 2240-2260 cm⁻¹.

  • Methodology (¹H-NMR):

    • The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The ¹H-NMR spectrum is recorded.

    • The chemical shifts and integration of the peaks are analyzed to confirm the polymer structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of novel polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application & Performance cluster_drug_dev Drug Development Context Monomer This compound Monomer Polymerization Polymerization Reaction (e.g., Free Radical, ROMP) Monomer->Polymerization Purification Purification of Polymer Polymerization->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (e.g., Tensile Test) Purification->Mechanical Performance Performance Benchmarking Structural->Performance Thermal->Performance Mechanical->Performance DrugDelivery Drug Delivery System Formulation Performance->DrugDelivery Biocompatibility Biocompatibility & Efficacy Testing DrugDelivery->Biocompatibility

Workflow for Polymer Synthesis, Characterization, and Application Testing.

Logical Relationships in Drug Delivery Systems

The development of a polymer-based drug delivery system involves a series of logical steps, from material selection to final application. The properties of the polymer directly influence its suitability for such applications.

G cluster_properties Polymer Properties cluster_application Drug Delivery Application P1 Biocompatibility A1 PEG (Polyethylene Glycol) App Successful Drug Delivery System P1->App P2 Biodegradability A2 Zwitterionic Polymers P2->App P3 Drug Loading Capacity A3 Polysarcosine P3->App P4 Controlled Release Profile P4->App

Key Polymer Properties for Drug Delivery Systems and Common Alternatives.

Alternatives in Drug Delivery

For drug delivery applications, polymers derived from this compound would be benchmarked against established biocompatible polymers.

  • Poly(ethylene glycol) (PEG): For decades, PEG has been the gold standard in polymer therapeutics due to its high biocompatibility and water solubility.[7][12] However, concerns about the immunogenicity of PEG have prompted a search for alternatives.[7][11]

  • Zwitterionic Polymers: This class of polymers, which includes poly(carboxybetaine) and poly(sulfobetaine), is gaining significant interest as a PEG alternative. They are known to be water-soluble, immunologically inert, and often biodegradable.[7][11]

  • Polysarcosine (PSar): PSar is another promising PEG alternative with stealth properties similar to PEG. It has been used for surface modification of lipid nanoparticles for delivering genetic material.[8]

  • Polyglycerols (PGs): These are highly hydrophilic and water-soluble polymers with good biocompatibility profiles and low toxicity.[8]

Conclusion

While specific data on polymers derived solely from this compound is sparse, the known effects of incorporating nitrile groups into polymer backbones suggest they could offer enhanced thermal stability and chemical resistance. For applications in drug development, these materials would need to demonstrate superior or comparable biocompatibility, biodegradability, and efficacy against well-established alternatives like PEG, zwitterionic polymers, and polysarcosine. Further research and direct comparative studies are necessary to fully elucidate the performance benchmarks of this compound-derived polymers.

References

Validating Experimental Findings on 5-Hexenenitrile: A DFT Calculation Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for 5-hexenenitrile with the computational results that can be obtained through Density Functional Theory (DFT) calculations. By juxtaposing experimental findings with theoretical predictions, researchers can gain deeper insights into the molecular properties and reactivity of this versatile nitrile compound. This document outlines the key experimental data, details the appropriate computational methodologies for validation, and presents the information in a clear, comparative format.

Experimental Data Summary

A compilation of experimentally determined properties for this compound is presented below. These values serve as the benchmark for validation by computational methods.

PropertyExperimental ValueReference
Molecular FormulaC6H9N[1]
Molecular Weight95.14 g/mol [1]
Boiling Point165 °C (lit.)
Density0.837 g/mL at 25 °C (lit.)
Refractive Index (n20/D)1.427 (lit.)
IUPAC Namehex-5-enenitrile[1]
InChIInChI=1S/C6H9N/c1-2-3-4-5-6-7/h2H,1,3-5H2[1]
SMILESC=CCCCC#N[1]

Spectroscopic Data

Experimental spectroscopic data provides a fingerprint of the molecule's vibrational and electronic properties. Below is a summary of key spectral information available for this compound.

Spectrum TypeSource
IR SpectrumAvailable from PubChem, recorded on a Bruker Tensor 27 FT-IR.[2]
Raman SpectrumAvailable from PubChem, recorded on a Bruker MultiRAM FT-Raman.
Mass Spectrum (EI)Available from the NIST WebBook.
1H-NMR SpectrumData available in various chemical databases.
13C-NMR SpectrumData available in various chemical databases.

DFT Computational Approach for Validation

To validate the experimental findings, a series of DFT calculations can be performed. The following section outlines a robust and widely accepted computational protocol for a molecule like this compound.

Computational Protocol
  • Geometry Optimization: The first step is to determine the lowest energy conformation of the this compound molecule. This is achieved through a geometry optimization calculation. A commonly used and reliable method is the B3LYP functional with a 6-31G(d) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[3]

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[4] The calculated frequencies can then be compared with the experimental IR and Raman spectra.

  • NMR Chemical Shift Calculation: To validate the experimental NMR data, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed.[5] Calculations are often performed using a functional like B3LYP with a larger basis set, such as 6-311+G(2d,p), to achieve higher accuracy for chemical shift predictions.[5][6] The calculated chemical shifts for ¹H and ¹³C can be directly compared to the experimental spectra.

Software

These calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or NWChem.

Comparative Analysis: Experimental vs. Theoretical

The true power of this approach lies in the direct comparison of the experimental data with the results obtained from DFT calculations.

ParameterExperimental DataDFT Calculation
Molecular Geometry (Not directly measured in this summary)Optimized bond lengths, bond angles, and dihedral angles.
IR Vibrational Frequencies Experimental IR spectrum shows characteristic peaks for C≡N, C=C, and C-H stretches.Calculated vibrational frequencies can be correlated to the experimental peaks, aiding in the precise assignment of each vibrational mode.[4]
¹H NMR Chemical Shifts Experimental spectrum with specific ppm values for each proton.Calculated isotropic shielding values can be converted to chemical shifts and compared with the experimental data to confirm structural assignments.[7]
¹³C NMR Chemical Shifts Experimental spectrum with specific ppm values for each carbon atom.Calculated chemical shifts for each carbon atom provide further validation of the molecular structure.[7]

Workflow for DFT Validation of Experimental Data

The following diagram illustrates the logical workflow for using DFT calculations to validate experimental findings for a molecule like this compound.

DFT_Validation_Workflow cluster_experimental Experimental Data Acquisition cluster_computational DFT Calculations cluster_analysis Comparative Analysis exp_data Experimental Measurements (NMR, IR, Raman, etc.) compare_spectra Compare Calculated vs. Experimental Spectra exp_data->compare_spectra mol_structure Propose Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc freq_calc->compare_spectra nmr_calc->compare_spectra validate_structure Validate/Refine Molecular Structure compare_spectra->validate_structure

Caption: Workflow for validating experimental data with DFT calculations.

Signaling Pathway of Computational Analysis

The decision-making process within the computational validation workflow can be visualized as a signaling pathway.

Computational_Pathway start Start: Experimental Data dft_setup Setup DFT Calculation (Functional, Basis Set) start->dft_setup comparison Compare with Experimental Data start->comparison geom_opt Perform Geometry Optimization dft_setup->geom_opt freq_check Check for Imaginary Frequencies geom_opt->freq_check is_minimum Structure is a Minimum freq_check->is_minimum No not_minimum Structure is a Transition State or Incorrect Conformer freq_check->not_minimum Yes calc_properties Calculate Spectroscopic Properties (IR, NMR) is_minimum->calc_properties reoptimize Re-optimize or Find New Conformer not_minimum->reoptimize reoptimize->geom_opt calc_properties->comparison agreement Good Agreement? comparison->agreement validated Structure Validated agreement->validated Yes refine Refine Computational Model or Re-examine Experimental Data agreement->refine No refine->dft_setup

Caption: Decision pathway for computational validation of molecular structure.

Conclusion

The integration of DFT calculations with experimental data provides a powerful framework for the comprehensive characterization of molecules like this compound. While experimental results provide real-world measurements, DFT calculations offer a theoretical lens to interpret and validate these findings at a molecular level. This comparative approach not only confirms structural assignments but also provides deeper insights into the electronic and vibrational properties that govern the molecule's reactivity and function, which is of significant interest to researchers in chemistry and drug development.

References

Cross-Validation of Experimental Results for 5-Hexenenitrile Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key reactions involving 5-hexenenitrile: its formation as a byproduct during the gas-phase Beckmann rearrangement of cyclohexanone oxime and its selective oxidation to a ketone via a Wacker-Tsuji type reaction. The data and protocols presented are collated from peer-reviewed literature to offer a cross-validated resource for chemists in research and development.

I. Comparative Analysis of this compound Reactions

The following tables summarize the quantitative data for the formation and subsequent reaction of this compound under different catalytic systems.

Table 1: Formation of this compound as a Byproduct in the Gas-Phase Beckmann Rearrangement of Cyclohexanone Oxime

The gas-phase Beckmann rearrangement is a crucial industrial process for the production of ε-caprolactam, the monomer for Nylon 6.[1] However, under certain conditions, a side reaction can lead to the formation of this compound. The selectivity of this process is highly dependent on the catalyst and reaction temperature.

CatalystTemperature (°C)ε-Caprolactam Selectivity (%)This compound Selectivity (%)Other Byproducts Selectivity (%)
Nb-MCM-41 (Si/Nb=32)250~65~20~15
Nb-MCM-41 (Si/Nb=32)300>95<5<1
Nb-MCM-41 (Si/Nb=32)350~85~10~5

Data extrapolated from graphical representations in cited literature.

Table 2: Wacker-Tsuji Oxidation of Terminal Alkenes

SubstrateCatalyst SystemCo-catalystSolventYield of Methyl Ketone (%)
1-OctenePdCl₂ (5 mol%)Fe(III) citrate·nH₂O (5 mol%)DME/H₂O (3:1)75
1-DecenePdCl₂ (10 mol%)CuCl (1.0 equiv)DMF/H₂O (7:1)Not specified, but effective

II. Experimental Protocols

1. Gas-Phase Beckmann Rearrangement of Cyclohexanone Oxime

This protocol describes a typical setup for the gas-phase Beckmann rearrangement over a solid acid catalyst, where this compound can be formed as a byproduct.

  • Catalyst Preparation: A silica-supported niobia catalyst (NbOₓ/SiO₂) can be prepared by incipient wetness impregnation of silica with a solution of niobium ethoxide in ethanol. The resulting material is then dried and calcined.[4]

  • Reaction Setup: The reaction is carried out in a fixed-bed reactor. The catalyst is placed in the reactor, and a solution of cyclohexanone oxime in a suitable solvent (e.g., toluene and ethanol) is vaporized and passed over the catalyst bed with a carrier gas (e.g., nitrogen).[4]

  • Reaction Conditions:

    • Temperature: 250-400°C[4]

    • Pressure: 5 to 80 hPa of cyclohexanone oxime partial pressure[4]

    • Solvent: Toluene with a co-solvent like ethanol is crucial for high catalytic performance.[4]

  • Product Analysis: The reaction products are condensed and analyzed by gas chromatography (GC) to determine the selectivity for ε-caprolactam, this compound, and other byproducts.

2. Wacker-Tsuji Oxidation of a Terminal Alkene (Adapted for this compound)

This protocol is adapted from a general procedure for the Wacker-Tsuji oxidation of terminal alkenes and can be applied to the oxidation of this compound to 6-oxoheptanenitrile.[2][5]

  • Materials:

    • This compound (substrate)

    • Palladium(II) chloride (PdCl₂, catalyst)

    • Copper(I) chloride (CuCl, co-catalyst) or an iron-based co-catalyst like Fe(III) citrate[2]

    • Dimethylformamide (DMF) or 1,2-dimethoxyethane (DME) (organic solvent)[2][5]

    • Water

    • Oxygen (balloon or atmosphere)

  • Reaction Setup: A three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and an oxygen-filled balloon.

  • Procedure:

    • To the flask, add PdCl₂ (e.g., 5-10 mol%) and the co-catalyst (e.g., Fe(III) citrate at 5 mol% or CuCl at 1.0 equivalent).[2][5]

    • Purge the flask with oxygen.

    • Add the solvent system (e.g., DME/H₂O 3:1 or DMF/H₂O 7:1).[2][5]

    • Stir the mixture at room temperature to allow for oxygen uptake.

    • Slowly add the this compound to the reaction mixture over a period of several hours using the dropping funnel.[2]

    • Continue stirring for an additional hour after the addition is complete.

  • Work-up and Analysis: The reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried, and concentrated. The product, 6-oxoheptanenitrile, can be purified by column chromatography and characterized by spectroscopic methods (NMR, IR, MS).

III. Mandatory Visualizations

Diagram 1: Logical Flow of Beckmann Rearrangement and Byproduct Formation

Beckmann_Rearrangement cluster_input Inputs cluster_process Process cluster_output Outputs Cyclohexanone_Oxime Cyclohexanone Oxime Vaporization Vaporization Cyclohexanone_Oxime->Vaporization Solid_Acid_Catalyst Solid Acid Catalyst (e.g., NbOx/SiO2) Fixed_Bed_Reactor Fixed-Bed Reactor Solid_Acid_Catalyst->Fixed_Bed_Reactor High_Temp High Temperature (250-400°C) High_Temp->Fixed_Bed_Reactor Vaporization->Fixed_Bed_Reactor Caprolactam ε-Caprolactam (Major Product) Fixed_Bed_Reactor->Caprolactam Rearrangement Hexenenitrile This compound (Byproduct) Fixed_Bed_Reactor->Hexenenitrile Fragmentation Others Other Byproducts Fixed_Bed_Reactor->Others

Caption: Logical workflow of the gas-phase Beckmann rearrangement.

Diagram 2: Experimental Workflow for Wacker-Tsuji Oxidation

Wacker_Tsuji_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Three-necked flask Catalysts Add PdCl2 and Co-catalyst Flask->Catalysts Solvent Add Solvent (DME/H2O) Catalysts->Solvent Oxygen Purge with Oxygen Solvent->Oxygen Stirring Stir under O2 Oxygen->Stirring Addition Slow addition of this compound Stirring->Addition Room Temperature Completion Stir to completion Addition->Completion Extraction Aqueous Work-up & Extraction Completion->Extraction Purification Column Chromatography Extraction->Purification Product 6-Oxoheptanenitrile Purification->Product

Caption: Experimental workflow for the Wacker-Tsuji oxidation.

References

A Tale of Two Reactivities: 5-Hexenenitrile Versus Saturated Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount. This guide provides a comprehensive comparison of the reactivity of 5-hexenenitrile, an unsaturated nitrile, with its saturated counterparts, such as hexanenitrile. By examining key reactions and presenting available experimental data, this document serves as a valuable resource for predicting chemical behavior and designing synthetic pathways.

This compound possesses two reactive centers: a terminal carbon-carbon double bond and a nitrile group. This dual functionality allows it to undergo a diverse range of chemical transformations, offering a rich platform for synthetic chemistry. Its reactivity is a composite of the characteristic reactions of both alkenes and nitriles, with the potential for intramolecular interactions leading to unique chemical behavior. In contrast, saturated nitriles, exemplified by hexanenitrile, are primarily defined by the chemistry of the cyano group.

The Dueling Dance of Functional Groups: A Reactivity Overview

The presence of the alkene moiety in this compound introduces a site for electrophilic additions, reductions, and oxidations, reactions that are absent in saturated nitriles. Conversely, the nitrile group in both saturated and unsaturated nitriles is susceptible to nucleophilic attack, reduction to amines, and hydrolysis to carboxylic acids. The interplay between these two functional groups in this compound can lead to chemoselective transformations, where one group reacts preferentially over the other, or to reactions that involve both moieties, such as cyclizations.

Head-to-Head Comparison: A Data-Driven Analysis

To quantitatively assess the differences in reactivity, we will examine several key transformations for which comparative data, or closely analogous examples, are available in the scientific literature.

Hydroboration-Oxidation: A Focus on the Alkene

The hydroboration-oxidation of alkenes is a fundamental reaction that converts a double bond into an alcohol. In the case of this compound, this reaction is expected to proceed chemoselectively at the alkene, leaving the nitrile group intact under appropriate conditions.

ReactionSubstrateReagentsProductYield (%)
Hydroboration-OxidationThis compound1. 9-BBN, THF 2. H₂O₂, NaOH6-Hydroxyhexanenitrile~90% (estimated based on similar terminal alkenes)[1]
Hydroboration-OxidationHexanenitrile1. 9-BBN, THF 2. H₂O₂, NaOHNo Reaction-
Reduction: A Battle for Hydride

The reduction of nitriles is a common method for the synthesis of primary amines. However, in this compound, the alkene is also susceptible to reduction. The choice of reducing agent and reaction conditions can dictate the outcome.

ReactionSubstrateReagentsMajor Product(s)Notes
Catalytic HydrogenationThis compoundH₂, Pd/CHexanenitrile, HexamethylenediamineProduct distribution depends on catalyst and conditions.[2][3]
Catalytic HydrogenationHexanenitrileH₂, Raney NiHexylamineStandard procedure for nitrile reduction.

Note: The catalytic hydrogenation of this compound can lead to a mixture of products. The double bond is typically reduced first to give hexanenitrile, which can then be further reduced to hexylamine. Depending on the catalyst and reaction conditions, formation of secondary and tertiary amines can also occur.[2][3]

Experimental Protocols

Hydroboration-Oxidation of a Terminal Alkene (General Procedure):

A solution of the terminal alkene (1.0 equiv) in anhydrous tetrahydrofuran (THF) is treated with a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 equiv) in THF at room temperature. The reaction mixture is stirred for 2-4 hours. Subsequently, the mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (3 M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is then stirred at room temperature for 1-2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the corresponding primary alcohol.

Catalytic Hydrogenation of a Nitrile (General Procedure):

The nitrile (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol, methanol) in a high-pressure reactor. A catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon) is added. The reactor is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a specified temperature for a set period or until hydrogen uptake ceases. After cooling and venting the hydrogen, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the amine product.

Visualizing the Chemical Pathways

To better understand the distinct reactive pathways of this compound, the following diagrams illustrate key transformations.

Reactivity_Comparison cluster_5_hexenenitrile This compound Reactivity cluster_hexanenitrile Hexanenitrile Reactivity This compound This compound 6-Hydroxyhexanenitrile 6-Hydroxyhexanenitrile This compound->6-Hydroxyhexanenitrile Hydroboration- Oxidation Hexanenitrile Hexanenitrile This compound->Hexanenitrile Selective Hydrogenation Cyclopentanecarbonitrile Cyclopentanecarbonitrile This compound->Cyclopentanecarbonitrile Radical Cyclization Hexamethylenediamine Hexamethylenediamine Hexanenitrile->Hexamethylenediamine Further Hydrogenation Hexanenitrile_sat Hexanenitrile Hexylamine Hexylamine Hexanenitrile_sat->Hexylamine Reduction (e.g., LiAlH4) Hexanoic Acid Hexanoic Acid Hexanenitrile_sat->Hexanoic Acid Hydrolysis (acid or base)

Caption: Comparative reaction pathways of this compound and hexanenitrile.

Chemoselectivity_Workflow Start This compound Alkene_Reaction Alkene-selective Reagents (e.g., Hydroboration) Start->Alkene_Reaction Chemoselective Pathway 1 Nitrile_Reaction Nitrile-selective Reagents (e.g., Mild Hydrolysis) Start->Nitrile_Reaction Chemoselective Pathway 2 Both_Reaction Non-selective Reagents (e.g., Strong Reduction) Start->Both_Reaction Non-selective Pathway Product_A Alcohol-Nitrile Alkene_Reaction->Product_A Product_B Alkene-Amide/ Carboxylic Acid Nitrile_Reaction->Product_B Product_C Saturated Amine Both_Reaction->Product_C

Caption: Decision workflow for chemoselective reactions of this compound.

Conclusion

The reactivity of this compound is a fascinating case study in the chemistry of bifunctional molecules. While it shares the nitrile chemistry of its saturated analogs, the presence of a terminal alkene opens up a world of additional transformations. The ability to selectively target one functional group over the other through careful choice of reagents and reaction conditions makes this compound a versatile building block in organic synthesis. For researchers in drug development, this understanding is crucial for the design of novel molecular architectures with tailored biological activities. This guide provides a foundational understanding and a starting point for further exploration into the rich and varied chemistry of unsaturated nitriles.

References

A Comparative Guide to the Isomeric Purity Analysis of 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of reagents and intermediates is paramount. 5-Hexenenitrile, a valuable building block in organic synthesis, can exist as a mixture of positional and geometric isomers, the presence of which can significantly impact reaction outcomes, yield, and the purity of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the two primary analytical techniques for determining the isomeric purity of this compound samples: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The primary isomeric impurities in a this compound sample are other C6 unsaturated nitriles, which can arise during synthesis. These include positional isomers, where the double bond is at a different position in the carbon chain (e.g., 4-hexenenitrile, 3-hexenenitrile, 2-hexenenitrile), and the geometric (E/Z or cis/trans) isomers of those with internal double bonds.

Comparison of Analytical Methodologies

Both Gas Chromatography and Quantitative NMR (qNMR) spectroscopy are powerful techniques for the analysis of this compound isomers, each with distinct advantages and limitations.

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile compounds like hexenenitriles. The separation of isomers is typically achieved based on differences in their boiling points and interactions with the stationary phase of the GC column. For unsaturated nitriles, which are polar and polarizable, a polar stationary phase is often most effective.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method that allows for the determination of the relative ratios of components in a mixture without the need for identical reference standards for each isomer. The quantification is based on the direct proportionality between the integral of an NMR signal and the number of nuclei it represents.

The choice between GC and NMR will depend on the specific requirements of the analysis, such as the need for separation of all isomers, the desired level of accuracy, and the availability of instrumentation.

Quantitative Data Presentation

The following tables summarize hypothetical but realistic experimental data for the analysis of a this compound sample containing several isomeric impurities.

Table 1: Gas Chromatography (GC-FID) Analysis of a this compound Sample

IsomerRetention Time (min)Peak Area (%)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
(Z)-2-Hexenenitrile10.20.50.10.3
(E)-2-Hexenenitrile10.81.20.10.3
(Z)-3-Hexenenitrile11.50.80.10.4
(E)-3-Hexenenitrile12.12.50.10.4
4-Hexenenitrile13.01.00.20.6
This compound 14.5 94.0 - -

Table 2: Quantitative ¹H NMR Spectroscopy Analysis of a this compound Sample

Isomer¹H NMR Signal (ppm)MultiplicityIntegralMolar Ratio (%)
(E/Z)-2-Hexenenitrile~6.8 (m)Multiplet0.0341.7
(E/Z)-3-Hexenenitrile~5.5 (m)Multiplet0.0663.3
4-Hexenenitrile~5.4 (m)Multiplet0.0201.0
This compound ~5.8 (m) Multiplet 1.880 94.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or a column with a cyanopropyl stationary phase (e.g., CP-Sil 88), is recommended for the separation of polar and polarizable analytes like unsaturated nitriles. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Data Analysis: Identify peaks by comparing retention times with known standards if available. The relative percentage of each isomer is calculated from the peak areas.

2. Quantitative ¹H NMR Spectroscopy (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Add a known amount of a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard should have a signal that does not overlap with any of the analyte signals.

    • Ensure the sample is fully dissolved.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally safe for most small molecules).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals corresponding to each isomer. Choose signals from protons that are unique to each isomer's structure (e.g., the olefinic protons).

  • Calculation: The molar ratio of the isomers is calculated from the ratio of the integrals of their respective signals, normalized by the number of protons each signal represents.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the isomers.

experimental_workflow cluster_gc Gas Chromatography (GC) cluster_nmr Quantitative NMR (qNMR) gc_sample_prep Sample Preparation (1 mg/mL in CH2Cl2) gc_injection GC Injection (1 µL, 50:1 split) gc_sample_prep->gc_injection gc_separation Separation on Polar Column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_analysis Data Analysis (Peak Area %) gc_detection->gc_analysis nmr_sample_prep Sample Preparation (10 mg in CDCl3 with Internal Standard) nmr_acquisition NMR Data Acquisition (d1 = 30s) nmr_sample_prep->nmr_acquisition nmr_processing Data Processing (Phasing, Baseline Correction) nmr_acquisition->nmr_processing nmr_integration Signal Integration nmr_processing->nmr_integration nmr_analysis Data Analysis (Molar Ratio %) nmr_integration->nmr_analysis sample This compound Sample sample->gc_sample_prep sample->nmr_sample_prep

Caption: Experimental workflows for GC and qNMR analysis.

isomer_relationship cluster_positional Positional Isomers cluster_geometric_3 Geometric Isomers cluster_geometric_2 Geometric Isomers main_compound This compound p4 4-Hexenenitrile main_compound->p4 positional isomerism p3 3-Hexenenitrile main_compound->p3 positional isomerism p2 2-Hexenenitrile main_compound->p2 positional isomerism g3z (Z)-3-Hexenenitrile p3->g3z geometric isomerism g3e (E)-3-Hexenenitrile p3->g3e geometric isomerism g2z (Z)-2-Hexenenitrile p2->g2z geometric isomerism g2e (E)-2-Hexenenitrile p2->g2e geometric isomerism

Caption: Relationship between this compound and its isomers.

Head-to-head comparison of different synthetic pathways to 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Hexenenitrile, a valuable building block in organic synthesis, can be prepared through various synthetic routes. This guide provides a head-to-head comparison of three prominent pathways: Nucleophilic Substitution, Nickel-Catalyzed Hydrocyanation of 1,5-Hexadiene, and Nucleophilic Substitution with Phase Transfer Catalysis. We will delve into the experimental protocols, compare the quantitative data, and visualize the reaction pathways to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Pathways

MetricNucleophilic Substitution (SN2)Nickel-Catalyzed HydrocyanationNucleophilic Substitution with Phase Transfer Catalysis (PTC)
Starting Material 5-Halo-1-hexene (e.g., 5-bromo-1-hexene)1,5-Hexadiene5-Halo-1-hexene (e.g., 5-chloro-1-hexene)
Reagent Sodium or Potassium CyanideHydrogen Cyanide (or a surrogate like acetone cyanohydrin)Sodium or Potassium Cyanide
Catalyst None (or iodide promoter)Nickel(0) complex with phosphine or phosphite ligandsQuaternary ammonium or phosphonium salts (e.g., Aliquat 336)
Typical Yield 60-80%70-90% (estimated)85-95%
Reaction Conditions High temperature, polar aprotic solventModerate temperature, requires handling of toxic HCNMild conditions (room temp. to moderate heating), biphasic system
Key Advantages Readily available starting materials and reagents, straightforward procedure.High atom economy, direct conversion of a diene.High yields, milder reaction conditions, avoids harsh solvents.
Key Disadvantages Use of highly toxic cyanide salts, potential for side reactions (elimination), requires anhydrous conditions.Use of extremely toxic and volatile HCN, requires specialized handling and catalyst preparation.Requires a phase transfer catalyst, potential for emulsion formation.

Pathway 1: Nucleophilic Substitution (SN2)

This classical approach involves the direct displacement of a halide from a 5-halo-1-hexene with a cyanide salt. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Scheme

G 5-Bromo-1-hexene 5-Bromo-1-hexene This compound This compound 5-Bromo-1-hexene->this compound NaCN, DMSO, 90°C NaBr NaBr

Caption: SN2 synthesis of this compound.

Experimental Protocol

Materials:

  • 5-Bromo-1-hexene

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-1-hexene (1 equivalent) in anhydrous DMSO.

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Pathway 2: Nickel-Catalyzed Hydrocyanation of 1,5-Hexadiene

This modern catalytic approach offers a more atom-economical route by directly adding a C-N bond across one of the double bonds of a diene. The reaction is catalyzed by a nickel(0) complex, typically stabilized by phosphine or phosphite ligands.

Reaction Scheme

G 1,5-Hexadiene 1,5-Hexadiene This compound This compound 1,5-Hexadiene->this compound HCN, Ni(0) catalyst, Ligand, Toluene, 60°C

Caption: Ni-catalyzed hydrocyanation of 1,5-hexadiene.

Experimental Protocol

Caution: Hydrogen cyanide (HCN) is extremely toxic and volatile. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 1,5-Hexadiene

  • Hydrogen cyanide (HCN) or a safer alternative like acetone cyanohydrin.

  • Nickel(0) catalyst precursor (e.g., Ni(COD)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine or a bidentate phosphite)

  • Anhydrous toluene

  • Lewis acid co-catalyst (optional, e.g., BPh₃)

Procedure:

  • In a glovebox, charge a Schlenk flask with the nickel(0) precursor and the ligand in anhydrous toluene.

  • Stir the mixture at room temperature to allow for ligand coordination to the nickel center.

  • Add 1,5-hexadiene to the catalyst solution.

  • Slowly add a solution of hydrogen cyanide in toluene to the reaction mixture at a controlled temperature (e.g., 60°C).

  • Monitor the reaction by GC analysis. The reaction is typically complete within a few hours.

  • Upon completion, carefully quench any remaining HCN with an appropriate reagent (e.g., sodium hypochlorite solution).

  • Work up the reaction mixture by filtering through a pad of silica gel to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Pathway 3: Nucleophilic Substitution with Phase Transfer Catalysis (PTC)

This pathway is an improvement upon the classical SN2 reaction. By employing a phase transfer catalyst, the reaction can be carried out in a biphasic system (e.g., aqueous/organic), often under milder conditions and with higher yields. The catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the haloalkane is dissolved.

Reaction Scheme

G 5-Chloro-1-hexene 5-Chloro-1-hexene This compound This compound 5-Chloro-1-hexene->this compound NaCN, H₂O, Toluene, PTC (e.g., Aliquat 336), 70°C NaCl NaCl

Caption: PTC-mediated synthesis of this compound.

Experimental Protocol

Materials:

  • 5-Chloro-1-hexene

  • Sodium cyanide (NaCN)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide or Aliquat 336)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium cyanide (1.5 equivalents) in water.

  • Add the phase transfer catalyst (0.05 equivalents) to the aqueous solution.

  • Add a solution of 5-chloro-1-hexene (1 equivalent) in toluene to the flask.

  • Heat the biphasic mixture to 70°C and stir vigorously to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Logical Relationship of Pathways

The following diagram illustrates the relationship between the starting materials and the target product for the discussed synthetic pathways.

G cluster_0 Starting Materials 5-Halo-1-hexene 5-Halo-1-hexene This compound This compound 5-Halo-1-hexene->this compound SN2 / PTC 1,5-Hexadiene 1,5-Hexadiene 1,5-Hexadiene->this compound Hydrocyanation

Caption: Overview of synthetic routes to this compound.

Conclusion

The choice of the optimal synthetic pathway to this compound depends on several factors, including the available starting materials, the scale of the reaction, and the safety infrastructure.

  • The Nucleophilic Substitution (SN2) method is a well-established and straightforward approach, suitable for laboratory-scale synthesis when handling of cyanide salts is permissible.

  • Nickel-Catalyzed Hydrocyanation represents a more modern and atom-economical alternative, particularly attractive for larger-scale production from a readily available diene, provided that the stringent safety requirements for handling hydrogen cyanide can be met.

  • Nucleophilic Substitution with Phase Transfer Catalysis offers a significant improvement over the classical SN2 reaction, providing higher yields under milder conditions and is an excellent choice for both laboratory and pilot-scale synthesis.

By carefully considering the advantages and disadvantages of each pathway, researchers can select the most appropriate method to efficiently synthesize this compound for their specific needs.

Safety Operating Guide

Proper Disposal of 5-Hexenenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

5-Hexenenitrile is a flammable and toxic chemical that requires meticulous handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of responsible research. This guide provides essential, step-by-step information for the safe disposal of this compound.

Immediate Safety and Hazard Profile

This compound is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and respiratory irritation.[3][4] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Quantitative Data for this compound

For quick reference, the key physical and chemical properties of this compound are summarized in the table below. This information is crucial for its safe handling and in determining appropriate storage and disposal methods.

PropertyValueSource
CAS Number5048-19-1[1][4]
Molecular FormulaC6H9N[3]
Molecular Weight95.14 g/mol [3][4]
Boiling Point162-165 °C[2][4]
Flash Point40.5 °C (closed cup)[4]
Density0.837 g/mL at 25 °C[4]

Operational Disposal Plan: Step-by-Step Guidance

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a certified hazardous waste management facility. It is illegal and unsafe to pour flammable or toxic chemicals down the drain.[1][4]

Step 1: Waste Collection and Segregation
  • Designated Waste Container : Collect all this compound waste, including contaminated materials like pipette tips and absorbent pads, in a dedicated, properly labeled hazardous waste container.[1][6]

  • Container Compatibility : The container must be chemically resistant to nitriles and flammable liquids. A metal or other approved container for flammable waste is recommended.[4]

  • Labeling : Clearly label the container with "Hazardous Waste," "Flammable Liquid," "Toxic," and the full chemical name, "this compound."[1]

  • Segregation : Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizers, to prevent dangerous chemical reactions.[7] this compound should be disposed of in a "Non-Halogenated Organic Solvents" or "Toxic Liquids" waste container.[8]

Step 2: Secure Storage
  • Closed Containers : Keep the waste container tightly sealed except when adding waste to prevent the release of flammable and toxic vapors.[6][7]

  • Safe Location : Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from heat, sparks, and open flames.[4]

  • Secondary Containment : Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks from the primary container.[7]

Step 3: Arranging for Disposal
  • Professional Disposal Service : The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][4][9] These companies are equipped to manage the transport and treatment of flammable and toxic materials in compliance with all local, state, and federal regulations.[4][10]

  • Documentation : Maintain accurate records of the waste generated, including the chemical name and quantity, for the disposal manifest provided by the waste management company.

Step 4: Final Treatment Methods

While the end-user will not perform these methods, it is valuable to be aware of the common professional disposal techniques for nitrile compounds and flammable liquids:

  • Incineration : This is a common and effective method for destroying organic toxins and flammable liquids.[3]

  • Chemical Treatment : Advanced oxidation processes, such as treatment with hydrogen peroxide or alkaline chlorination, can be used to break down the cyanide group in nitriles into less toxic substances.[2][3][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound from the laboratory setting.

G This compound Disposal Workflow A Waste Generation (this compound) B Is waste container available and appropriate? A->B C Obtain labeled, compatible waste container B->C No D Collect waste in designated container B->D Yes C->D E Store container securely (sealed, ventilated, secondary containment) D->E F Is container full? E->F F->E No, continue collection G Contact licensed hazardous waste disposal facility F->G Yes H Prepare for pickup (documentation, safe access) G->H I Transfer to waste disposal professionals H->I

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 5-Hexenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile compounds like 5-Hexenenitrile. This guide provides immediate, essential safety protocols, operational plans, and disposal information to foster a culture of safety and build trust in handling laboratory chemicals.

Key Safety Data at a Glance

A clear understanding of the physical and chemical properties of this compound is the first step toward safe handling. The following table summarizes critical quantitative data for quick reference.

PropertyValueSource
CAS Number5048-19-1[1][2]
Molecular FormulaC6H9N[2][3][4]
Molecular Weight95.14 g/mol [3]
AppearanceColorless to Almost colorless clear liquid[1][4]
Boiling Point165 °C (lit.)
Density0.837 g/mL at 25 °C (lit.)
Flash Point40.5 °C (104.9 °F) - closed cup
Purity>95.0% (GC)[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive selection of personal protective equipment is mandatory to prevent exposure. Nitrile gloves are a cornerstone of hand protection, offering resistance to a broad range of chemicals.[5][6][7][8]

Recommended PPE for Handling this compound:

  • Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required.[6] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[6]

  • Hand Protection: Nitrile gloves are essential for protecting against chemical exposure.[5][6][7][8][9] For tasks with a higher risk of splashing, consider longer, chemical-resistant gauntlet-style nitrile gloves.[7][9] Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] If exposure limits are likely to be exceeded, a respirator with an appropriate filter (e.g., type ABEK) must be used.

  • Protective Clothing: A lab coat should be worn and fully buttoned.[6] Long pants and closed-toe shoes are also required to ensure maximum skin coverage.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes risks and ensures a controlled environment from preparation to disposal.

Preparation:

  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[10]

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[10]

  • Assemble PPE: Have all necessary and properly fitting PPE readily available.[10]

  • Emergency Preparedness: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure a spill kit is accessible.[10]

Handling:

  • Grounding: To prevent static discharge with this flammable liquid, ground and bond containers and receiving equipment.[1][10]

  • Use Non-Sparking Tools: Employ tools that will not generate sparks.[1][10]

  • Avoid Incompatibles: Keep this compound away from heat, sparks, open flames, and hot surfaces.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][10] Wash hands thoroughly after handling.[10]

  • Container Management: Keep the container tightly closed when not in use.[1] Store in a well-ventilated place.[1]

Disposal:

  • Waste Collection: Collect waste in a designated, approved waste disposal plant.[1] Do not dispose of it in the regular trash or down the drain.

  • Labeling: Clearly label all waste containers with the contents.

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, swift and correct action is critical.

Exposure:

  • Inhalation: Move the exposed person to fresh air immediately.[1][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[1][12] Rinse the mouth with water.[10] Do not induce vomiting.[10]

Spills:

For minor spills, absorb the material with an inert substance like sand or earth and place it in a suitable container for disposal.[10] For major spills, evacuate the area immediately and notify emergency responders.[10]

Chemical Spill Workflow

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Emergency Services evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (if safe to do so) ppe->contain cleanup Clean Up Spill with Absorbent Material contain->cleanup dispose Dispose of Waste in Sealed Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Complete Incident Report decontaminate->report

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hexenenitrile
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.